2-Bromoethyl ethyl sulfide
Description
The exact mass of the compound 2-Bromoethyl ethyl sulfide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57104. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromoethyl ethyl sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoethyl ethyl sulfide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-ethylsulfanylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrS/c1-2-6-4-3-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKBNVXUYLXITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70956823 | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35420-95-2 | |
| Record name | 35420-95-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57104 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Bromo-2-(ethylsulfanyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70956823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-(ethylsulfanyl)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Bromoethyl ethyl sulfide" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromoethyl ethyl sulfide
Executive Summary
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Bromoethyl ethyl sulfide (CAS No: 35420-95-2). As a bifunctional molecule, it serves as a valuable synthetic intermediate, particularly as an alkylating agent for introducing the ethylthioethyl group into various molecular structures.[1] This document is intended for researchers, chemists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough analysis of characterization data. The guide emphasizes safety protocols essential for handling the associated reagents and the final product.
Introduction to 2-Bromoethyl ethyl sulfide
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a versatile building block in organosulfur chemistry.[1] Its structure incorporates a nucleophilic sulfur atom and a reactive carbon-bromine bond, making it a key reagent for a variety of chemical transformations. The bromine atom functions as an excellent leaving group in nucleophilic substitution reactions, while the sulfur atom can be oxidized to form corresponding sulfoxides and sulfones, further diversifying its synthetic utility.[1]
Chemical Identity and Physical Properties
| Property | Value |
| CAS Number | 35420-95-2[2] |
| Molecular Formula | C₄H₉BrS[2][3] |
| Molecular Weight | 169.09 g/mol [1][2][3] |
| Appearance | Colorless to pale yellow liquid[1] |
| Density | 1.389 g/cm³[4] |
| Boiling Point | 57 °C[4] |
| Flash Point | 62 °C[4] |
| Refractive Index | 1.508[4] |
Synthetic Methodologies
The synthesis of 2-Bromoethyl ethyl sulfide is primarily centered around the formation of the key carbon-sulfur bond and the introduction of the bromine atom. The most common and reliable approach is a two-step process starting from readily available precursors.
Preferred Route: Two-Step Synthesis from 2-Chloroethanol
This methodology is favored due to the high availability and lower cost of the starting materials, 2-chloroethanol and ethanethiol. The process involves an initial nucleophilic substitution to form a stable intermediate, followed by a halogen exchange/substitution reaction.
Step 1: Synthesis of 2-(Ethylthio)ethanol The first step involves the synthesis of 2-(ethylthio)ethanol via a Williamson ether synthesis-like reaction. Ethanethiol is deprotonated by a strong base, such as sodium hydroxide, to form the highly nucleophilic sodium ethanethiolate. This thiolate then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion in an Sₙ2 reaction.
Step 2: Bromination of 2-(Ethylthio)ethanol The hydroxyl group of the intermediate, 2-(ethylthio)ethanol, is a poor leaving group. It must be converted into a better leaving group to be substituted by a bromide ion. This is typically achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The reaction proceeds via activation of the alcohol, followed by nucleophilic attack by the bromide ion.
Alternative Route: Electrophilic Addition to Ethyl Vinyl Sulfide
An alternative approach is the electrophilic addition of hydrogen bromide (HBr) across the double bond of ethyl vinyl sulfide.[5][6] This reaction follows Markovnikov's rule, where the proton adds to the carbon atom that is already bonded to more hydrogen atoms, and the bromide adds to the more substituted carbon. The sulfur atom's ability to stabilize an adjacent carbocation through resonance influences the regioselectivity of this addition.[7]
Caption: Preferred two-step synthesis of 2-Bromoethyl ethyl sulfide.
Experimental Protocols & Purification
Warning: These procedures involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol for Synthesis of 2-(Ethylthio)ethanol
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, prepare a solution of sodium hydroxide (1.0 eq) in ethanol.
-
Thiolate Formation: Cool the solution in an ice bath and add ethanethiol (1.0 eq) dropwise via the dropping funnel. Stir for 30 minutes to ensure the complete formation of sodium ethanethiolate.
-
Nucleophilic Substitution: Add 2-chloroethanol (1.0 eq) dropwise to the reaction mixture.[8][9][10]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours to drive the reaction to completion.
-
Work-up: Cool the reaction mixture, and filter to remove the precipitated sodium chloride. Remove the ethanol solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase to yield crude 2-(ethylthio)ethanol. The product can be further purified by vacuum distillation.
Protocol for Bromination to 2-Bromoethyl ethyl sulfide
-
Setup: In a three-necked round-bottom flask fitted with a dropping funnel and a condenser, place the crude 2-(ethylthio)ethanol (1.0 eq) in an inert solvent like dichloromethane.
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.4 eq) dropwise while maintaining the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Extraction: Separate the organic layer. Wash it sequentially with cold water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, 2-Bromoethyl ethyl sulfide, is purified by vacuum distillation.
Comprehensive Characterization
Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods provides a complete profile of the molecule.
Caption: Integrated workflow for the characterization of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the exact structure of the molecule.
-
¹H NMR Analysis: The proton NMR spectrum will show characteristic signals for the ethyl group and the bromoethyl moiety.
-
A triplet corresponding to the three protons of the methyl group (CH₃).
-
A quartet for the two methylene protons (SCH₂) of the ethyl group.
-
Two triplets for the adjacent methylene groups (-SCH₂CH₂Br), which may appear as complex multiplets depending on the solvent and resolution.
-
-
¹³C NMR Analysis: The carbon NMR will display four distinct signals, one for each unique carbon atom in the structure.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃ -CH₂-S- | ~1.3 (triplet) | ~15 |
| CH₃-CH₂ -S- | ~2.6 (quartet) | ~28 |
| -S-CH₂ -CH₂-Br | ~2.9 (triplet) | ~35 |
| -S-CH₂-CH₂ -Br | ~3.4 (triplet) | ~32 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: The key diagnostic feature is the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[1] For C₄H₉BrS, these will be at m/z 168 and 170.
-
Fragmentation Pathways: A common fragmentation pathway for sulfides is alpha-cleavage, which involves the fission of the C-S or C-C bond adjacent to the sulfur atom, leading to stable carbocations.[1]
| Fragment Ion | Formula | Expected m/z |
| [M]⁺ | [C₄H₉⁷⁹BrS]⁺ | 168 |
| [M+2]⁺ | [C₄H₉⁸¹BrS]⁺ | 170 |
| [M-C₂H₅]⁺ | [C₂H₄BrS]⁺ | 139/141 |
| [M-Br]⁺ | [C₄H₉S]⁺ | 89 |
| [C₂H₅S]⁺ | [C₂H₅S]⁺ | 61 |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. Key expected absorption bands include:
-
C-H stretching (alkane): 2950-2850 cm⁻¹
-
C-H bending: 1465-1375 cm⁻¹
-
C-S stretching: 700-600 cm⁻¹ (often weak)
-
C-Br stretching: 600-500 cm⁻¹
Safety and Handling
2-Bromoethyl ethyl sulfide and its precursors are hazardous materials requiring strict safety protocols.
-
Hazard Identification: The compound is classified as a combustible liquid, harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[4][11] All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
-
Handling: Use non-sparking tools and take precautionary measures against static discharge.[12] Avoid contact with skin and eyes.[4] Ensure the work area is well-ventilated.[4]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[4][11] Store locked up.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
This guide has detailed a reliable and well-documented synthetic route for producing 2-Bromoethyl ethyl sulfide from 2-chloroethanol. The provided protocols for synthesis, purification, and comprehensive characterization using NMR, MS, and IR spectroscopy offer a complete framework for researchers. Adherence to the outlined safety procedures is paramount to ensure safe handling and successful synthesis of this important chemical intermediate.
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MATERIAL SAFETY DATA SHEET (MSDS) - KRISHNA SOLVECHEM LTD. (n.d.). Retrieved January 16, 2026, from [Link]
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Pihlaja, K., & Auvinen, M. (2012). Dehydrochlorination of 2-chloroethanol, 2-chloro-1-propanol, 1-chloro-2-propanol, 2-chloro-2-methyl-1-propanol and 1-chloro-2-methyl-2-propanol. ResearchGate. [Link]
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"2-Bromoethyl ethyl sulfide" chemical properties and reactivity
An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Properties, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a bifunctional organosulfur compound that serves as a valuable intermediate and versatile building block in organic synthesis.[1] Its structure, featuring both a reactive alkyl bromide and a nucleophilic sulfide moiety, imparts a unique and powerful reactivity profile. This guide provides an in-depth exploration of the chemical properties, reactivity, and practical applications of 2-bromoethyl ethyl sulfide, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic nuances of its reactions, provide field-proven experimental protocols, and discuss its significance in modern chemical research.
Physicochemical and Spectroscopic Properties
2-Bromoethyl ethyl sulfide is a colorless to pale yellow liquid with a pungent odor.[1][2] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 35420-95-2 | [1][2][3][4] |
| Molecular Formula | C₄H₉BrS | [1][2][3][4] |
| Molecular Weight | 169.08 g/mol | [2][3][4] |
| Density | 1.389 g/cm³ | [2][3] |
| Boiling Point | 178.9°C at 760 mmHg | [2] |
| Flash Point | 62°C | [2][3] |
| Refractive Index | 1.508 | [2][3] |
| LogP | 2.13440 | [2] |
| InChI Key | WNKBNVXUYLXITH-UHFFFAOYSA-N | [1][3] |
Core Reactivity and Mechanistic Insights
The unique reactivity of 2-bromoethyl ethyl sulfide stems from the interplay between its two functional groups: the electrophilic bromoethyl moiety and the nucleophilic sulfur atom.
Nucleophilic Substitution at the Bromoethyl Moiety
The carbon-bromine bond is the primary site for nucleophilic substitution.[1] Bromine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][5][6] These reactions typically proceed via an Sɴ2 mechanism, especially with primary alkyl halides like this one, where a nucleophile attacks the carbon in a concerted step, displacing the bromide ion.[5][7] This reactivity allows for the facile introduction of the ethylthioethyl group into various molecular structures.[1]
Proximity-Induced Reactivity: The Neighboring Group Effect
A defining feature of 2-bromoethyl ethyl sulfide's reactivity is the participation of the adjacent sulfur atom in nucleophilic substitution reactions, a phenomenon known as the neighboring group effect.[1] Instead of a direct attack by an external nucleophile, the reaction can proceed through a two-step pathway.
-
Intramolecular Nucleophilic Attack : The lone pair of electrons on the sulfur atom acts as an internal nucleophile, attacking the bromine-bearing carbon.
-
Episulfonium Ion Formation : This intramolecular attack displaces the bromide ion and forms a highly reactive, three-membered cyclic intermediate called an episulfonium ion.[1]
-
External Nucleophilic Attack : An external nucleophile then attacks one of the carbons of the episulfonium ring, opening the ring to yield the final product.[1]
This pathway is significant because it often proceeds with retention of stereochemistry and can accelerate the rate of reaction compared to a standard Sɴ2 displacement.
Caption: Formation of a cyclic episulfonium ion intermediate.
Oxidation Chemistry of the Sulfide Group
The sulfur atom in 2-bromoethyl ethyl sulfide can be readily oxidized to form the corresponding sulfoxides and, with stronger conditions, sulfones.[1] This transformation significantly alters the molecule's electronic properties, polarity, and reactivity, further expanding its synthetic utility.[1] Careful control of oxidizing agents is crucial to achieve selectivity.
-
To Sulfoxide : Mild conditions using reagents like hydrogen peroxide (H₂O₂) at 0–5°C or meta-chloroperoxybenzoic acid (mCPBA) can selectively produce the sulfoxide.[1]
-
To Sulfone : Stronger oxidizing agents or harsher conditions will lead to the sulfone. Niobium carbide has been shown to be an effective catalyst for oxidizing sulfides to sulfones with H₂O₂.[8]
Synthesis and Applications
Common Synthetic Routes
The synthesis of 2-bromoethyl ethyl sulfide typically involves a nucleophilic substitution reaction where a sulfur nucleophile displaces a leaving group. A common and efficient laboratory method involves the reaction between sodium ethanethiolate and a suitable electrophile like 1,2-dibromoethane.[1] The sodium ethanethiolate is generally prepared in situ by treating ethanethiol with a strong base like sodium hydroxide.[1]
Applications in Synthesis and Research
-
Alkylating Agent : Due to the reactive C-Br bond, it is a potent alkylating agent used to introduce the CH₂CH₂SEt moiety into various molecules, a key step in the synthesis of pharmaceuticals and agrochemicals.[1][2]
-
Heterocyclic Chemistry : Its bifunctional nature makes it a powerful precursor for constructing sulfur-containing heterocyclic rings, which are common motifs in bioactive molecules.[1]
-
Toxicology and Mechanistic Studies : The structural similarity of 2-bromoethyl ethyl sulfide to chemical vesicants (blistering agents) like sulfur mustards makes it a valuable analog for research.[1] Its chloro-analog, 2-chloroethyl ethyl sulfide (CEES), is widely studied to understand the mechanisms of DNA damage and toxicity caused by these agents and to develop effective countermeasures.[1][9]
Field-Proven Experimental Protocols
Protocol 1: General Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the Sɴ2 reaction of 2-bromoethyl ethyl sulfide with a primary amine.
Objective: To synthesize an N-substituted ethylthioethylamine derivative.
Materials:
-
2-Bromoethyl ethyl sulfide (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a stirred solution of the primary amine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile, add 2-bromoethyl ethyl sulfide (1.0 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 60-70°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-substituted product.
Caption: Workflow for a typical nucleophilic substitution reaction.
Protocol 2: Controlled Oxidation to Ethyl 2-Bromoethyl Sulfoxide
Objective: To selectively oxidize the sulfide to a sulfoxide without over-oxidation to the sulfone.
Materials:
-
2-Bromoethyl ethyl sulfide (1.0 eq)
-
Hydrogen peroxide (30% aq. solution, H₂O₂) (1.1 eq)
-
Methanol (MeOH) as solvent
-
Round-bottom flask, magnetic stirrer, ice bath
-
Standard work-up and purification equipment
Procedure:
-
Dissolve 2-bromoethyl ethyl sulfide (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0-5°C using an ice bath.
-
Add hydrogen peroxide (1.1 eq) dropwise to the stirred solution, ensuring the temperature remains below 10°C to prevent over-oxidation.[1]
-
Stir the reaction at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.
-
Monitor the formation of the sulfoxide and the consumption of starting material by TLC or GC-MS.
-
Upon completion, carefully quench any remaining peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative.
-
Extract the product with dichloromethane (CH₂Cl₂).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude sulfoxide, which can be further purified if necessary.
Safety, Handling, and Disposal
2-Bromoethyl ethyl sulfide is a hazardous chemical that requires careful handling.
Hazard Identification:
-
H315: Causes skin irritation.[3]
-
H318: Causes serious eye damage.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Safe Handling and Storage:
-
P261 & P271: Avoid breathing vapors and use only outdoors or in a well-ventilated area, preferably a chemical fume hood.[3][10]
-
P280: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][10]
-
P403 + P233: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool area.[3]
Disposal:
-
P501: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[11]
Conclusion
2-Bromoethyl ethyl sulfide is a synthetically valuable compound whose reactivity is dominated by the interplay of its alkyl bromide and sulfide functionalities. Its capacity for both standard Sɴ2 reactions and more complex pathways involving neighboring group participation makes it a versatile tool for introducing the ethylthioethyl group and for constructing complex molecular architectures. Understanding its mechanistic behavior, coupled with adherence to strict safety protocols, allows researchers to fully leverage its synthetic potential in drug discovery and materials science.
References
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Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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SAFETY DATA SHEET - 2-Bromoethyl phenyl sulfide. (2024, March 30). Thermo Fisher Scientific. Retrieved January 16, 2026, from [Link]
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What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (2024, December 14). Retrieved January 16, 2026, from [Link]
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Effect of Potential Vesicant Antagonist Drugs on White Blood Cell Metabolic Activity in Human Whole Blood Exposed to 2-Chloroethyl Ethyl Sulfide - DTIC. (n.d.). Retrieved January 16, 2026, from [Link]
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An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Synthesis, Reactivity, and Applications
For Research, Scientific, and Drug Development Professionals
Introduction: A Versatile Bifunctional Reagent
2-Bromoethyl ethyl sulfide (CAS Number: 35420-95-2), a colorless to pale yellow liquid, is a bifunctional organosulfur compound that serves as a valuable intermediate in a wide array of organic syntheses.[1] Its structure, featuring both a reactive carbon-bromine bond and a nucleophilic sulfur atom, makes it a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers in drug discovery and development.
The significance of 2-bromoethyl ethyl sulfide lies in its capacity to act as an effective alkylating agent. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of the ethylthioethyl moiety into various molecular scaffolds.[1] Furthermore, the presence of the sulfur atom opens up possibilities for subsequent transformations, such as oxidation to sulfoxides and sulfones, further diversifying its synthetic utility.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 2-bromoethyl ethyl sulfide is essential for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 35420-95-2 | [1][2] |
| Molecular Formula | C4H9BrS | [1][2] |
| Molecular Weight | 169.08 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 178.9 °C at 760 mmHg | [3] |
| Density | 1.389 g/cm³ | [3] |
| Refractive Index | 1.508 | [3] |
| Flash Point | 62 °C | [3] |
Spectroscopic Characterization:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the two methylene groups of the bromoethyl moiety (two triplets).
-
¹³C NMR (Predicted): The carbon NMR spectrum would be expected to show four distinct signals for the four carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the bromine atom.
Synthesis and Purification
The most common and direct route to 2-bromoethyl ethyl sulfide involves the nucleophilic substitution reaction between a sulfur nucleophile and an appropriate electrophile.[1] Specifically, the reaction of sodium ethanethiolate with an excess of a 1,2-dihaloethane, such as 1,2-dibromoethane, is a primary method.
General Synthetic Workflow
The synthesis can be visualized as a two-step process, starting from the generation of the thiolate nucleophile followed by the substitution reaction.
Caption: General workflow for the synthesis of 2-bromoethyl ethyl sulfide.
Experimental Protocol: Synthesis of 2-Bromoethyl ethyl sulfide
The following is a representative, self-validating protocol for the laboratory-scale synthesis of 2-bromoethyl ethyl sulfide.
Materials:
-
Ethanethiol
-
Sodium hydroxide
-
1,2-Dibromoethane
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise to the cooled solution. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of sodium ethanethiolate.
-
Nucleophilic Substitution: To the freshly prepared sodium ethanethiolate solution, add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) dropwise at 0 °C. The large excess of the dihaloalkane is crucial to minimize the formation of the bis-sulfide byproduct.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-bromoethyl ethyl sulfide by fractional distillation under reduced pressure to yield the pure product.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2-bromoethyl ethyl sulfide is dominated by two key features: the electrophilic carbon attached to the bromine and the nucleophilic sulfur atom.
Nucleophilic Substitution Reactions
The carbon-bromine bond is susceptible to attack by a variety of nucleophiles in classic SN2 reactions. This allows for the facile introduction of the -(CH₂)₂-S-CH₂CH₃ group.
-
Reaction with Amines: Primary and secondary amines react with 2-bromoethyl ethyl sulfide to form the corresponding N-substituted ethyl thioethers.
-
Reaction with Thiols: Thiolates react to form dithioethers.
-
Reaction with Alkoxides: Alkoxides will react to form the corresponding ether derivatives.
Neighboring Group Participation and Episulfonium Ion Formation
A key aspect of the reactivity of 2-bromoethyl ethyl sulfide is the ability of the sulfur atom to act as an internal nucleophile. This "neighboring group participation" or "anchimeric assistance" significantly accelerates the rate of nucleophilic substitution compared to analogous alkyl bromides lacking the sulfur atom.
The reaction proceeds through a cyclic episulfonium ion intermediate.
Caption: Formation of the episulfonium ion intermediate.
This intramolecular cyclization is kinetically favorable and leads to a significant rate enhancement. The subsequent attack of an external nucleophile on one of the carbons of the strained three-membered ring is rapid and leads to the final substitution product.
Comparative Reactivity:
The bromo derivative is significantly more reactive than its chloro analog, 2-chloroethyl ethyl sulfide. Bromine is a better leaving group than chlorine, leading to faster reaction rates in SN2 reactions. For instance, reactions with primary amines can proceed to high conversion at room temperature with the bromo compound, whereas the chloro analog often requires elevated temperatures to achieve similar results.
Applications in Drug Discovery and Development
The unique reactivity profile of 2-bromoethyl ethyl sulfide and its derivatives makes it a valuable tool in medicinal chemistry, particularly for the construction of heterocyclic ring systems that are common motifs in bioactive molecules.
While specific examples of marketed drugs synthesized using 2-bromoethyl ethyl sulfide are not prominently featured in the literature, its utility as a building block for creating libraries of compounds for drug screening is evident. Its ability to react with a wide range of nucleophiles allows for the rapid generation of diverse molecular scaffolds. The ethylthioethyl moiety can be incorporated to modulate the lipophilicity and metabolic stability of drug candidates.
Furthermore, derivatives of 2-bromoethyl ethyl sulfide, such as (2-bromoethyl)sulfonium salts, are used in the synthesis of strained heterocyclic rings like azetidines, which are important pharmacophores.[1]
Analytical Methods
Standard analytical techniques are used for the characterization and purity assessment of 2-bromoethyl ethyl sulfide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separation and identification. The mass spectrum will show a characteristic isotopic pattern for the bromine-containing fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity assessment, especially for less volatile derivatives or reaction monitoring.
Safety, Handling, and Toxicology
2-Bromoethyl ethyl sulfide is classified as a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification: [1]
-
Acute toxicity, Oral (Category 4)
-
Acute toxicity, Dermal (Category 4)
-
Skin irritation (Category 2)
-
Serious eye damage (Category 1)
-
Acute toxicity, Inhalation (Category 4)
-
Specific target organ toxicity – single exposure (Category 3)
Handling Precautions: [1]
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapors.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Toxicology:
Conclusion
2-Bromoethyl ethyl sulfide is a highly versatile and reactive building block in organic synthesis. Its bifunctional nature, coupled with the rate-enhancing neighboring group participation of the sulfur atom, makes it a powerful tool for the construction of complex molecules. For researchers in drug discovery and development, this reagent offers a reliable means of introducing the ethylthioethyl group and for the synthesis of diverse heterocyclic scaffolds. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in the laboratory.
References
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"2-Bromoethyl ethyl sulfide" molecular weight and formula
An In-depth Technical Guide to 2-Bromoethyl Ethyl Sulfide: Synthesis, Reactivity, and Applications
Introduction
2-Bromoethyl ethyl sulfide, with the chemical formula C4H9BrS, is a bifunctional organosulfur compound that serves as a valuable intermediate and building block in organic synthesis.[1][2][3][4] Its structure, featuring both a reactive bromine atom and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations, making it a versatile tool for chemists.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, key applications in research and drug development, and essential safety and handling protocols.
Part 1: Core Chemical Identity and Physicochemical Properties
2-Bromoethyl ethyl sulfide is a colorless to pale yellow liquid.[1] Its bifunctional nature, containing both a reactive alkyl halide and a sulfide moiety, is central to its utility in synthetic chemistry.
Chemical Identifiers
-
Synonyms: 2-bromoethyl ethyl sulfide, 1-bromo-2-ethylsulfanylethane, Ethyl 2-bromoethyl sulfide, (2-bromoethyl)(ethyl)sulfane[5]
Physicochemical Data
The physical and chemical properties of 2-bromoethyl ethyl sulfide are summarized in the table below.
| Property | Value | Source |
| Density | 1.389 g/cm³ | [3][5] |
| Boiling Point | 57 °C | [5] |
| Flash Point | 62 °C | [3][5] |
| Refractive Index | 1.508 | [3][5] |
| PSA | 25.3 | [2][5] |
| XLogP3 | 2.13440 | [5] |
Part 2: Synthesis and Chemical Reactivity
The unique reactivity of 2-bromoethyl ethyl sulfide stems from its two distinct functional groups. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the sulfur atom can act as an internal nucleophile, influencing the reaction pathways.[1]
Synthetic Pathway
The primary method for synthesizing 2-bromoethyl ethyl sulfide involves a nucleophilic substitution reaction. A common and efficient approach is the reaction between sodium ethanethiolate and an electrophile like 1,2-dibromoethane.[1][6] The ethanethiolate anion acts as the nucleophile, displacing one of the bromide ions.
Experimental Protocol: Synthesis of 2-Bromoethyl Ethyl Sulfide
-
Preparation of Sodium Ethanethiolate: Ethanethiol is treated with a strong base, such as sodium hydroxide or sodium ethoxide, in a suitable solvent (e.g., ethanol) to generate the sodium salt, sodium ethanethiolate.[1]
-
Nucleophilic Substitution: 1,2-dibromoethane is added to the solution of sodium ethanethiolate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the SN2 reaction, where the thiolate attacks one of the carbon atoms bonded to bromine.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts and unreacted starting materials. This may involve extraction and distillation to yield the purified 2-bromoethyl ethyl sulfide.
Caption: General synthesis workflow for 2-bromoethyl ethyl sulfide.
Chemical Reactivity and Mechanisms
The presence of the sulfur atom neighboring the bromo-substituted carbon gives rise to unique reactivity patterns, most notably the potential for neighboring group participation.
-
Nucleophilic Substitution (SN2): The compound is an effective alkylating agent.[1] The carbon atom attached to the bromine is electrophilic and susceptible to attack by various nucleophiles, which displace the bromide ion.[1][7] This allows for the introduction of the ethylthioethyl group into other molecules.[1]
-
Neighboring Group Participation: The sulfur atom can act as an internal nucleophile, attacking the bromine-bearing carbon to form a cyclic episulfonium ion intermediate.[1] This is a two-step process where the bromide ion is first displaced internally. Subsequently, an external nucleophile attacks one of the carbons of the strained three-membered ring, leading to the final product.[1] This pathway can influence the stereochemistry and regioselectivity of the reaction.
Caption: Competing reaction pathways for 2-bromoethyl ethyl sulfide.
Part 3: Applications in Research and Drug Development
The versatile reactivity of 2-bromoethyl ethyl sulfide makes it a valuable precursor in various synthetic applications, particularly in the fields of medicinal chemistry and materials science.
Role as an Alkylating Agent
As a potent alkylating agent, 2-bromoethyl ethyl sulfide is used to introduce the ethylthioethyl moiety into a wide range of molecular scaffolds.[1] This is particularly relevant in drug development, where it can serve as a precursor for creating compounds that covalently modify target proteins, such as cysteine residues in antitumor agents.[1] The structural similarities to sulfur mustards have also made it a compound of interest in toxicological studies.[1]
Synthesis of Heterocyclic Compounds
The bifunctional nature of this reagent is exploited in the construction of heterocyclic rings, which are core structures in many bioactive molecules.[1] For instance, derivatives of 2-bromoethyl ethyl sulfide have been used to synthesize strained four-membered rings like azetidines and oxetanes, which are often challenging to prepare via other methods.[1]
Precursor to Other Synthetic Intermediates
2-Bromoethyl ethyl sulfide can be transformed into other useful synthetic intermediates. The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, which alters the electronic properties and reactivity of the molecule, expanding its synthetic utility.[1] Furthermore, it can be used to generate sulfonium salts, which are themselves valuable reagents in organic synthesis.[1]
Caption: Key application areas of 2-bromoethyl ethyl sulfide.
Part 4: Safety, Handling, and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling 2-bromoethyl ethyl sulfide.
Hazard Identification
The compound is classified as hazardous and presents multiple risks.
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H227 | Combustible liquid |
Source:[5]
Safe Handling and Storage Protocols
Personal Protective Equipment (PPE) and Engineering Controls
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[5][8] Wear suitable protective clothing, including chemical-resistant gloves and a lab coat.[5] Eye protection, such as safety goggles or a face shield, is mandatory.[8]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from heat, sparks, and open flames.[9] Store separately from incompatible materials like strong oxidizing agents.[9]
First Aid Measures
-
Skin Contact: Immediately wash with plenty of soap and water.[5][8] Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation occurs.[5]
-
Eye Contact: Immediately rinse with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[5] Seek medical help if you feel unwell.[5]
-
Ingestion: Rinse mouth and seek medical help.[5] Do not induce vomiting.
References
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Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. (n.d.). Retrieved January 16, 2026, from [Link]
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When ethyl sulfide (ethosulphide) reacts with 2-bromopropane in a polar s.. - Filo. (n.d.). Retrieved January 16, 2026, from [Link]
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What Is (2-Bromoethyl)Benzene Used For In Industrial Applications? - Knowledge. (2024, December 9). Retrieved January 16, 2026, from [Link]
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The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. (n.d.). Retrieved January 16, 2026, from [Link]
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What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech. (2024, December 14). Retrieved January 16, 2026, from [Link]
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When bromoethane is treated with potassium sulfide class 11 chemistry CBSE - Vedantu. (n.d.). Retrieved January 16, 2026, from [Link]
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An In-Depth Technical Guide to the Alkylating Mechanism of 2-Bromoethyl Ethyl Sulfide
Abstract
2-Bromoethyl ethyl sulfide (BEES) is a monofunctional organosulfur compound that serves as a potent alkylating agent. As a structural analog of the chemical warfare agent sulfur mustard, it is a valuable model compound for toxicological research and in the development of novel therapeutic agents. This technical guide provides an in-depth examination of the core mechanism of action of BEES as an alkylating agent. We will elucidate the pivotal role of intramolecular cyclization in forming a highly reactive sulfonium ion, detail its subsequent reactions with biological macromolecules—primarily DNA—and explore the cellular consequences of this covalent modification. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of the chemical basis of BEES's activity, field-proven experimental methodologies for its study, and the broader implications of its mode of action.
Introduction: Profiling 2-Bromoethyl Ethyl Sulfide
Chemical Identity and Significance
2-Bromoethyl ethyl sulfide (BEES), chemical formula C₄H₉BrS, is a bifunctional molecule featuring both a nucleophilic sulfur atom and a reactive carbon-bromine bond.[1][2] This structure predisposes it to a specific and highly efficient mechanism of alkylation. Its significance in the scientific community stems largely from its structural similarity to sulfur mustards (HD).[1] While BEES is monofunctional—possessing only one haloethyl arm—it effectively mimics the initial alkylating steps of its more hazardous bifunctional counterpart, making it a safer and widely used surrogate in mechanistic studies.[3][4] Its chloro-analog, 2-chloroethyl ethyl sulfide (CEES), is more extensively studied, but the underlying mechanism is identical, with the bromo-derivative generally exhibiting higher reactivity due to bromide being a better leaving group than chloride.[1]
The Context of Sulfur Mustard Analogs
Sulfur mustard (bis(2-chloroethyl) sulfide) is a potent vesicating and cytotoxic agent whose toxicity is primarily attributed to its ability to alkylate cellular components.[5][6][7] As a bifunctional agent, it can form both mono-adducts and DNA inter- and intra-strand cross-links. Monofunctional analogs like BEES and CEES can only form mono-adducts.[5] This distinction is crucial; by studying these simpler analogs, researchers can isolate the effects of mono-alkylation on cellular processes, providing a foundational understanding of the more complex damage inflicted by bifunctional mustards.
The Core Mechanism of Action: A Two-Step Alkylation Process
The alkylating activity of 2-bromoethyl ethyl sulfide is not a direct displacement of the bromide by a biological nucleophile. Instead, it proceeds via a highly efficient intramolecular reaction that generates a potent electrophile.
Step 1: Intramolecular Cyclization and Sulfonium Ion Formation
The cornerstone of the mechanism is an intramolecular nucleophilic substitution (SNi). The sulfur atom, acting as an internal nucleophile, attacks the carbon atom bearing the bromine atom. This reaction is rapid and facile, leading to the displacement of the bromide ion and the formation of a strained, three-membered cyclic intermediate known as an ethylenesulfonium ion (also referred to as a thiiranium ion).[6][8] This cyclic cation is highly reactive due to ring strain and the positive charge on the sulfur atom.[9]
This initial cyclization is the rate-determining step in the alkylation process and is fundamental to the reactivity of all 2-haloethyl sulfides.[6]
Caption: The two-step mechanism of BEES alkylation.
Step 2: Electrophilic Attack on Biological Nucleophiles
The highly electrophilic ethylenesulfonium ion is aggressively attacked by any available nucleophile. Within a cell, electron-rich atoms on biological macromolecules are the primary targets. The reaction opens the strained three-membered ring and results in the formation of a stable covalent bond, effectively transferring the ethylthioethyl group to the target molecule.
The primary cellular targets for alkylation include:
-
Deoxyribonucleic Acid (DNA): The most critical target, with modifications leading to genotoxicity.
-
Proteins: Alkylation of amino acid residues (e.g., cysteine, histidine) can alter protein structure and function.[10]
-
Glutathione (GSH): A key cellular antioxidant that is readily depleted by alkylation.[11]
The Genotoxic Impact: DNA as the Primary Target
The cytotoxicity and mutagenicity of BEES and its analogs are overwhelmingly attributed to their interaction with DNA.[5][12]
Major DNA Adducts: Targeting Purine Bases
The nitrogen atoms within the purine bases of DNA are particularly strong nucleophiles. Experimental evidence from studies on CEES and sulfur mustards consistently shows that the most frequent sites of alkylation are:
-
N7 of Guanine: This is the most common adduct formed, accounting for a significant portion of the total DNA alkylation.[5][12][13] The N7-ethylthioethyl-guanine adduct distorts the DNA helix.
-
N3 of Adenine: This is another major site of alkylation, forming the N3-ethylthioethyl-adenine adduct.[5][12]
Consequences of DNA Alkylation
The formation of these bulky adducts on the DNA template has severe consequences for cellular function:
-
Disruption of DNA Replication and Transcription: The covalent adducts act as physical blocks, stalling the progress of DNA and RNA polymerases. This interference with fundamental cellular processes leads to cell cycle arrest.[5]
-
Activation of DNA Damage Response (DDR): The cell recognizes the DNA lesions and activates complex signaling pathways to coordinate repair or, if the damage is too extensive, initiate programmed cell death (apoptosis). Key markers of this response include the phosphorylation of histone H2A.X and the tumor suppressor protein p53.[11][14]
Secondary Mechanisms and Broader Cellular Disruption
While DNA damage is the primary driver of toxicity, the reactivity of the sulfonium ion leads to other significant cellular perturbations.
Glutathione Depletion and Oxidative Stress
Glutathione (GSH) is a vital tripeptide that protects the cell from oxidative damage. The sulfhydryl group of its cysteine residue is highly nucleophilic and reacts readily with the BEES-derived sulfonium ion.[11] This reaction forms a GSH-conjugate, which has been detected via liquid chromatography-mass spectrometry (LC-MS) in studies with CEES.[11] The rapid depletion of the cellular GSH pool compromises the cell's antioxidant defenses, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA itself.[11] This oxidative component contributes significantly to the overall cellular toxicity.
Experimental Protocols for Studying Alkylation
Validating and quantifying the effects of an alkylating agent like BEES requires robust, well-controlled experimental designs.
Protocol: In Vitro DNA Adduct Analysis via LC-MS/MS
This protocol provides the gold standard for identifying and quantifying specific DNA adducts, offering direct evidence of the alkylation mechanism.[15][16]
Objective: To quantify the formation of N7-ethylthioethyl-guanine from calf thymus DNA treated with BEES.
Rationale: This method uses enzymatic digestion to break down DNA into individual nucleosides, which are then separated by liquid chromatography and detected by tandem mass spectrometry. The high specificity of MS/MS allows for unambiguous identification of the adduct, while the use of a stable isotope-labeled internal standard ensures precise quantification.
Methodology:
-
Reaction Setup:
-
Prepare a solution of 1 mg/mL calf thymus DNA in a 10 mM Tris-HCl buffer (pH 7.4).
-
Prepare a stock solution of BEES in a suitable solvent like DMSO.
-
In a microcentrifuge tube, combine the DNA solution with the BEES stock to achieve a final BEES concentration of 0.5 mM. Include a vehicle control (DMSO only).
-
Incubate the reaction at 37°C for 2 hours with gentle agitation. Causality: This allows for the formation of the sulfonium ion and subsequent DNA alkylation.
-
-
DNA Precipitation and Purification:
-
Stop the reaction by adding two volumes of ice-cold ethanol to precipitate the DNA.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet twice with 70% ethanol to remove unreacted BEES and salts. Air-dry the pellet. Causality: Purification is critical to prevent interference in the downstream LC-MS/MS analysis.
-
-
Enzymatic Digestion:
-
Resuspend the DNA pellet in a digestion buffer containing 10 mM MgCl₂.
-
Add DNase I, Nuclease P1, and Alkaline Phosphatase sequentially, following manufacturer's protocols for optimal activity. Incubate at 37°C for 12-18 hours. Causality: A multi-enzyme approach ensures complete digestion of DNA down to individual deoxynucleosides, which is necessary for analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Spike the digested sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled N7-ethylthioethyl-deoxyguanosine). Self-Validation: The internal standard corrects for variations in sample handling and instrument response, ensuring accurate quantification.
-
Centrifuge the sample to pellet any undigested material or protein. Transfer the supernatant to an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Elute the deoxynucleosides using a gradient of acetonitrile in 0.1% formic acid.
-
Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for the native adduct and the labeled internal standard. Causality: MRM provides exceptional sensitivity and selectivity, filtering out background noise and confirming the identity of the target analyte.
-
Caption: Workflow for DNA adduct analysis by LC-MS/MS.
Quantitative Data Summary
Studies using the analog CEES provide valuable quantitative insights into the cytotoxic and DNA-damaging potential of monofunctional sulfur mustards.
| Parameter | Cell Line | CEES Concentration | Time Point | Observed Effect | Reference |
| Cell Proliferation | HaCaT (human keratinocytes) | 0.5 mM | 24 h | ~50% reduction in BrdU incorporation | [5] |
| Cell Proliferation | HaCaT (human keratinocytes) | 1.0 mM | 24 h | ~92% reduction in BrdU incorporation | [5] |
| DNA Damage (Comet Assay) | JB6 (mouse epidermal) | 0.1 - 1.0 mM | 1 h | Dose-dependent increase in DNA strand breaks | [11] |
| Oxidative DNA Damage | Dermal Fibroblasts | 0.5 mM | 6 h | Significant increase in 8-OHdG levels | [11] |
| GSH Conjugate Formation | In vitro reaction | 0.5 mM CEES + 10 mM GSH | 1 h | Detection of GSH-CEES conjugate (m/z 396) by LC-MS | [11] |
Conclusion
The mechanism of action of 2-bromoethyl ethyl sulfide as an alkylating agent is a well-defined, two-step process initiated by the formation of a highly reactive ethylenesulfonium ion. This potent electrophile primarily targets DNA, forming covalent adducts that disrupt cellular replication and transcription, activate the DNA damage response, and ultimately lead to cytotoxicity. Concurrently, the depletion of cellular nucleophiles like glutathione contributes to a state of oxidative stress, exacerbating the cellular injury. The principles elucidated through the study of BEES and its analogs are fundamental to understanding chemical toxicology and continue to inform the development of alkylating drugs in oncology. Future research may focus on leveraging this mechanism for targeted drug delivery or developing more effective countermeasures against exposure to sulfur mustards.
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Ganesan, K., et al. (2011). Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. Free Radical Biology and Medicine. Available at: [Link]
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The Versatile Workhorse of Modern Synthesis: A Technical Guide to the Applications of 2-Bromoethyl Ethyl Sulfide
Abstract
2-Bromoethyl ethyl sulfide, a bifunctional organosulfur compound, has emerged as a valuable and versatile building block in the arsenal of synthetic organic chemists. Its unique molecular architecture, featuring a reactive bromine atom and a nucleophilic sulfur atom, allows for a diverse range of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of 2-bromoethyl ethyl sulfide in organic synthesis, with a particular focus on its utility in the construction of complex molecular architectures relevant to the pharmaceutical, agrochemical, and materials science industries. We will delve into the fundamental reactivity of this reagent, provide detailed experimental protocols for key transformations, and explore its role in the synthesis of high-value compounds, including heterocyclic scaffolds and functionalized thioethers. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful reagent.
Introduction: The Duality of Reactivity
2-Bromoethyl ethyl sulfide (C₄H₉BrS) is a colorless to pale yellow liquid that possesses a unique combination of electrophilic and nucleophilic centers within the same molecule.[1] The primary bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, making the adjacent carbon atom a potent electrophile.[1] Concurrently, the sulfur atom, with its lone pairs of electrons, acts as a soft nucleophile, capable of participating in a variety of bond-forming reactions. This inherent duality is the cornerstone of its synthetic utility, enabling chemists to introduce the ethylthioethyl moiety into a wide array of molecular frameworks.[1]
The significance of organosulfur compounds in various scientific disciplines cannot be overstated. Sulfur-containing functional groups are integral components of numerous pharmaceuticals and natural products, influencing their biological activity and pharmacokinetic properties.[2] In materials science, sulfur-based polymers exhibit a range of desirable characteristics.[1] 2-Bromoethyl ethyl sulfide, as a readily accessible precursor to more complex sulfur-containing molecules, therefore holds considerable promise for innovation in these fields.
Table 1: Physicochemical Properties of 2-Bromoethyl Ethyl Sulfide
| Property | Value | Reference |
| CAS Number | 35420-95-2 | [3][4] |
| Molecular Formula | C₄H₉BrS | [3][4] |
| Molecular Weight | 169.08 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 178.9 °C at 760 mmHg | Guidechem |
| Density | 1.389 g/cm³ | Guidechem |
Core Reactivity and Mechanistic Considerations
The synthetic applications of 2-bromoethyl ethyl sulfide are primarily dictated by the reactivity of the carbon-bromine bond. As a primary alkyl halide, it readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.
The Sₙ2 Reaction: A Gateway to Functionalization
The Sₙ2 reaction is a concerted, single-step process where a nucleophile attacks the electrophilic carbon atom from the backside of the leaving group (bromide), leading to an inversion of stereochemistry if the carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.
Diagram 1: General Mechanism of Sₙ2 Reaction on 2-Bromoethyl Ethyl Sulfide
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An In-Depth Technical Guide to the Application of 2-Bromoethyl Ethyl Sulfide for the Introduction of Thioether Linkages
This guide provides an in-depth exploration of 2-bromoethyl ethyl sulfide as a key reagent for the strategic introduction of thioether linkages in molecular synthesis and modification. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to elucidate the underlying chemical principles, strategic considerations, and practical applications that enable precise and efficient thioether bond formation. We will examine the reagent's reactivity, detail field-proven methodologies for its use in both small molecule synthesis and complex bioconjugation, and provide the necessary safety and handling protocols to ensure successful and safe implementation in the laboratory.
Core Concepts: Understanding 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a bifunctional organic compound that serves as a versatile building block in synthetic chemistry.[1][2][3][4] Its utility is anchored in its distinct chemical architecture: a reactive primary alkyl bromide and a stable thioether moiety.
-
The Electrophilic Center: The carbon-bromine (C-Br) bond is the molecule's primary reactive site. Bromine is an excellent leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack. This reactivity is the foundation for its use as an alkylating agent.[1][5]
-
The Thioether Group: The ethyl sulfide group (-S-CH₂CH₃) is generally stable under common reaction conditions for alkylation. It influences the molecule's overall polarity and solubility and can be a site for subsequent chemical modification, such as oxidation to the corresponding sulfoxide or sulfone, if desired.[1]
The primary mechanism through which 2-bromoethyl ethyl sulfide introduces the -(CH₂)₂-S-CH₂CH₃ group is the bimolecular nucleophilic substitution (Sₙ2) reaction.[6][7][8] This pathway is highly efficient when reacting with potent nucleophiles, particularly thiols.
Physical and Chemical Properties
A clear understanding of the reagent's properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 35420-95-2 | [2][3][4] |
| Molecular Formula | C₄H₉BrS | [2][3][4] |
| Molecular Weight | ~169.09 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~57 °C | [2] |
| Density | ~1.389 g/cm³ | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, DMF, CH₂Cl₂). |
The Mechanism of Thioether Synthesis
The formation of a new thioether linkage using 2-bromoethyl ethyl sulfide is a classic example of the Sₙ2 reaction, a cornerstone of organic synthesis.[9][10] The process is most effective with soft, highly polarizable nucleophiles like sulfur.
The general workflow involves two key steps:
-
Deprotonation of the Thiol: Thiols (R-SH) are moderately acidic. To enhance their nucleophilicity, they are typically deprotonated with a suitable base to form the corresponding thiolate anion (R-S⁻).[11][12] The thiolate is a significantly more potent nucleophile than the neutral thiol.[12][13]
-
Nucleophilic Attack: The generated thiolate anion attacks the electrophilic carbon atom bonded to the bromine on 2-bromoethyl ethyl sulfide. This occurs in a single, concerted step where the new carbon-sulfur bond forms simultaneously as the carbon-bromine bond breaks.[7][11]
Diagram: Sₙ2 Mechanism for Thioether Formation
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Bromoethyl Ethyl Sulfide
Introduction: Elucidating the Molecular Blueprint
2-Bromoethyl ethyl sulfide (CAS No: 35420-95-2) is a bifunctional organosulfur compound of significant interest in synthetic chemistry.[1] Its structure, featuring a reactive terminal bromine atom and a nucleophilic thioether moiety, makes it a versatile building block for constructing more complex molecular architectures, including various heterocyclic rings.[1] For researchers in synthetic chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound.
Our approach moves beyond a mere listing of data points. We will explore the underlying principles of each technique, detail field-proven experimental protocols, and interpret the resulting data to construct a coherent and validated molecular portrait of 2-Bromoethyl ethyl sulfide.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: Mapping the Proton Framework
Theoretical Principles
Proton NMR provides detailed information about the number of distinct proton environments, the number of protons in each environment (integration), and how they are connected to neighboring protons (spin-spin splitting). The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton; nuclei near electronegative atoms like sulfur and bromine are "deshielded" and appear at a higher chemical shift (downfield).[2]
Experimental Protocol: Solution-State NMR Sample Preparation and Acquisition
The quality of an NMR spectrum is highly dependent on proper sample preparation.[3]
-
Sample Weighing: Accurately weigh 5-25 mg of 2-Bromoethyl ethyl sulfide into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[3][4] Use approximately 0.6-0.7 mL of the solvent.[3][4]
-
Dissolution & Transfer: Add the solvent to the vial and gently vortex or sonicate to ensure the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.
-
Standard & Capping: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.0 ppm.[2] Cap the NMR tube securely.
-
Instrument Setup: Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner. The instrument is then set to lock onto the deuterium signal of the solvent, and the magnetic field is "shimmed" to maximize its homogeneity, ensuring sharp, well-resolved peaks.[3]
-
Acquisition: A standard ¹H pulse program is executed to acquire the spectrum.
Data Interpretation and Predicted Spectrum
Based on its structure, 2-Bromoethyl ethyl sulfide has four distinct proton environments.
Caption: Molecular structure of 2-Bromoethyl ethyl sulfide with proton environments labeled (a-d).
-
Protons (a): The three protons of the methyl (CH₃) group are adjacent to a CH₂ group. They will appear as a triplet. Expected chemical shift is ~1.3 ppm.
-
Protons (b): The two protons of the ethyl's methylene (CH₂) group are adjacent to both a CH₃ group (3 protons) and the sulfur atom. They will be split into a quartet by the CH₃ protons. The electronegative sulfur atom will shift this signal downfield relative to a standard alkane. Expected chemical shift is ~2.6 ppm.
-
Protons (c): The two protons of the methylene (CH₂) group adjacent to the sulfur atom are also next to another CH₂ group. They will appear as a triplet. This signal will be further downfield than (b) due to proximity to both S and the Br-bearing carbon. Expected chemical shift is ~2.9 ppm.
-
Protons (d): The two protons of the methylene (CH₂) group bonded to the bromine atom are adjacent to a CH₂ group. They will appear as a triplet. The high electronegativity of bromine will cause this signal to be the most downfield. Expected chemical shift is ~3.5 ppm.
Table 1: Predicted ¹H NMR Data for 2-Bromoethyl ethyl sulfide
| Label | Protons | Predicted δ (ppm) | Splitting Pattern | Integration |
|---|---|---|---|---|
| (a) | CH₃-CH₂-S | ~1.3 | Triplet (t) | 3H |
| (b) | CH₃-CH₂-S | ~2.6 | Quartet (q) | 2H |
| (c) | S-CH₂-CH₂-Br | ~2.9 | Triplet (t) | 2H |
| (d) | S-CH₂-CH₂-Br | ~3.5 | Triplet (t) | 2H |
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Principles
¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in a molecule. In standard broadband-decoupled spectra, each signal appears as a single line, and the chemical shift indicates the carbon's electronic environment. Carbons bonded to electronegative atoms are deshielded and appear further downfield.[5][6]
Experimental Protocol
The sample preparation is identical to that for ¹H NMR, although a higher concentration (50-100 mg) is often beneficial due to the lower natural abundance of the ¹³C isotope.[4] The spectrometer is tuned to the ¹³C frequency, and a pulse program with broadband proton decoupling is used to acquire the spectrum. This decoupling removes C-H splitting, simplifying the spectrum to single lines for each carbon environment.
Data Interpretation and Predicted Spectrum
The molecule has four distinct carbon environments, corresponding to the four carbon atoms in the structure.
-
C(a): The methyl carbon, least affected by electronegative atoms. Expected chemical shift ~15 ppm.
-
C(b): The methylene carbon of the ethyl group, bonded to sulfur. Expected chemical shift ~30 ppm.
-
C(c): The methylene carbon bonded to sulfur and the bromo-substituted carbon. Expected chemical shift ~35 ppm.
-
C(d): The methylene carbon directly bonded to the highly electronegative bromine atom. Expected chemical shift ~32 ppm. (Note: While Br is highly electronegative, the "heavy atom effect" can sometimes cause a smaller-than-expected downfield shift for the directly attached carbon).
Table 2: Predicted ¹³C NMR Data for 2-Bromoethyl ethyl sulfide
| Label | Carbon | Predicted δ (ppm) |
|---|---|---|
| (a) | C H₃-CH₂-S | ~15 |
| (b) | CH₃-C H₂-S | ~30 |
| (c) | S-C H₂-CH₂-Br | ~35 |
| (d) | S-CH₂-C H₂-Br | ~32 |
Part 2: Infrared (IR) Spectroscopy
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying the presence or absence of these groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is the most common and convenient method for analyzing liquid samples.[7][8]
-
Background Scan: With the ATR crystal clean, a background spectrum is collected. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and is automatically subtracted from the sample spectrum.
-
Sample Application: A single drop of 2-Bromoethyl ethyl sulfide is placed directly onto the surface of the ATR crystal (often diamond or zinc selenide).[7]
-
Data Collection: The spectrum is collected. The IR beam undergoes internal reflection within the crystal, creating an "evanescent wave" that penetrates a few microns into the sample, where absorption occurs.[9][10]
-
Cleaning: After the measurement, the sample is simply wiped off the crystal with a swab lightly moistened with a suitable solvent (e.g., isopropanol or acetone), and the crystal is dried.
Data Interpretation and Predicted Spectrum
The IR spectrum of 2-Bromoethyl ethyl sulfide is expected to be relatively simple, dominated by absorptions from its alkyl framework.
Table 3: Predicted IR Absorption Bands for 2-Bromoethyl ethyl sulfide
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2850–2960 | C-H Stretch | Alkane (CH₂, CH₃) |
| 1450–1470 | C-H Bend | Alkane (CH₂) |
| 1370–1380 | C-H Bend | Alkane (CH₃) |
| 600–700 | C-S Stretch | Thioether |
| 500–600 | C-Br Stretch | Bromoalkane |
The most diagnostic peaks are the strong C-H stretching bands below 3000 cm⁻¹ and the fingerprint region absorptions for the C-S and C-Br bonds.
Part 3: Mass Spectrometry (MS)
Theoretical Principles
Mass spectrometry determines the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion (M+•). This ion's m/z value gives the molecule's molecular weight. The high energy of EI causes the molecular ion to fragment into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint.[1]
A critical feature for 2-Bromoethyl ethyl sulfide is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in any bromine-containing fragment appearing as a pair of peaks (an "isotopic doublet") of almost equal intensity, separated by 2 m/z units. This is a definitive indicator for the presence of a single bromine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of 2-Bromoethyl ethyl sulfide is prepared in a volatile solvent like dichloromethane or hexane.
-
Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The compound interacts with the column's stationary phase, separating it from any impurities.
-
Ionization & Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where EI occurs. The resulting ions are then separated by their m/z ratio in a mass analyzer and detected.
Data Interpretation and Predicted Spectrum
The molecular weight of C₄H₉BrS is 169.09 g/mol .[1]
-
Molecular Ion: A pair of peaks will be observed at m/z 168 (for the ⁷⁹Br isotope) and m/z 170 (for the ⁸¹Br isotope), with nearly equal intensity.[1] The presence of this M+• / [M+2]+• doublet is strong evidence for the compound's identity.
-
Major Fragmentation Pathways:
-
Loss of Bromine: Cleavage of the weak C-Br bond is a highly favorable pathway, leading to the loss of a bromine radical (•Br). This would produce an intense peak at m/z 89 ([C₄H₉S]⁺).[1][11]
-
Alpha-Cleavage: Fission of the C-C bond adjacent (alpha) to the sulfur atom is common for sulfides.[11] This can lead to the loss of an ethyl radical (•CH₂CH₃) to give a fragment at m/z 139/141 ([C₂H₄BrS]⁺) or the loss of a bromoethyl radical (•CH₂CH₂Br) to give a fragment at m/z 61 ([C₂H₅S]⁺).
-
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Introduction: Understanding the Bifunctional Reactivity of 2-Bromoethyl Ethyl Sulfide
An In-depth Technical Guide to the Solubility and Stability of 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide (BEES), with the chemical formula C4H9BrS, is a versatile bifunctional molecule that serves as a crucial building block in advanced organic synthesis.[1] Its structure incorporates both a reactive alkyl bromide and a nucleophilic thioether, bestowing upon it a unique chemical personality that is leveraged in the pharmaceutical and chemical industries.[2] The primary utility of BEES stems from its capacity as an alkylating agent, where the bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the strategic introduction of the ethylthioethyl moiety into complex molecular architectures.[1]
This guide provides an in-depth analysis of two critical physicochemical parameters for any research chemical: solubility and stability. For drug development professionals and researchers, a comprehensive understanding of these properties is not merely academic; it is a prerequisite for designing robust synthetic routes, formulating stable preparations, and ensuring reproducible experimental outcomes. We will explore the solubility profile of BEES in various solvent systems and dissect its stability under conditions relevant to laboratory handling, storage, and reaction chemistry.
Core Physicochemical Properties
A foundational understanding of a compound's physical characteristics is essential before delving into its solution behavior. The properties of 2-Bromoethyl ethyl sulfide are summarized below.
| Property | Value | Source |
| Molecular Formula | C4H9BrS | [2][3] |
| Molecular Weight | 169.08 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Density | 1.389 g/cm³ | [2][4] |
| Boiling Point | 178.9 °C at 760 mmHg | [2] |
| Flash Point | 62 °C | [2][4] |
| Refractive Index | 1.508 | [2][4] |
| LogP (XLogP3) | 2.13 | [2][4] |
Part 1: The Solubility Profile of 2-Bromoethyl Ethyl Sulfide
Solubility dictates the choice of reaction media, purification methods, and formulation vehicles. The molecular structure of BEES—a moderately polar thioether functional group attached to a bromoalkane chain—suggests a predominantly nonpolar character.
Qualitative and Predicted Solubility
The octanol-water partition coefficient (LogP) of approximately 2.13 indicates that BEES is significantly more soluble in nonpolar, lipophilic environments than in aqueous media.[2][4] This hydrophobicity is a key consideration for its handling and application.
-
Aqueous Solubility : Expected to be low. While not quantified in readily available literature, the positive LogP value confirms its hydrophobic nature. Its chloro-analog, 2-chloroethyl ethyl sulfide, is described as slightly soluble in water.[5][6]
-
Organic Solubility : Expected to be freely soluble in a wide range of common organic solvents, including but not limited to:
-
Chlorinated solvents (e.g., Dichloromethane, Chloroform)
-
Ethers (e.g., Diethyl ether, Tetrahydrofuran)
-
Hydrocarbons (e.g., Hexanes, Toluene)
-
Polar aprotic solvents (e.g., Acetonitrile, Dimethylformamide)
-
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative prediction, a robust experimental determination of solubility is required. The following protocol describes a self-validating system for measuring the equilibrium solubility of BEES in a chosen solvent.
Causality : The objective is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the undissolved solid/liquid phase. This ensures the measured concentration represents the true solubility limit under the specified conditions.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation : Add an excess amount of 2-Bromoethyl ethyl sulfide to a known volume of the test solvent (e.g., 5 mL) in a sealed, screw-cap glass vial. The presence of a distinct, undissolved phase of BEES is critical to ensure saturation.
-
Equilibration : Place the vial in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for 24 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation : Cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 2 hours, permitting the undissolved BEES to settle.
-
Sampling : Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Avoid disturbing the undissolved layer.
-
Filtration : Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) to remove any microscopic particulates. This step is crucial to prevent artificially high concentration readings.
-
Quantification : Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase for chromatography). Analyze the sample using a validated, calibrated analytical method such as HPLC-UV or GC-MS to determine the concentration of BEES. The result, expressed in units like mg/mL or mol/L, represents the equilibrium solubility.
Part 2: The Stability Profile and Degradation Pathways
The stability of BEES is governed by the reactivity of its two functional groups. While stable under recommended storage conditions (cool, dry, well-ventilated, away from incompatible materials), it is susceptible to degradation under specific chemical stresses.[4][7] The most probable degradation pathways are hydrolysis, oxidation, and elimination. Insights can be drawn from extensive studies on its structural analog, 2-chloroethyl ethyl sulfide (CEES).[8][9][10]
Key Degradation Pathways
Caption: Primary Degradation Pathways of 2-Bromoethyl Ethyl Sulfide.
-
Hydrolysis : This is the most significant degradation pathway in aqueous environments. The reaction proceeds via an intramolecular nucleophilic attack by the neighboring sulfur atom, displacing the bromide to form a highly reactive cyclic sulfonium ion intermediate.[8][11] This intermediate is then rapidly attacked by water to yield 2-hydroxyethyl ethyl sulfide (HEES) and hydrobromic acid (HBr). The hydrolysis of the chloro-analog (CEES) is rapid, with a half-life in pure water estimated at around 44 seconds at 25 °C.[5] Given that the C-Br bond is more labile than the C-Cl bond, the hydrolysis of BEES is expected to be even faster.
-
Oxidation : The thioether sulfur is susceptible to oxidation. In the presence of oxidizing agents (e.g., peroxides, peracids), it can be converted first to 2-bromoethyl ethyl sulfoxide and subsequently to the more stable 2-bromoethyl ethyl sulfone. This pathway is relevant when considering incompatible materials and reaction conditions.[10]
-
Elimination (Dehydrohalogenation) : In the presence of a non-nucleophilic base, BEES can undergo an E2 elimination reaction, losing HBr to form ethyl vinyl sulfide (EVS).[10] This pathway becomes significant under basic conditions where the nucleophilic substitution pathway (hydrolysis) might compete.
Experimental Protocol for Forced Degradation Study
A forced degradation study is essential to identify potential degradants and understand the stability limits of a compound. This protocol outlines a systematic approach to assess the stability of BEES under various stress conditions.
Causality : The goal is to accelerate degradation to predict long-term stability and identify degradation products that might appear under normal storage or usage conditions. A "mass balance" approach, where the sum of the parent compound and all degradants remains constant, helps validate the analytical method.
Methodology:
-
Stock Solution Preparation : Prepare a stock solution of BEES in a suitable solvent, such as acetonitrile, at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions : Aliquot the stock solution into separate vials and subject them to the following conditions. A control sample, protected from light and stored at 5 °C, should be run in parallel.
| Condition | Protocol | Rationale |
| Acidic Hydrolysis | Mix with 0.1 M HCl. Incubate at 60 °C. | To assess stability in acidic environments. |
| Basic Hydrolysis | Mix with 0.1 M NaOH. Incubate at 60 °C. | To assess stability to base and promote elimination. |
| Neutral Hydrolysis | Mix with water. Incubate at 60 °C. | To evaluate the rate of hydrolysis in the absence of acid/base catalysis. |
| Oxidative Stress | Mix with 3% H₂O₂. Store at room temperature. | To identify products of sulfur oxidation. |
| Thermal Stress | Store the neat compound or a solid dispersion at 80 °C. | To evaluate intrinsic thermal stability. |
-
Time Point Sampling : Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching : Immediately quench the reaction to prevent further degradation before analysis. For acidic/basic samples, this involves neutralization. For oxidative samples, it may involve adding a reducing agent.
-
Analysis : Analyze all samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
Purity Assessment : Monitor the peak area of the parent BEES peak to calculate the percentage of degradation.
-
Degradant Identification : Identify and characterize the peaks of any new impurities that appear. Compare their retention times and mass spectra to known standards or theoretical products (HEES, EVS, etc.).
-
Mass Balance : Calculate the mass balance at each time point to ensure all major degradants are being detected.
-
Conclusion and Best Practices
2-Bromoethyl ethyl sulfide is a compound of significant synthetic utility, characterized by its high solubility in organic solvents and limited stability in aqueous or basic media. Its primary degradation pathway is a rapid hydrolysis proceeding through a cyclic sulfonium ion. For researchers and drug development professionals, this necessitates specific handling and storage procedures. All work should be conducted in a well-ventilated area, wearing appropriate personal protective equipment.[4] The compound should be stored in a tightly closed container in a dry, cool place, away from incompatible materials such as strong bases and oxidizing agents, to ensure its integrity and purity for synthetic applications.[4][7] The experimental protocols provided herein offer a robust framework for quantitatively assessing the solubility and stability of this and other reactive intermediates, forming a critical component of rigorous chemical research and development.
References
-
Thiols And Thioethers - Master Organic Chemistry. (2015-07-05). [Link]
-
Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053 - PubChem. [Link]
-
SAFETY DATA SHEET - 2-Bromoethyl phenyl sulfide. (2024-03-30). [Link]
-
Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage - ChemRxiv. [Link]
-
Reactions of Thiols - Chemistry Steps. [Link]
-
Efficient dehydrative alkylation of thiols with alcohols catalyzed by alkyl halides - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
SAFETY DATA SHEET - Bromoethane. (2025-09-12). [Link]
-
Copper-Catalyzed direct thioetherification of Alkyl Halides with S-Alkyl Butanethioate as Thiol transfer reagent - Taylor & Francis Online. [Link]
-
2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem. [Link]
-
2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem. [Link]
- CN101671238B - Preparation method of 2-bromoethyl methyl ether - Google P
-
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed. [Link]
-
Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar. [Link]
-
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF - ResearchGate. [Link]
-
The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. [Link]
-
Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES) - ResearchGate. [Link]
-
2-Chloroethyl ethyl sulfide - Wikipedia. [Link]
-
ethyl bromoacetate - Organic Syntheses Procedure. [Link]
-
2-Chloroethyl ethyl sulfide - NIST WebBook. [Link]
-
Bis(2-chloroethyl)sulfide - Wikipedia. [Link]
-
2-Chloroethyl ethyl sulfide - Hazardous Agents - Haz-Map. [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-BROMOETHYL ETHYL SULFIDE | 35420-95-2 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloroethyl Ethyl Sulfide | 693-07-2 | TCI AMERICA [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of Bromoethyl Thioethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoethyl thioethers are a class of organosulfur compounds characterized by a thioether linkage with a bromoethyl group attached to the sulfur atom (R-S-CH₂CH₂Br). This bifunctional nature, possessing both a nucleophilic sulfur center (after deprotonation of a precursor thiol) and an electrophilic alkyl bromide, makes them versatile intermediates in organic synthesis. Their history is intrinsically linked to the development of chemical warfare agents, yet their modern applications are geared towards the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, historical context, synthetic methodologies, and applications of bromoethyl thioethers, tailored for professionals in the scientific community.
I. Discovery and Historical Context: A Tale of Two Halogens
The precise moment of the first synthesis of a bromoethyl thioether is not clearly documented in a singular, seminal publication. However, their discovery can be understood as a logical extension of the intensive research into analogous chloro-derivatives in the 19th and early 20th centuries, most notably the sulfur mustards.
The Shadow of Mustard Gas
The history of haloethyl thioethers is dominated by the infamous chemical warfare agent, bis(2-chloroethyl) sulfide, commonly known as mustard gas. The synthesis of this compound predates its use in World War I and laid the foundational chemistry for its bromo-analogues.
Key milestones in the development of haloethyl thioethers include:
-
1860: British chemist Frederick Guthrie is credited with the synthesis and characterization of bis(2-chloroethyl) sulfide. He noted its irritating properties. Concurrently, German chemist Albert Niemann also synthesized the compound and documented its blister-forming effects.
-
1886: Viktor Meyer, a prominent German chemist, published an improved synthesis that produced a purer form of the compound, leading to more severe observed health effects. His method involved treating thiodiglycol with phosphorus trichloride.
-
1913: Hans Thacher Clarke, an English chemist, further refined Meyer's synthesis by replacing the hazardous phosphorus trichloride with hydrochloric acid. This modification, known as the Meyer-Clarke method, became a key process for the large-scale production of mustard gas during World War I.
While these historical accounts focus on the chloro-derivatives, the underlying chemical principles are directly applicable to bromoethyl thioethers. The well-established nucleophilic substitution reactions of the time, particularly the Williamson ether synthesis developed in 1850, provided the chemical framework for reacting a thiol or thiolate with a 1,2-dihaloethane, such as 1,2-dibromoethane, to generate the corresponding haloethyl thioether. It is highly probable that bromoethyl thioethers were first synthesized during this period of intense investigation into organosulfur compounds, although they did not gain the notoriety of their chlorinated counterparts.
II. Synthetic Methodologies
The synthesis of bromoethyl thioethers can be broadly categorized into classical and modern methods. The choice of method often depends on the desired scale, substrate scope, and functional group tolerance.
A. The Classical Approach: A Thiol-Based Williamson Ether Synthesis Analogue
The most fundamental and historically significant method for the synthesis of bromoethyl thioethers is an adaptation of the Williamson ether synthesis. This S(_N)2 reaction involves the nucleophilic attack of a thiolate anion on an electrophilic bromo-substituted carbon.
General Reaction Scheme:
This method is versatile and can be used to synthesize a wide range of bromoethyl thioethers by varying the starting thiol.
Experimental Protocol: Synthesis of 2-Bromoethyl Phenyl Sulfide
This protocol provides a representative example of the Williamson-type synthesis of a bromoethyl thioether.
Materials:
-
Thiophenol
-
1,2-Dibromoethane
-
Sodium hydroxide (NaOH)
-
Ethanol (or other suitable solvent)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in ethanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide (as a solution in ethanol or as solid pellets) to the stirred solution. The reaction is exothermic. Stir the mixture until the sodium hydroxide has completely dissolved, forming the sodium thiophenolate salt.
-
Nucleophilic Substitution: To the solution of sodium thiophenolate, add an excess (typically 2-3 equivalents) of 1,2-dibromoethane.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 2-bromoethyl phenyl sulfide can be purified by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Excess 1,2-Dibromoethane: Using an excess of the dihaloalkane is crucial to minimize the formation of the bis-substituted byproduct (R-S-CH₂CH₂-S-R).
-
Base: A strong base is required to deprotonate the thiol, which is significantly more acidic than an alcohol, to form the highly nucleophilic thiolate.
-
Solvent: A polar protic solvent like ethanol is often used as it readily dissolves the reactants and the inorganic byproducts.
B. Modern Synthetic Approaches
While the classical Williamson-type synthesis remains a robust method, several modern approaches have been developed to improve efficiency, substrate scope, and functional group tolerance.
-
Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as quaternary ammonium salts, can facilitate the reaction between the water-soluble thiolate and the organic-soluble dihaloalkane, often leading to milder reaction conditions and improved yields.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and other transition metals can catalyze the formation of the C-S bond. These methods are particularly useful for the synthesis of aryl thioethers and can often tolerate a wider range of functional groups.
-
Thiol-Ene "Click" Chemistry: The radical-mediated anti-Markovnikov addition of a thiol to a vinyl bromide provides an alternative route to 2-bromoethyl thioethers. This reaction is often initiated by light or a radical initiator and is known for its high efficiency and stereoselectivity.
Table 1: Comparison of Synthetic Methodologies for Bromoethyl Thioethers
| Method | Advantages | Disadvantages |
| Williamson-type Synthesis | Simple, well-established, uses readily available starting materials. | Can require harsh conditions, potential for byproduct formation. |
| Phase-Transfer Catalysis | Milder reaction conditions, improved yields, suitable for large-scale synthesis. | Requires a catalyst, which may need to be removed from the final product. |
| Metal-Catalyzed Coupling | High functional group tolerance, applicable to a wide range of substrates. | Can be expensive due to the use of metal catalysts, potential for metal contamination in the product. |
| Thiol-Ene Reaction | High efficiency, stereoselective, "click" chemistry characteristics. | Requires a vinyl bromide precursor, may not be suitable for all substrates. |
III. Reaction Mechanisms
The predominant mechanism for the classical synthesis of bromoethyl thioethers is the S(_N)2 reaction.
S(_N)2 Mechanism of Thioether Formation
The reaction proceeds in two main steps:
-
Deprotonation of the Thiol: A base abstracts the acidic proton from the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). Thiols are generally more acidic than their alcohol counterparts due to the larger size and greater polarizability of the sulfur atom, which stabilizes the negative charge of the conjugate base.
-
Nucleophilic Attack: The thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of the bromoethyl group in a backside attack. This concerted step involves the simultaneous formation of the C-S bond and cleavage of the C-Br bond, resulting in an inversion of stereochemistry if the carbon atom is chiral.
Figure 1: The S(_N)2 mechanism for the synthesis of bromoethyl thioethers.
IV. Applications in Drug Development and Medicinal Chemistry
The bromoethyl thioether moiety serves as a valuable building block in the synthesis of various pharmaceutical compounds. The presence of the reactive bromine atom allows for further functionalization, enabling the construction of more complex molecular architectures.
-
Antimicrobial Agents: (2-Bromoethyl)benzene, a related compound, has been utilized in the synthesis of β-peptidomimetics that exhibit potent antimicrobial activity. The bromoethyl group serves as a handle for introducing the phenylethyl moiety into the final structure.
-
Anticancer Drugs: Thioether-containing analogues of lenalidomide have shown promising anti-proliferative activities. The introduction of a thioether linkage can modulate the pharmacological properties of the parent compound. In other instances, thioether-substituted flavonoids have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.
-
Antiestrogens: Thioether derivatives related to tamoxifen and other antiestrogens have been synthesized and studied for their potential in breast cancer therapy. The thioether linkage provides a means to connect different pharmacophoric groups.
-
ROS-Responsive Polymers for Drug Delivery: Polymers containing thioether groups are being investigated for their use in drug delivery systems. The thioether can be oxidized by reactive oxygen species (ROS), which are often upregulated in diseased tissues, leading to a change in the polymer's properties and the release of a therapeutic agent.
The versatility of the bromoethyl thioether functional group allows medicinal chemists to explore a wide chemical space in the quest for new and improved therapeutic agents.
Figure 2: A simplified workflow illustrating the use of bromoethyl thioethers in drug development.
V. Conclusion
The discovery and development of bromoethyl thioethers are deeply rooted in the historical exploration of organosulfur chemistry, with strong parallels to the synthesis of the more notorious sulfur mustards. While their origins may be linked to a darker chapter of chemical history, their modern applications are firmly in the realm of advancing human health. The foundational Williamson-type synthesis continues to be a reliable method for their preparation, while modern techniques offer enhanced efficiency and versatility. For researchers, scientists, and drug development professionals, a thorough understanding of the history, synthesis, and reactivity of bromoethyl thioethers provides a powerful tool for the design and creation of novel therapeutic agents.
VI. References
-
Fidder, A., Moes, G. W., Scheffer, A. G., van der Schans, G. P., Baan, R. A., de Jong, L. P., & Benschop, H. P. (1994). Synthesis, characterization, and quantitation of the major adducts formed
Methodological & Application
Application Notes and Protocols for Cysteine Alkylation Using 2-Bromoethyl Ethyl Sulfide
Introduction: The Critical Role of Cysteine Alkylation in Modern Research
In the landscape of proteomics, drug development, and biochemical research, the strategic modification of proteins is paramount for elucidating their structure, function, and interactions. Among the twenty proteinogenic amino acids, cysteine holds a unique position due to the nucleophilic nature of its thiol (-SH) group.[1][2] This reactivity, while essential for biological processes such as disulfide bond formation and enzyme catalysis, presents a challenge in analytical workflows.[1][3] Uncontrolled disulfide bonding can lead to protein aggregation and heterogeneity, complicating analysis by mass spectrometry and other techniques.[3][4]
To address this, the reduction of disulfide bonds followed by the alkylation of the resulting free thiols is a cornerstone of protein sample preparation.[1][3][4] This "capping" of cysteine residues prevents their re-oxidation and ensures the homogeneity of the protein sample.[3] While a variety of alkylating agents are commercially available, the selection of the appropriate reagent is critical and can significantly impact the quality and interpretation of experimental data.[3]
This application note provides a comprehensive guide to the use of 2-Bromoethyl ethyl sulfide as a specific and effective reagent for cysteine alkylation. We will delve into the underlying chemical principles, provide a detailed, field-tested protocol, and discuss the critical parameters for successful and reproducible results.
Chemical Rationale: The Advantage of 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide is a bifunctional molecule that serves as a potent alkylating agent for cysteine residues.[5] Its utility stems from the presence of a reactive bromine atom, which is an excellent leaving group, attached to an ethyl scaffold.[5]
The alkylation of a cysteine thiol by 2-Bromoethyl ethyl sulfide proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction.[3] The deprotonated thiol group (thiolate) of the cysteine residue acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of a stable thioether bond between the cysteine sulfur and the ethyl ethyl sulfide moiety.
The key advantages of using 2-Bromoethyl ethyl sulfide include:
-
High Reactivity: The bromoethyl group ensures efficient alkylation under mild conditions.[3]
-
Specificity: Like other halo-containing reagents, it exhibits a strong preference for the highly nucleophilic thiol group of cysteine over other potentially reactive amino acid side chains, particularly when reaction conditions are optimized.[3]
-
Stable Adduct Formation: The resulting thioether linkage is chemically robust and stable to the conditions typically employed in downstream applications such as mass spectrometry.[1]
Reaction Mechanism: A Step-by-Step Look at Thioether Formation
The alkylation of a cysteine residue by 2-Bromoethyl ethyl sulfide is a straightforward yet elegant chemical transformation. The process can be broken down into the following key steps:
-
Deprotonation of the Cysteine Thiol: The reaction is typically carried out at a slightly alkaline pH (around 8.0-8.5). Under these conditions, a significant population of the cysteine thiol groups will be deprotonated to form the more nucleophilic thiolate anion (-S-).
-
Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks the carbon atom bearing the bromine atom in 2-Bromoethyl ethyl sulfide.
-
Transition State Formation: A transient trigonal bipyramidal transition state is formed where the thiolate is forming a new bond to the carbon, and the carbon-bromine bond is breaking.
-
Displacement of the Leaving Group: The stable bromide ion is displaced, and a new, stable thioether bond is formed.
Figure 1: SN2 mechanism of cysteine alkylation.
Experimental Protocol: In-Solution Alkylation of Proteins
This protocol provides a detailed methodology for the in-solution alkylation of cysteine residues in proteins using 2-Bromoethyl ethyl sulfide. It is designed to be a self-validating system, with clear steps and explanations for critical parameters.
Materials and Reagents
| Reagent | Supplier | Recommended Purity | Storage Conditions |
| 2-Bromoethyl ethyl sulfide | e.g., BenchChem | >95% | 2-8°C, protected from light |
| Dithiothreitol (DTT) | Standard Supplier | Proteomics Grade | -20°C |
| Tris(2-carboxyethyl)phosphine (TCEP) | Standard Supplier | Proteomics Grade | Room Temperature |
| Urea | Standard Supplier | Molecular Biology Grade | Room Temperature |
| Ammonium Bicarbonate (NH₄HCO₃) | Standard Supplier | ≥99.5% | Room Temperature |
| Trifluoroacetic Acid (TFA) | Standard Supplier | HPLC Grade | Room Temperature, in a ventilated cabinet |
| Acetonitrile (ACN) | Standard Supplier | HPLC Grade | Room Temperature, in a ventilated cabinet |
| Water | In-house | Ultrapure (18.2 MΩ·cm) | N/A |
Protocol Workflow
Figure 2: Workflow for in-solution protein alkylation.
Step-by-Step Methodology
-
Protein Solubilization and Denaturation:
-
Dissolve the protein sample in a suitable buffer to a final concentration of 1-5 mg/mL. A common and effective buffer is 8 M urea in 50 mM ammonium bicarbonate, pH 8.0. The urea serves to denature the protein, exposing the cysteine residues that may be buried within the protein's three-dimensional structure.
-
-
Reduction of Disulfide Bonds:
-
To the solubilized protein solution, add a reducing agent. Dithiothreitol (DTT) is commonly used at a final concentration of 10 mM. Alternatively, Tris(2-carboxyethyl)phosphine (TCEP) can be used at a final concentration of 5 mM.
-
Incubate the mixture at 56°C for 30 minutes. This step ensures the complete reduction of all disulfide bonds to free thiols.
-
-
Cysteine Alkylation:
-
Cool the sample to room temperature.
-
Prepare a fresh stock solution of 2-Bromoethyl ethyl sulfide. Note: As with many alkylating agents, it is recommended to handle this reagent in a fume hood with appropriate personal protective equipment.
-
Add the 2-Bromoethyl ethyl sulfide solution to the protein sample to a final concentration of approximately 20-30 mM (a 2-3 fold molar excess over the reducing agent).
-
Incubate the reaction for 30 minutes at room temperature in the dark. Alkylating agents can be light-sensitive, and performing this step in the dark minimizes potential side reactions and reagent degradation.[4]
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add an excess of a thiol-containing reagent to scavenge any unreacted 2-Bromoethyl ethyl sulfide. Adding DTT to a final concentration of 20-30 mM is effective.
-
Incubate for an additional 15 minutes at room temperature.
-
-
Sample Preparation for Downstream Analysis:
-
The alkylated protein sample is now ready for downstream applications. This may include buffer exchange to remove urea and excess reagents, protein precipitation, or enzymatic digestion (e.g., with trypsin) for mass spectrometry-based proteomics analysis.
-
Quantitative Considerations
| Parameter | Recommended Value | Rationale |
| Protein Concentration | 1-5 mg/mL | Ensures efficient reaction kinetics. |
| Reducing Agent (DTT) | 10 mM | Sufficient concentration to reduce all disulfide bonds in a typical protein sample. |
| Alkylating Agent Conc. | 20-30 mM (2-3x molar excess over DTT) | Ensures complete alkylation of all free thiols. A significant excess helps drive the reaction to completion. |
| Reaction pH | 8.0 - 8.5 | Promotes the formation of the more nucleophilic thiolate anion, accelerating the alkylation reaction. |
| Reaction Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and minimizing potential side reactions.[4] |
| Reaction Time | 30 minutes | Generally sufficient for complete alkylation with bromo-containing reagents. |
| Mass Shift upon Alkylation | +105.0346 Da | Theoretical monoisotopic mass addition of a C₄H₉S group to a cysteine residue. |
Trustworthiness and Validation: Ensuring Specificity and Avoiding Pitfalls
While 2-Bromoethyl ethyl sulfide is a highly effective reagent, it is important to be aware of potential side reactions to ensure the integrity of your results. Like other halo-containing alkylating agents, there is a possibility of off-target reactions with other nucleophilic amino acid side chains, such as lysine, histidine, and the N-terminus of the protein, particularly at higher pH values and temperatures.[6]
To mitigate these risks and ensure the trustworthiness of the protocol, consider the following:
-
pH Control: Maintaining the pH in the recommended range of 8.0-8.5 is crucial. Higher pH values can increase the nucleophilicity of other amino acid side chains, leading to a loss of specificity.
-
Temperature and Time: Adhering to the recommended reaction temperature and time will minimize the occurrence of side reactions.[4]
-
Reagent Purity: Always use high-purity 2-Bromoethyl ethyl sulfide to avoid the introduction of reactive contaminants.
-
Fresh Reagent Preparation: Prepare stock solutions of 2-Bromoethyl ethyl sulfide immediately before use to ensure its reactivity and minimize degradation.
-
Control Experiments: When establishing this protocol in your laboratory, it is advisable to perform control experiments, such as a mock reaction without the alkylating agent, to assess any background modifications.
Conclusion: A Powerful Tool for Cysteine Modification
The protocol detailed in this application note provides a robust and reliable method for the alkylation of cysteine residues using 2-Bromoethyl ethyl sulfide. By understanding the underlying chemical principles and adhering to the optimized reaction conditions, researchers can confidently and reproducibly modify their proteins of interest, paving the way for more accurate and insightful downstream analyses. The use of 2-Bromoethyl ethyl sulfide expands the toolkit of protein chemists and proteomics researchers, offering a valuable alternative for achieving complete and specific cysteine alkylation.
References
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Analytical Biochemistry, 333(1), 174–181. Retrieved from [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(5), 893–905. Retrieved from [Link]
-
Vlčková, V., Chmelík, J., & Kábelová, P. (2012). Improved identification of hordeins by cysteine alkylation with 2-bromoethylamine, SDS-PAGE and subsequent in-gel tryptic digestion. Journal of Proteomics, 77, 563-573. Retrieved from [Link]
-
Hale, J. E., Butler, J. P., Knierman, M. D., & Becker, G. W. (2004). A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis. Request PDF. Retrieved from [Link]
-
Shen, Y., Wu, S., & Zhang, Y. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of The American Society for Mass Spectrometry, 29(10), 2054–2062. Retrieved from [Link]
-
Simon, A. M., & Chiriac, V. (2012). Selectivity of labeled bromoethylamine for protein alkylation. Journal of Molecular Modeling, 18(10), 4649–4656. Retrieved from [Link]
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Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. ResearchGate. Retrieved from [Link]
-
Zhang, Y., Zang, C., An, G., Shang, M., Cui, Z., Chen, G., & Liu, Z. (2020). Cysteine-specific protein multi-functionalization and disulfide bridging using 3-bromo-5-methylene pyrrolones. Nature Communications, 11(1), 1-9. Retrieved from [Link]
-
Smith, M. E., & Flashman, E. (2013). Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society, 135(33), 12248–12251. Retrieved from [Link]
- Robey, F. A., & Fields, R. L. (1992). Amino acid derivative and bromoacetyl modified peptides. Google Patents.
-
Zhang, W., & Chen, P. R. (2019). Chemical modifications of proteins and their applications in metalloenzyme studies. Current Opinion in Chemical Biology, 51, 45-54. Retrieved from [Link]
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Ida, T., Sawa, T., & Akaike, T. (2019). Antioxidative and anti-inflammatory actions of reactive cysteine persulfides. Antioxidants & Redox Signaling, 30(11), 1435–1446. Retrieved from [Link]
-
Nagy, P. (2013). Introduction to approaches and tools for the evaluation of protein cysteine oxidation. Redox Biology, 1(1), 61-68. Retrieved from [Link]
-
Waszczak, C., Akter, S., & Jacques, S. (2020). Contemporary proteomic strategies for cysteine redoxome profiling. Journal of Experimental Botany, 71(18), 5486–5500. Retrieved from [Link]
-
Poole, L. B. (2015). The basics of thiols and cysteines in redox biology and chemistry. Free Radical Biology and Medicine, 80, 148–157. Retrieved from [Link]
-
Muir, T. W. (2011). Application of the Protein Semisynthesis Strategy to the Generation of Modified Chromatin. Accounts of Chemical Research, 44(9), 834–843. Retrieved from [Link]
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Application Notes & Protocols: 2-Bromoethyl Ethyl Sulfide for Targeted Protein Modification in Proteomics
Introduction: A Versatile Alkylating Agent for Cysteine Modification
In the landscape of chemoproteomics and mass spectrometry-based protein analysis, the strategic modification of amino acid residues is fundamental to elucidating protein structure, function, and interaction networks. 2-Bromoethyl ethyl sulfide (BEES) emerges as a valuable bifunctional molecule for such applications.[1] With the chemical formula C₄H₉BrS, this reagent possesses two key features: a reactive bromoethyl group and a sulfide moiety.[1][2][3]
The primary utility of 2-Bromoethyl ethyl sulfide in proteomics lies in its capacity as an alkylating agent, specifically targeting the nucleophilic sulfhydryl groups of cysteine residues.[1][4] The presence of a bromine atom, an excellent leaving group, facilitates a nucleophilic substitution reaction, allowing for the covalent attachment of an ethylthioethyl group onto cysteine thiols.[1] This process, known as alkylation or "capping," is a critical step in standard proteomics workflows. It serves to irreversibly block the highly reactive thiol groups after the reduction of disulfide bonds, thereby preventing their re-oxidation and ensuring the homogeneity of the sample for subsequent enzymatic digestion and mass spectrometry analysis.[4]
This guide provides an in-depth exploration of the chemical principles, practical applications, and detailed protocols for utilizing 2-Bromoethyl ethyl sulfide in protein modification studies, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Covalent Modification of Cysteine
The core of 2-Bromoethyl ethyl sulfide's utility is its reaction with cysteine residues. This proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
Causality of the Reaction:
-
Nucleophilic Attack: The sulfur atom of a deprotonated cysteine residue (thiolate anion, -S⁻) is a potent nucleophile. In a typical proteomics workflow, the reaction buffer is maintained at a slightly basic pH (around 8.0) to facilitate the deprotonation of cysteine's sulfhydryl group, enhancing its nucleophilicity.
-
Electrophilic Target: The carbon atom bonded to the bromine in 2-Bromoethyl ethyl sulfide is electrophilic due to the electron-withdrawing nature of the bromine atom.
-
Displacement: The cysteine thiolate attacks this electrophilic carbon, forming a new carbon-sulfur bond. Simultaneously, the carbon-bromine bond is broken, and the bromide ion is displaced as the leaving group.[1]
This results in the formation of a stable thioether linkage, covalently modifying the cysteine residue.
Sources
Derivatization of thiols with "2-Bromoethyl ethyl sulfide"
Application Note & Protocol
Topic: Derivatization of Thiols with 2-Bromoethyl Ethyl Sulfide for Advanced Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic modification of thiol groups is a cornerstone of modern chemical and pharmaceutical science. The formation of thioethers via S-alkylation is a fundamental transformation that imparts critical physicochemical properties to molecules, influencing metabolic stability, receptor binding affinity, and material characteristics.[1][2] This guide provides a detailed examination of the derivatization of thiols using 2-bromoethyl ethyl sulfide, a reagent that installs a flexible 2-(ethylthio)ethyl moiety. This application note, designed for senior researchers, offers an in-depth exploration of the reaction mechanism, a robust and validated experimental protocol, strategies for optimization, and comprehensive safety guidelines.
Scientific Principles: The S-Alkylation of Thiols
The derivatization of a thiol (R-SH) with 2-bromoethyl ethyl sulfide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[3][4] This class of reaction is a cornerstone of organic synthesis for forming carbon-sulfur bonds.[5]
The Reaction Mechanism
The process is initiated by the deprotonation of the thiol. Thiols are generally more acidic than their alcohol counterparts, with a typical pKa around 10-11, allowing for facile deprotonation by a suitable base to form a thiolate anion (R-S⁻).[6][7] This thiolate is a potent nucleophile.
The key mechanistic steps are:
-
Deprotonation: A base abstracts the acidic proton from the thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon atom of 2-bromoethyl ethyl sulfide that is bonded to the bromine atom.
-
Displacement: In a concerted step, the carbon-sulfur bond forms as the carbon-bromine bond breaks, displacing the bromide ion as the leaving group.[8]
This sequence results in the formation of a stable thioether product, specifically a 2-(ethylthio)ethyl sulfide derivative.
Caption: SN2 mechanism for the alkylation of a thiol with 2-bromoethyl ethyl sulfide.
Experimental Protocol: Synthesis of a 2-(Ethylthio)ethyl Thioether
This protocol provides a generalized procedure adaptable for various aliphatic and aromatic thiols. It is imperative that all operations are performed within a certified chemical fume hood due to the potential hazards of the reagents.[9]
Materials and Reagents
-
Thiol (R-SH): 1.0 equivalent
-
2-Bromoethyl ethyl sulfide: 1.1 equivalents
-
Base (e.g., Sodium Hydride (NaH), 60% dispersion in oil, or Potassium Carbonate (K₂CO₃)): 1.2 equivalents
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)): sufficient to make a 0.1-0.5 M solution
-
Quenching Solution (e.g., Saturated aqueous NH₄Cl or deionized water)
-
Extraction Solvent (e.g., Ethyl acetate or Dichloromethane)
-
Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.
-
Reagent Addition (using NaH):
-
Suspend sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve the thiol (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 15-20 minutes.
-
Rationale: Slow addition controls the evolution of hydrogen gas. The use of a strong base like NaH ensures complete and irreversible deprotonation of the thiol to the reactive thiolate.[6]
-
-
Thiolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation:
-
Dissolve 2-bromoethyl ethyl sulfide (1.1 eq.) in anhydrous THF.
-
Add the solution dropwise to the thiolate mixture at room temperature.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the valuable thiol. The reaction is typically exothermic, and slow addition maintains temperature control.
-
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting thiol is consumed (typically 2-12 hours).
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) to neutralize any remaining base.
-
Transfer the mixture to a separatory funnel and dilute with deionized water and the extraction solvent (e.g., ethyl acetate).
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude thioether using flash column chromatography on silica gel.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
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Application Notes and Protocols for the Synthesis of Thioether-Containing Polymers Using "2-Bromoethyl ethyl sulfide" as a Key Building Block
Abstract
This comprehensive guide provides detailed protocols for the synthesis of functional thioether-containing polymers, leveraging the versatile chemical intermediate, 2-bromoethyl ethyl sulfide. Recognizing its role as a building block rather than a directly polymerizable monomer, this document first outlines a robust procedure for the synthesis of a key polymerizable monomer, 2-(ethylthio)ethyl acrylate (ETEA). Subsequently, detailed methodologies for the controlled radical polymerization of ETEA via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting Chain Transfer (RAFT) polymerization are presented. These advanced polymerization techniques afford excellent control over polymer molecular weight, architecture, and functionality. The resulting thioether-containing polymers are of significant interest for a range of applications, particularly in the biomedical field as stimuli-responsive materials for targeted drug delivery. This guide is intended for researchers, scientists, and drug development professionals seeking to design and synthesize advanced functional polymers.
Introduction: The Significance of Thioether-Containing Polymers
Polymers incorporating thioether moieties are a class of materials garnering increasing attention, especially within the biomedical and materials science communities. The sulfur atom in the thioether linkage imparts unique chemical properties. Notably, thioethers can be selectively oxidized to hydrophilic sulfoxides and sulfones in the presence of reactive oxygen species (ROS).[1][2] This hydrophobic-to-hydrophilic transition is a powerful mechanism for designing "smart" materials that can respond to specific biological environments.[3][4] Pathological conditions such as cancer and inflammation are often associated with elevated levels of ROS.[1] Consequently, thioether-containing polymers are highly promising candidates for the development of targeted drug delivery systems that release their therapeutic payload specifically at the site of disease.[4][5]
2-Bromoethyl ethyl sulfide is a bifunctional molecule that serves as an excellent starting point for the synthesis of such functional polymers.[5] Its reactive bromide allows for nucleophilic substitution to introduce a polymerizable group, while the ethyl sulfide moiety provides the desired thioether functionality. This guide will provide a step-by-step approach to harnessing the potential of this valuable building block.
Part 1: Synthesis of the Polymerizable Monomer: 2-(Ethylthio)ethyl Acrylate (ETEA)
A crucial first step is the conversion of 2-bromoethyl ethyl sulfide into a polymerizable monomer. A straightforward and efficient method is the synthesis of 2-(ethylthio)ethanol, followed by its esterification with acryloyl chloride to yield 2-(ethylthio)ethyl acrylate (ETEA).
Workflow for Monomer Synthesis
Caption: Workflow for the synthesis of 2-(ethylthio)ethyl acrylate (ETEA).
Experimental Protocol: Synthesis of 2-(ethylthio)ethyl Acrylate (ETEA)
Materials:
-
2-(ethylthio)ethanol
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (polymerization inhibitor)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(ethylthio)ethanol (1.0 equivalent) and a catalytic amount of hydroquinone in anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add acryloyl chloride (1.1 equivalents), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-(ethylthio)ethyl acrylate (ETEA).
Part 2: Controlled Radical Polymerization of ETEA
Controlled radical polymerization techniques, such as ATRP and RAFT, are highly recommended for the polymerization of ETEA to achieve polymers with well-defined molecular weights and low polydispersity indices (Đ).
Method 1: Atom Transfer Radical Polymerization (ATRP) of ETEA
ATRP is a robust method for the controlled polymerization of a wide range of monomers, including acrylates. The polymerization is initiated by an alkyl halide in the presence of a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand.
Caption: General workflow for the ATRP of ETEA.
Materials:
-
2-(Ethylthio)ethyl acrylate (ETEA), purified
-
Ethyl α-bromoisobutyrate (EBiB), initiator
-
Copper(I) bromide (CuBr), catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), ligand
-
Anisole, solvent
-
Tetrahydrofuran (THF)
-
Methanol, cold
Procedure:
-
In a Schlenk flask, add CuBr (1.0 equivalent relative to initiator).
-
Add the desired amount of ETEA monomer and anisole.
-
Add PMDETA (1.0 equivalent relative to CuBr).
-
Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen and add the initiator, EBiB, via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically and analyzing the monomer conversion by ¹H NMR spectroscopy and the evolution of molecular weight and Đ by Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
| Parameter | Typical Value |
| [ETEA]:[EBiB]:[CuBr]:[PMDETA] | 100 : 1 : 1 : 1 |
| Solvent | Anisole |
| Temperature | 70 °C |
| Reaction Time | 4-24 hours (depending on desired conversion) |
Method 2: Reversible Addition-Fragmenting Chain Transfer (RAFT) Polymerization of ETEA
RAFT polymerization is another powerful technique for controlling radical polymerization, offering compatibility with a wide range of functional monomers and reaction conditions. It utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.
Caption: General workflow for the RAFT polymerization of ETEA.
Materials:
-
2-(Ethylthio)ethyl acrylate (ETEA), purified
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), RAFT agent
-
Azobisisobutyronitrile (AIBN), initiator
-
1,4-Dioxane, solvent
-
Hexane or Diethyl Ether, cold
Procedure:
-
In a reaction tube, dissolve ETEA, CPADB, and AIBN in 1,4-dioxane.
-
Seal the tube with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes.
-
Place the reaction tube in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitor the polymerization by taking samples periodically for ¹H NMR and GPC analysis.
-
After the desired time or conversion, quench the polymerization by immersing the tube in an ice bath and exposing the solution to air.
-
Precipitate the polymer by adding the solution dropwise into a large volume of cold hexane or diethyl ether.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
| Parameter | Typical Value |
| [ETEA]:[CPADB]:[AIBN] | 100 : 1 : 0.1 |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| Reaction Time | 6-24 hours (depending on desired conversion) |
Part 3: Polymer Characterization
Thorough characterization of the synthesized poly(ETEA) is essential to confirm its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to verify the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer. A low Đ (typically < 1.3) is indicative of a controlled polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of characteristic functional groups in the monomer and the polymer.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and determine the glass transition temperature (Tg) of the polymer.
Part 4: Applications in Drug Development
The thioether side chains of poly(ETEA) make it an excellent candidate for applications in stimuli-responsive drug delivery.[1][3][4] In environments with high concentrations of ROS, such as tumor tissues, the hydrophobic thioether groups can be oxidized to more hydrophilic sulfoxides and sulfones.[2] This change in polarity can trigger the disassembly of polymer nanoparticles or the swelling of a hydrogel matrix, leading to the controlled release of an encapsulated therapeutic agent.[5] This targeted release mechanism has the potential to enhance the efficacy of anticancer drugs while minimizing side effects on healthy tissues.
Conclusion
This guide has provided a comprehensive overview and detailed protocols for the synthesis of thioether-containing polymers, starting from the readily available building block, 2-bromoethyl ethyl sulfide. By first synthesizing the polymerizable monomer, 2-(ethylthio)ethyl acrylate, and subsequently employing controlled radical polymerization techniques such as ATRP and RAFT, researchers can access well-defined, functional polymers with tailored properties. The unique ROS-responsive nature of the thioether moiety opens up exciting possibilities for the development of advanced materials for targeted drug delivery and other biomedical applications.
References
- Hu, X., & Tirelli, N. (2012). Thioether-based polymers as reactive oxygen species (ROS)-responsive materials.
- Napoli, A., Valentini, M., Hubbell, J. A., & Tirelli, N. (2004). Oxidation-responsive polymeric vesicles.
- De Gracia Lux, C., Joshi-Barr, S., Nguyen, T., Mahmoud, E., Schopf, E., Fomina, N., & Almutairi, A. (2012). Biocompatible polymeric nanoparticles degrade and release cargo in response to biologically relevant levels of hydrogen peroxide. Journal of the American Chemical Society, 134(38), 15758-15764.
- Xu, H., Meng, F., & Zhong, Z. (2013). Reversible-dethiolation-facilitated disulfide-crosslinked biodegradable micelles for triggered intracellular drug release.
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- 2. Thioether-based ROS responsive polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Reactive oxygen species-responsive polymer drug delivery systems [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 2-Bromoethyl Ethyl Sulfide as a Versatile Building Block in Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Bromoethyl ethyl sulfide emerges as a highly valuable and versatile bifunctional building block. Its unique structure, featuring a reactive alkyl bromide and a stable thioether linkage, provides a straightforward and efficient means to introduce the ethylthioethyl moiety into a wide range of molecular scaffolds. This guide offers an in-depth exploration of the chemical reactivity of 2-bromoethyl ethyl sulfide, detailing its application in drug discovery with a focus on the synthesis of thioether-containing molecules and the strategic modification of lead compounds. We provide field-proven, step-by-step protocols for its use in S-alkylation and N-alkylation reactions, grounded in the principles of rational drug design and supported by comprehensive references.
Introduction: The Strategic Utility of 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a colorless to pale yellow liquid recognized as a potent alkylating agent in organic synthesis.[1] Its value in drug discovery is rooted in its bifunctional nature:
-
A Reactive Electrophilic Site: The primary carbon-bromine bond is an excellent electrophilic center, highly susceptible to attack by a wide array of nucleophiles. Bromine's status as a good leaving group facilitates efficient bimolecular nucleophilic substitution (Sₙ2) reactions.[2]
-
A Stable Thioether Moiety: The incorporated thioether (C-S-C) linkage is a key structural feature found in numerous pharmaceuticals.[3] Unlike esters or disulfides, thioethers are generally stable to hydrolysis and reduction, making them ideal as robust, non-cleavable linkers or as integral parts of a pharmacophore.[4][5]
The introduction of the ethylthioethyl group can profoundly influence a molecule's properties, including its polarity, lipophilicity, metabolic stability, and conformational flexibility—all critical parameters in the optimization of a drug candidate.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄H₉BrS | [6] |
| Molecular Weight | 169.08 g/mol | [6] |
| Boiling Point | 57 °C | [7] |
| Density | 1.389 g/cm³ | [7] |
| Appearance | Colorless to pale yellow liquid | [1] |
Core Reactivity and Mechanistic Considerations
The primary utility of 2-bromoethyl ethyl sulfide lies in its participation in Sₙ2 reactions. This is a single-step, concerted process where a nucleophile attacks the electrophilic carbon atom, simultaneously displacing the bromide leaving group.[8]
dot
Caption: Generalized Sₙ2 mechanism for 2-bromoethyl ethyl sulfide.
Causality Behind Experimental Choices:
-
Nucleophile Choice: Strong nucleophiles are preferred. For S-alkylation, thiolates (RS⁻), generated in situ from thiols using a base, are excellent. For N-alkylation, primary and secondary amines are suitable nucleophiles. Over-alkylation can be an issue with amines as the product is often more nucleophilic than the starting material.[9][10]
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are ideal.[8][11] These solvents solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, leaving its nucleophilicity high. They are also excellent for dissolving a wide range of organic substrates.
-
Temperature Control: Sₙ2 reactions are often accelerated by moderate heating (e.g., 40-80 °C).[12] However, higher temperatures can promote the competing E2 elimination reaction, especially if the nucleophile is also a strong base. It is often best to start at room temperature and heat gently if the reaction is sluggish.[11]
Application & Experimental Protocols
The thioether side chain is a key structural element in several blockbuster drugs, including the H₂-receptor antagonists Cimetidine and Ranitidine, where it provides optimal spacing and flexibility for receptor binding.[1][13] The following protocols are representative of the synthetic strategies used to install such moieties.
Protocol 1: S-Alkylation - Synthesis of a Thioether Linkage
This protocol details the reaction of a thiol with 2-bromoethyl ethyl sulfide to form a more complex thioether, a common strategy in building drug scaffolds.
Objective: To couple a thiol-containing core (R-SH) with 2-bromoethyl ethyl sulfide.
Materials:
-
Thiol-containing substrate (R-SH) (1.0 eq)
-
2-Bromoethyl ethyl sulfide (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flask Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the thiol substrate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the substrate (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the base (e.g., NaH) portion-wise. CAUTION: NaH reacts violently with water and generates flammable hydrogen gas. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate anion.
-
Alkylation: Add 2-bromoethyl ethyl sulfide (1.1 eq) dropwise to the stirred solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiol is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired thioether.
Protocol 2: N-Alkylation - Modification of a Primary Amine
This protocol describes the alkylation of a primary amine. Controlling selectivity to achieve mono-alkylation is critical. Using a slight excess of the amine or slow addition of the alkylating agent can favor the desired product.[9]
Objective: To introduce the ethylthioethyl group onto a primary amine (R-NH₂).
Materials:
-
Primary amine (R-NH₂) (1.0 eq)
-
2-Bromoethyl ethyl sulfide (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)
-
Anhydrous Acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Flask Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq) in anhydrous acetonitrile.
-
Base Addition: Add the base (e.g., K₂CO₃, 2.5 eq) to the solution and stir the resulting suspension at room temperature for 20 minutes.
-
Alkylation: Slowly add a solution of 2-bromoethyl ethyl sulfide (1.1 eq) in acetonitrile to the mixture dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water, then brine.
-
Drying & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to isolate the N-alkylated secondary amine.
dot
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Alkylation of Secondary Amines with 2-Bromoethyl Ethyl Sulfide
Introduction: The Versatility of 2-Bromoethyl Ethyl Sulfide as an Alkylating Agent
2-Bromoethyl ethyl sulfide is a bifunctional molecule of significant utility in synthetic organic chemistry.[1] Its structure, featuring a reactive carbon-bromine bond and a sulfur atom, makes it an excellent electrophile for introducing the 2-(ethylthio)ethyl moiety into a variety of molecular frameworks. The bromine atom serves as an effective leaving group, facilitating nucleophilic substitution reactions.[1] This reactivity is central to its application in the synthesis of more complex molecules, including potential drug candidates and other biologically active compounds.
This application note provides a detailed experimental protocol for a representative nucleophilic substitution reaction: the alkylation of a secondary amine, piperidine, with 2-bromoethyl ethyl sulfide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, a cornerstone of organic chemistry.[2]
Reaction Mechanism and Rationale
The core of this protocol is the SN2 reaction between the nucleophilic secondary amine (piperidine) and the electrophilic alkyl halide (2-bromoethyl ethyl sulfide).
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the bromine.
-
Transition State: A transient five-coordinate transition state is formed where the nitrogen-carbon bond is forming concurrently with the carbon-bromine bond breaking.
-
Product Formation: The bromide ion is displaced as the leaving group, resulting in the formation of the tertiary amine, 1-(2-(ethylthio)ethyl)piperidine, and a protonated piperidine bromide salt.
The choice of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base such as potassium carbonate is ideal as it will not compete with the amine in the alkylation reaction.
Visualizing the Workflow
A clear understanding of the experimental sequence is paramount for successful execution. The following diagram illustrates the key stages of the protocol.
Caption: General workflow for the synthesis of 1-(2-(ethylthio)ethyl)piperidine.
Detailed Experimental Protocol
This protocol is based on established methods for the N-alkylation of secondary amines with alkyl halides.[3]
Materials and Reagents:
-
2-Bromoethyl ethyl sulfide (CAS: 35420-95-2)
-
Piperidine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Safety Precautions:
-
2-Bromoethyl ethyl sulfide is an alkylating agent and should be handled with care. It is harmful if swallowed or in contact with skin and can cause serious eye damage and respiratory irritation.
-
Piperidine is a flammable and corrosive liquid.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile to make a 0.2 M solution with respect to the limiting reagent.
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromoethyl ethyl sulfide (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and piperidinium bromide salts and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-(2-(ethylthio)ethyl)piperidine.
Data Summary and Expected Results
The following table provides representative parameters for the alkylation of secondary amines. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions. |
| Base | Anhydrous K₂CO₃ | A non-nucleophilic base to neutralize the HBr formed. |
| Temperature | Reflux (~82°C) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 12-24 hours | Typical duration for complete conversion, should be monitored. |
| Expected Yield | 70-90% | Based on similar reported alkylations of piperidine. |
Characterization of 1-(2-(ethylthio)ethyl)piperidine:
The final product should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), methylene groups adjacent to the sulfur and nitrogen atoms, and the protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the mass of the product (C₉H₁₉NS).
Conclusion
2-Bromoethyl ethyl sulfide is a valuable and reactive building block for the introduction of the 2-(ethylthio)ethyl group via nucleophilic substitution. The provided protocol for the alkylation of piperidine offers a robust and reproducible method for synthesizing the corresponding tertiary amine. This procedure can be adapted for a range of other nucleophiles, highlighting the broad applicability of 2-bromoethyl ethyl sulfide in synthetic chemistry and drug development.
References
- BenchChem. (2025). 2-Bromoethyl ethyl sulfide | 35420-95-2.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of 2-Bromoethylamine with Nucleophiles.
- Chemguide. Amines as nucleophiles.
-
Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- LibreTexts. (2023). Addition of Secondary Amines to Form Enamines.
Sources
Application Notes and Protocols: Reactions of 2-Bromoethyl Ethyl Sulfide with Nucleophiles
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reactivity and handling of 2-bromoethyl ethyl sulfide in nucleophilic substitution reactions. We delve into the mechanistic underpinnings of its reactivity, offer detailed, field-tested protocols for its use with various nucleophiles, and present comparative data to inform experimental design. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both safety and success in the synthesis of diverse molecular scaffolds.
Introduction: The Synthetic Utility of a Bifunctional Reagent
2-Bromoethyl ethyl sulfide, with the chemical formula C₄H₉BrS, is a versatile bifunctional reagent in organic synthesis.[1][2] Its value lies in the presence of two key functional groups: a reactive carbon-bromine bond and a nucleophilic sulfur atom. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of the ethylthioethyl moiety into a wide range of molecules.[1] This capability makes it an important building block in the construction of more complex chemical structures, including heterocyclic rings which are often integral to bioactive molecules.[1]
The inherent reactivity of 2-bromoethyl ethyl sulfide is significantly influenced by the neighboring sulfur atom, which can participate in the reaction mechanism, leading to accelerated reaction rates compared to simple alkyl halides.[1] Understanding this unique reactivity is paramount for designing efficient and selective synthetic transformations.
Mechanistic Insights: The Role of the Neighboring Sulfur Atom
The reaction of 2-bromoethyl ethyl sulfide with nucleophiles predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[3] However, the kinetics and reaction pathway are often influenced by the neighboring sulfur atom.
Neighboring Group Participation (NGP)
In many instances, the reaction rate is accelerated by a phenomenon known as neighboring group participation (NGP) or anchimeric assistance.[1] The sulfur atom can act as an internal nucleophile, attacking the carbon atom bearing the bromine. This intramolecular attack results in the displacement of the bromide ion and the formation of a strained, three-membered cyclic intermediate known as an episulfonium ion.[1] This intermediate is highly reactive and is readily attacked by an external nucleophile. The ring-opening of the episulfonium ion is rapid and leads to the final substitution product.[1]
This two-step pathway is often kinetically more favorable than a direct S_N2 attack by the external nucleophile on the starting material.[1] The enhanced rate is a key feature of the reactivity of 2-haloethyl sulfides.[1]
Caption: Mechanism of Neighboring Group Participation in 2-Bromoethyl Ethyl Sulfide Reactions.
Reactivity with Common Nucleophiles
The versatility of 2-bromoethyl ethyl sulfide allows it to react with a broad spectrum of nucleophiles. The choice of nucleophile, solvent, and reaction conditions can be tailored to achieve the desired synthetic outcome.
Thiolates (S-Alkylation)
Thiolates (RS⁻), generated by the deprotonation of thiols (RSH) with a suitable base, are excellent nucleophiles for reaction with 2-bromoethyl ethyl sulfide.[4][5][6] This reaction, a variation of the Williamson ether synthesis, is a highly efficient method for the formation of unsymmetrical thioethers.[6][7][8]
General Reaction Scheme: R-SH + Base → R-S⁻ R-S⁻ + Et-S-CH₂-CH₂-Br → R-S-CH₂-CH₂-S-Et + Br⁻
| Nucleophile (Thiol) | Base | Solvent | Typical Reaction Time | Typical Yield |
| Ethanethiol | Sodium Hydroxide | Ethanol | 2-4 hours | High |
| Thiophenol | Sodium Ethoxide | Ethanol | 1-3 hours | Excellent |
| Cysteine derivative | Triethylamine | DMF | 4-8 hours | Good to High |
Amines (N-Alkylation)
Primary and secondary amines readily react with 2-bromoethyl ethyl sulfide to form the corresponding N-alkylated products.[9] This reaction is a valuable tool for introducing the ethylthioethyl group onto nitrogen-containing molecules, which is a common motif in pharmaceuticals. The reaction typically requires a base to neutralize the HBr generated.[9] Often, an excess of the amine starting material can serve this purpose.[9]
General Reaction Scheme: R₂NH + Et-S-CH₂-CH₂-Br → R₂N⁺H-CH₂-CH₂-S-Et Br⁻ R₂N⁺H-CH₂-CH₂-S-Et Br⁻ + R₂NH → R₂N-CH₂-CH₂-S-Et + R₂NH₂⁺ Br⁻
| Nucleophile (Amine) | Base | Solvent | Typical Reaction Temperature |
| Diethylamine | Excess Diethylamine | Acetonitrile | Room Temperature |
| Aniline | Potassium Carbonate | DMF | 50-70 °C |
| Piperidine | No additional base | THF | Reflux |
Alkoxides (O-Alkylation)
Alkoxides (RO⁻), the conjugate bases of alcohols, can also serve as nucleophiles in reactions with 2-bromoethyl ethyl sulfide to form ethers.[8] Due to the stronger basicity of alkoxides compared to thiolates and amines, care must be taken to avoid potential elimination side reactions, although this is less of a concern with a primary alkyl halide like 2-bromoethyl ethyl sulfide.[8]
General Reaction Scheme: R-OH + Base → R-O⁻ R-O⁻ + Et-S-CH₂-CH₂-Br → R-O-CH₂-CH₂-S-Et + Br⁻
| Nucleophile (Alcohol) | Base | Solvent | Typical Reaction Conditions |
| Sodium Ethoxide | (Pre-formed) | Ethanol | Reflux, 2-6 hours |
| Phenol | Potassium Carbonate | Acetone | Reflux, 4-12 hours |
| Benzyl alcohol | Sodium Hydride | THF | 0 °C to Room Temp, 3-8 hours |
Experimental Protocols
Safety First: 2-Bromoethyl ethyl sulfide is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]
Protocol 1: Synthesis of an Unsymmetrical Thioether via S-Alkylation
This protocol details the synthesis of S-ethyl S'-(2-ethylthio)ethyl sulfide from ethanethiol and 2-bromoethyl ethyl sulfide.
Materials:
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
2-Bromoethyl ethyl sulfide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser
-
Addition funnel
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide (1.1 equivalents) in anhydrous ethanol with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethanethiol (1.0 equivalent) to the cooled solution. Stir for 15 minutes at 0 °C to form the sodium ethanethiolate.
-
Add 2-bromoethyl ethyl sulfide (1.05 equivalents) dropwise via an addition funnel over 20 minutes.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[12][13]
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.[12]
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).[12]
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.[12]
Caption: Experimental workflow for the S-alkylation of 2-bromoethyl ethyl sulfide.
Analytical Methods for Reaction Monitoring
Effective monitoring of reaction progress is crucial for optimizing reaction times and yields. Several analytical techniques can be employed.[13][14]
-
Thin Layer Chromatography (TLC): A rapid and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of reactants and can help identify byproducts.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the extent of reaction and confirm the structure of the product.[13]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for less volatile or thermally sensitive products, HPLC can be used to quantify the components of the reaction mixture.[15]
Conclusion
2-Bromoethyl ethyl sulfide is a potent and versatile bifunctional reagent for the introduction of the ethylthioethyl group into a variety of molecular structures through nucleophilic substitution reactions. Its reactivity is often enhanced by neighboring group participation of the sulfur atom, leading to the formation of a highly reactive episulfonium ion intermediate. By understanding the underlying reaction mechanisms and carefully selecting nucleophiles and reaction conditions, researchers can effectively utilize this reagent to construct complex molecules. The protocols provided herein offer a solid foundation for the safe and efficient application of 2-bromoethyl ethyl sulfide in a research and development setting.
References
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MDPI. (n.d.). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules. Retrieved from [Link]
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DSpace@The University of Winnipeg. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]
-
Wallace Way. (2023, February 15). Thioether (Sulfide) Synthesis - EASY! [Video]. YouTube. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, July 10). An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Class Notes. (n.d.). The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2024, May 15). (PDF) Expedient Syntheses of Alkyl and Aryl Thioethers using Xanthates as Thiol-Free Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Bis(2-bromoethyl)sulfide. PubChem. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibromodiethyl sulfide. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]
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Dalal Institute. (n.d.). Aliphatic Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012, May 31). Introduction to Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic substitution reactions. Retrieved from [Link]
-
YouTube. (2020, March 28). 7.5-7.6 Intro to nucleophilic substitution reactions. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]
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Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.7: Thiols and Sulfides. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 14.10: Reactions of Alkoxides. Retrieved from [Link]
-
ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (2019, June 25). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. Retrieved from [Link]
-
ResearchGate. (2025, August 20). Techniques and Methods to Monitor Chemical Reactions | Request PDF. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Retrieved from [Link]
-
Bloom Tech. (2024, December 14). What are common reactions involving (2-Bromoethyl)benzene? Retrieved from [Link]
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Application Notes and Protocols for the Laboratory Use of 2-Bromoethyl ethyl sulfide
Introduction: A Profile of a Versatile Bifunctional Reagent
2-Bromoethyl ethyl sulfide (CAS No: 35420-95-2) is a valuable and versatile intermediate in modern organic chemistry.[1] As a colorless to pale yellow liquid, its utility is derived from its bifunctional nature, possessing both a highly reactive bromine atom and a nucleophilic sulfur atom within a compact ethyl framework.[1] The bromine atom serves as an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is central to its primary function as a potent alkylating agent, enabling the precise introduction of an ethylthioethyl moiety into a wide array of molecular scaffolds.[1]
This unique structural feature makes 2-Bromoethyl ethyl sulfide an indispensable tool in diverse fields, from the construction of complex heterocyclic rings in medicinal chemistry to the critical modification of cysteine residues in proteomics.[1][2] This guide provides an in-depth overview of its properties, critical safety protocols, and detailed, field-proven methodologies for its application in a laboratory setting.
Table 1: Physicochemical Properties of 2-Bromoethyl ethyl sulfide
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₄H₉BrS | [1][3][4] |
| Molecular Weight | 169.08 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| CAS Number | 35420-95-2 | [1][3][4] |
| Density | 1.389 g/cm³ | [3][4] |
| Boiling Point | 178.9 °C at 760 mmHg | [3] |
| Flash Point | 62 °C | [3][4] |
| Refractive Index | 1.508 |[3][4] |
Critical Safety and Handling Protocols
The structural similarity of 2-Bromoethyl ethyl sulfide to sulfur mustards underscores the necessity for stringent safety measures.[1] It is classified as a hazardous substance, and adherence to proper handling protocols is non-negotiable to ensure personnel safety and experimental integrity.
Table 2: GHS Hazard Identification and Precautionary Statements | Hazard Class | Statement | Pictogram | Precautionary Statements (Selected) | | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | H302: Harmful if swallowed |
| P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[4] | | Acute Toxicity, Dermal | H312: Harmful in contact with skin | | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[4] | | Skin Irritation | H315: Causes skin irritation | | P362+P364: Take off contaminated clothing and wash it before reuse.[4] | | Serious Eye Damage | H318: Causes serious eye damage | | P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | | Acute Toxicity, Inhalation | H332: Harmful if inhaled | | P261: Avoid breathing mist/vapors. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] | | Specific Target Organ Toxicity | H335: May cause respiratory irritation | | P271: Use only outdoors or in a well-ventilated area.[4] | | Flammable Liquids | H227: Combustible liquid | None | P210: Keep away from heat, sparks, open flames. No smoking.[6][7] |Personal Protective Equipment (PPE) and Engineering Controls
Expert Insight: The primary routes of exposure are dermal contact, eye contact, and inhalation. A multi-layered approach to PPE is essential.
-
Engineering Controls: All manipulations involving 2-Bromoethyl ethyl sulfide must be performed in a certified chemical fume hood to prevent inhalation of vapors. Ensure that an eyewash station and safety shower are immediately accessible.[8][9]
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Discard gloves immediately if contact is suspected.
-
Eye/Face Protection: Chemical safety goggles in combination with a face shield are mandatory to protect against splashes.[4][8]
-
Skin and Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities, a chemical-resistant apron is advisable.[4]
Handling, Storage, and Disposal
-
Handling: Use only in a well-ventilated area, specifically a fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[4][8] Keep the container tightly closed when not in use.
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][6] The container should be tightly closed.[4] Store in a locked cabinet or area accessible only to authorized personnel.[4]
-
Disposal: This material and its container must be disposed of as hazardous waste.[10] Do not dispose of it down the drain.[6][10] All waste must be handled in accordance with local, state, and federal regulations.[10]
Core Applications and Mechanistic Insights
The Alkylating Agent: Mechanism of SN2 Substitution
The reactivity of 2-Bromoethyl ethyl sulfide is dominated by the carbon-bromine bond. Bromine is an effective leaving group, creating an electrophilic carbon center. This allows the molecule to act as a potent alkylating agent via a bimolecular nucleophilic substitution (SN2) reaction.[1] Nucleophiles, such as thiols, amines, or carbanions, readily attack this carbon, displacing the bromide ion and forming a new covalent bond.
Causality: The efficiency of this reaction is influenced by the choice of solvent and the nature of the nucleophile. Polar aprotic solvents (e.g., DMF, Acetonitrile) are preferred as they solvate the counter-ion of the nucleophile, enhancing its reactivity and accelerating the reaction rate.
Application in Proteomics: Cysteine Residue Alkylation
In mass spectrometry-based proteomics, proteins are typically digested into smaller peptides for analysis. The sulfhydryl group of cysteine residues is highly reactive and can form disulfide bonds, leading to protein aggregation and complicating analysis.[2] To ensure accurate and reproducible results, these disulfide bonds are first reduced to free thiols and then "capped" through alkylation to prevent re-oxidation.[2]
2-Bromoethyl ethyl sulfide serves as an effective alkylating agent in this context. It reacts specifically with the nucleophilic thiol group of cysteine via the SN2 mechanism described above.
Expert Insight: The choice of alkylating agent is critical. While iodoacetamide is common, 2-Bromoethyl ethyl sulfide offers an alternative that introduces a different mass shift and potentially altered fragmentation patterns, which can be advantageous in certain complex analyses. The key is to drive the reaction to completion to ensure homogenous modification across all cysteine residues.
Detailed Experimental Protocols
Protocol 4.1: General Procedure for Nucleophilic Substitution with a Thiol
This protocol describes a general method for the S-alkylation of a thiol nucleophile using 2-Bromoethyl ethyl sulfide.
Materials:
-
Thiol of interest
-
2-Bromoethyl ethyl sulfide
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask, magnetic stirrer, nitrogen inlet
-
Standard workup and purification reagents (e.g., Diethyl ether, Brine, Magnesium sulfate, Silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the thiol (1.0 eq.) and a non-nucleophilic base (1.2 eq.).
-
Solvent Addition: Add anhydrous solvent (DMF or MeCN) to dissolve the reactants (concentration typically 0.1-0.5 M). Stir the mixture for 10-15 minutes at room temperature to facilitate deprotonation of the thiol, forming the more nucleophilic thiolate.
-
Addition of Alkylating Agent: Add 2-Bromoethyl ethyl sulfide (1.1 eq.) dropwise to the stirring solution at room temperature.
-
Causality Note: A slight excess of the alkylating agent ensures complete consumption of the valuable thiol substrate. Dropwise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 2-12 hours).
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing water or 1M HCl (if a basic amine was used).
-
Extract the aqueous phase three times with an organic solvent like diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thioether product.
Protocol 4.2: Alkylation of Cysteine Residues in a Protein Sample
This protocol provides a method for preparing a protein sample for mass spectrometry analysis.
Materials:
-
Protein extract in a suitable buffer (e.g., 8 M Urea, 50 mM Ammonium Bicarbonate)
-
Dithiothreitol (DTT) stock solution (e.g., 500 mM)
-
2-Bromoethyl ethyl sulfide stock solution (e.g., 500 mM in MeCN)
-
Ammonium Bicarbonate buffer (50 mM, pH ~8)
-
Thermomixer or water bath
Procedure:
-
Protein Quantification: Determine the protein concentration of your sample using a standard assay (e.g., BCA assay).
-
Reduction: To your protein sample (e.g., 100 µg of protein in buffer), add DTT to a final concentration of 10 mM.
-
Causality Note: DTT is a strong reducing agent that cleaves the disulfide bonds between cysteine residues, exposing the free sulfhydryl groups.
-
-
Incubation for Reduction: Incubate the sample at 56 °C for 30 minutes with gentle shaking.
-
Cooling: Cool the sample to room temperature.
-
Alkylation: Add 2-Bromoethyl ethyl sulfide to a final concentration of 25 mM.
-
Causality Note: A molar excess of the alkylating agent relative to the reducing agent is crucial to ensure all newly formed thiols are capped and to prevent the DTT from consuming all the alkylating agent.
-
-
Incubation for Alkylation: Incubate the sample in the dark at room temperature for 45 minutes with gentle shaking.
-
Causality Note: Performing this step in the dark prevents the formation of unwanted side products from light-sensitive reagents.
-
-
Quenching (Optional but Recommended): The reaction can be quenched by adding a small amount of DTT or cysteine to react with any excess alkylating agent.
-
Sample Preparation for Digestion: The sample is now ready for buffer exchange (to remove urea and excess reagents) and subsequent enzymatic digestion (e.g., with trypsin) prior to LC-MS/MS analysis.
References
-
Bis(2-bromoethyl)sulfide | C4H8Br2S | CID 93053. PubChem, National Institutes of Health. [Link]
-
[2.2.1]Heterobicyclic Bromovinyl Sulfones for Thiol-Triggered Strategies in Linker Chemistry: Aza- vs Oxa-Norbornadienic Systems. National Institutes of Health. [Link]
-
2-Bromoethyl ethyl ether | C4H9BrO | CID 61141. PubChem, National Institutes of Health. [Link]
-
Decontamination. Stanford Environmental Health & Safety. [Link]
-
Effect of Potential Vesicant Antagonist Drugs on White Blood Cell Metabolic Activity in Human Whole Blood Exposed to 2-Chloroethyl Ethyl Sulfide. DTIC. [Link]
-
Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]
-
β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]
-
Decontamination of 2-Chloroethyl Ethyl Sulfide using Titanate Nanoscrolls. Request PDF. [Link]
-
Synthesis of α,ω-bis-Mercaptoacyl Poly(alkyl oxide)s and Development of Thioether Cross-Linked Liposome Scaffolds for Sustained Release of Drugs. National Institutes of Health. [Link]
-
ETHYLENE BROMOHYDRIN. Organic Syntheses. [Link]
-
Synthesis of sulfides (thioethers) and derivatives. Organic Chemistry Portal. [Link]
-
Broad spectrum proteomics analysis of the inferior colliculus following acute hydrogen sulfide exposure. PubMed Central, National Institutes of Health. [Link]
-
Fate of 2-Chloro Ethyl Ethyl Sulfide on 13X Molecular Sieve Adsorbent Implications for Regenerative Filtration. DTIC. [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 10. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
How to optimize "2-Bromoethyl ethyl sulfide" reaction conditions (pH, temp)
Welcome to the technical support center for the synthesis of 2-bromoethyl ethyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, specifically focusing on pH and temperature, to ensure high yield and purity.
Foundational Understanding: The Synthesis of 2-Bromoethyl Ethyl Sulfide
The most common and direct method for synthesizing 2-bromoethyl ethyl sulfide is an adaptation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] In this specific application, a thiolate anion acts as the nucleophile, attacking an alkyl halide.
The overall reaction is as follows:
CH₃CH₂S⁻Na⁺ + BrCH₂CH₂Br → CH₃CH₂SCH₂CH₂Br + NaBr (Sodium ethanethiolate + 1,2-Dibromoethane → 2-Bromoethyl ethyl sulfide + Sodium bromide)
Success in this synthesis hinges on maximizing the rate of the desired SN2 reaction while minimizing competing side reactions. The two most critical parameters to control in this endeavor are pH and temperature.
Frequently Asked Questions (FAQs) and Troubleshooting
pH Optimization
Q1: What is the optimal pH for this reaction, and why is it so important?
A1: The optimal pH for this reaction is in the alkaline range, ideally between 11 and 13. The reason for this is twofold and is central to the principles of the SN2 reaction.
-
Maximizing Nucleophilicity: The reaction requires the ethanethiolate anion (CH₃CH₂S⁻) as the nucleophile, not neutral ethanethiol (CH₃CH₂SH).[3] Ethanethiol is a weak acid with a pKa of approximately 10.6.[4][5] To ensure that the vast majority of the ethanethiol is deprotonated to the more potent ethanethiolate nucleophile, the pH of the reaction medium must be maintained significantly above its pKa. A pH of 11.6 would result in a 10:1 ratio of thiolate to thiol, and a pH of 12.6 would yield a 100:1 ratio, effectively maximizing the concentration of the active nucleophile.
-
Preventing Undesirable Protonation: If the pH is too low (below 10), the concentration of the ethanethiolate nucleophile will be insufficient for an efficient reaction rate. Acidic conditions are to be strictly avoided as they can lead to side reactions, including the potential for acid-catalyzed decomposition of the starting materials or product.
Q2: What happens if the pH is too high?
A2: While a basic environment is necessary, an excessively high pH (e.g., > 14) can promote competing elimination (E2) reactions, especially if the temperature is also elevated. This would lead to the formation of ethyl vinyl sulfide and other byproducts, reducing the overall yield of the desired 2-bromoethyl ethyl sulfide. Furthermore, extremely caustic conditions can pose safety hazards and may require more specialized equipment.
Temperature Optimization
Q3: What is the recommended temperature range for the synthesis of 2-bromoethyl ethyl sulfide?
A3: A starting temperature range of 50-80°C is generally recommended for this type of thioether synthesis.[5] The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing side reactions.
Q4: How does temperature affect the outcome of the reaction?
A4: Temperature has a significant impact on both the reaction rate and the product distribution.
-
Reaction Rate: As with most chemical reactions, increasing the temperature will increase the rate of the SN2 reaction. However, this also accelerates the rates of undesirable side reactions.
-
Competition between SN2 and E2: Higher temperatures generally favor elimination (E2) over substitution (SN2) reactions.[6][7] This is because the transition state for elimination is often of higher energy, and providing more thermal energy allows more molecules to overcome this activation barrier. For the synthesis of 2-bromoethyl ethyl sulfide, an E2 side reaction would result in the formation of ethyl vinyl sulfide.
-
Hydrolysis: The product, 2-bromoethyl ethyl sulfide, is susceptible to hydrolysis, a reaction that is also accelerated by heat. This hydrolysis proceeds through a highly reactive cyclic episulfonium ion intermediate, which then reacts with any available nucleophiles, such as water, to form 2-hydroxyethyl ethyl sulfide. This is a significant pathway for product loss, especially in the presence of water.
Q5: I am getting a low yield. Should I increase the temperature?
A5: Not necessarily. If your yield is low, the first step should be to analyze the crude reaction mixture (e.g., by GC-MS or NMR) to identify any major byproducts.
-
If you observe a significant amount of unreacted starting materials, a modest increase in temperature (e.g., in 10°C increments) or a longer reaction time may be beneficial.
-
If you detect byproducts indicative of elimination (e.g., ethyl vinyl sulfide) or hydrolysis (e.g., 2-hydroxyethyl ethyl sulfide), increasing the temperature will likely worsen the problem. In this case, it is advisable to decrease the temperature and potentially increase the reaction time to compensate.
Summary of Reaction Condition Effects
| Parameter | Condition | Effect on Main Reaction (SN2) | Potential Side Reactions | Recommendation |
| pH | < 10 | Decreased rate (low nucleophile concentration) | Minimal | Maintain pH > 11 to ensure deprotonation of ethanethiol. |
| 11 - 13 | Optimal rate | Minimal | Ideal range for maximizing nucleophilicity. | |
| > 14 | High rate | Increased E2 elimination | Avoid excessively high pH unless necessary and with caution. | |
| Temperature | < 50°C | Slow reaction rate | Minimal | May require very long reaction times. |
| 50 - 80°C | Good reaction rate | Moderate potential for E2 and hydrolysis | Optimal starting range for balancing rate and selectivity. | |
| > 80°C | Very fast reaction rate | Significant increase in E2 and hydrolysis | Generally not recommended due to increased byproduct formation. |
Experimental Protocol: A Representative Synthesis
This protocol is a representative example based on the principles of the Williamson ether synthesis for thioethers. Caution: This reaction should be performed in a well-ventilated fume hood, as ethanethiol is highly odorous and flammable.
-
Preparation of Sodium Ethanethiolate: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add dry ethanol.
-
Carefully add sodium metal in small portions to the ethanol to generate sodium ethoxide.
-
Cool the solution in an ice bath and slowly add ethanethiol dropwise. The reaction is exothermic.
-
After the addition is complete, allow the mixture to stir for 30 minutes to ensure the complete formation of sodium ethanethiolate.
-
SN2 Reaction: To the solution of sodium ethanethiolate, add 1,2-dibromoethane dropwise.
-
Heat the reaction mixture to a temperature between 50-70°C and monitor the reaction progress by TLC or GC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a nonpolar organic solvent (e.g., diethyl ether or dichloromethane).
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-bromoethyl ethyl sulfide.
Visualizing the Reaction and Troubleshooting
Reaction Pathway and Key Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A workflow for troubleshooting suboptimal reactions.
References
-
Ethanethiol (CH3CH2SH, pKa = 10.6) was named the smelliest substance in existence... . Homework.Study.com. [Link]
-
Williamson ether synthesis . Wikipedia. [Link]
-
Effect of higher order solvation and temperature on SN2 and E2 reactivity . ResearchGate. [Link]
-
Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile . WordPress. [Link]
-
Ethanethiol | C2H5SH . PubChem. [Link]
-
Selecting between SN2 and E2 primary alkyl halide . Chemistry Stack Exchange. [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature . Master Organic Chemistry. [Link]
-
Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts . PubMed. [Link]
-
Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides . The Journal of Organic Chemistry. [Link]
-
Kinetics and Mechanism of the Hydrolysis of 2-Chloroethyl Sulfides . ACS Publications. [Link]
-
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts . The Journal of Organic Chemistry. [Link]
-
Ethanethiol . Wikipedia. [Link]
-
Choosing between e1, e2 sn1, and sn2 reactions . Reddit. [Link]
-
Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts | Request PDF . ResearchGate. [Link]
-
Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations . TailoredRead. [Link]
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- 5. CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate - Google Patents [patents.google.com]
- 6. WO1989009763A1 - Process for preparing 2-bromoethyl acetate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methods for quenching and removing excess "2-Bromoethyl ethyl sulfide"
Welcome to the technical support guide for handling 2-Bromoethyl ethyl sulfide. This document provides in-depth answers to common questions and troubleshooting scenarios encountered by researchers and drug development professionals. Our goal is to equip you with the knowledge to safely and effectively quench excess reagent and purify your desired products.
Section 1: Frequently Asked Questions - Understanding the Reagent
Q1: What is 2-Bromoethyl ethyl sulfide and what makes it so reactive?
2-Bromoethyl ethyl sulfide is a bifunctional organic compound featuring both a thioether group and a primary alkyl bromide.[1] Its high reactivity stems from its function as an alkylating agent .[1][2] The carbon-bromine bond is polarized, making the carbon atom electrophilic (electron-poor). Bromide is an excellent leaving group, meaning it readily departs during a reaction. This facilitates nucleophilic substitution reactions, where a nucleophile (an electron-rich species) attacks the electrophilic carbon, displacing the bromide and forming a new covalent bond.[1][3][4] Most commonly, this occurs via an SN2 mechanism.[3][5]
Q2: What are the primary safety concerns when handling this reagent?
Due to its structural similarity to sulfur mustards (e.g., 2-chloroethyl ethyl sulfide), 2-Bromoethyl ethyl sulfide should be handled as a hazardous substance with appropriate caution.[1][6] Key hazards include:
-
Toxicity: The compound is harmful if swallowed, inhaled, or if it comes into contact with skin.[7]
-
Irritation: It is known to cause skin and serious eye irritation.[7][8]
-
Vesicant Properties: By analogy to sulfur mustards, there is a risk of blistering (vesicant) effects on the skin.[6][8]
Mandatory Safety Protocol:
-
Engineering Controls: Always handle 2-Bromoethyl ethyl sulfide inside a certified chemical fume hood to prevent inhalation of vapors.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., nitrile).[9][10]
-
Spill Management: Have a spill kit ready containing an inert absorbent material like sand or diatomaceous earth.[11] Contaminated materials must be disposed of as hazardous waste according to local regulations.[8][11]
Section 2: Quenching Methodologies - Neutralizing the Excess Reagent
Q3: I've completed my reaction and have excess 2-Bromoethyl ethyl sulfide remaining. What is the best way to neutralize it?
Neutralizing, or "quenching," excess 2-Bromoethyl ethyl sulfide is critical for preventing side reactions during workup and ensuring the purity of your final product. The most effective strategies involve reacting the electrophilic alkyl bromide with a potent nucleophile or altering its chemical nature through oxidation. The choice of method depends on the stability of your desired product and the desired workup procedure.
Q4: Can you provide a step-by-step protocol for nucleophilic quenching?
Nucleophilic quenching is the most common and direct method. It involves adding a nucleophile to the reaction mixture to consume the excess alkylating agent. Below are two field-proven protocols.
Protocol 2.1: Quenching with a Secondary Amine (e.g., Diethylamine)
This method is highly effective and converts the alkyl halide into a tertiary amine, which can be easily removed with an acidic aqueous wash.
-
Cool the Reaction: Lower the temperature of your reaction mixture to 0 °C using an ice bath. This moderates the exothermic reaction that may occur upon adding the quencher.
-
Add Quencher: Slowly add 3-5 molar equivalents of diethylamine to the stirred reaction mixture.
-
Allow to React: Let the mixture stir at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor Completion: Check for the absence of 2-Bromoethyl ethyl sulfide using a suitable analytical method (e.g., TLC, LC-MS).
-
Proceed to Workup: The resulting N,N-diethyl-2-(ethylthio)ethanamine can now be removed via liquid-liquid extraction with a dilute acid (e.g., 1M HCl).
Protocol 2.2: Quenching with a Thiol (e.g., Ethanethiol)
Thiols are excellent, soft nucleophiles that react cleanly with primary alkyl halides.[12] The resulting dialkyl sulfide is often easily separated by chromatography.
-
Cool the Reaction: Lower the temperature of your reaction mixture to 0 °C.
-
Add Base and Thiol: Add a non-nucleophilic base (e.g., 3-5 equivalents of triethylamine or DIPEA) followed by the slow addition of 3 equivalents of ethanethiol. The base deprotonates the thiol to form the more nucleophilic thiolate anion.[12]
-
Allow to React: Stir the mixture at room temperature for 1-3 hours.
-
Monitor Completion: Verify the consumption of the starting alkyl halide by TLC or LC-MS.
-
Proceed to Workup: The quenched product can be removed by standard extraction and purification methods like column chromatography.
Q5: When should I consider oxidative quenching?
Oxidative quenching is a valuable alternative, particularly if your desired product is stable to oxidants and you want to drastically change the polarity of the excess reagent to simplify separation. The thioether in 2-Bromoethyl ethyl sulfide can be oxidized to the corresponding sulfoxide and then sulfone.[1][13] These oxidized forms are significantly more polar and often water-soluble.
Protocol 2.3: Quenching with Hydrogen Peroxide (H₂O₂)
-
Solvent and Temperature: Ensure your reaction is in a solvent compatible with aqueous reagents (e.g., methanol, acetone). Cool the mixture to 0 °C.
-
Add Oxidant: Slowly add 3-5 equivalents of 30% aqueous hydrogen peroxide (H₂O₂). The reaction can be slow but may be accelerated by a catalyst if compatible with your system.[14]
-
Allow to React: Stir at room temperature until analysis confirms the absence of the starting material. This may take several hours.
-
Workup: The resulting highly polar sulfoxide/sulfone can often be removed with a simple aqueous wash during liquid-liquid extraction.
Data Comparison of Quenching Agents
| Quenching Agent | Mechanism | Key Advantages | Potential Issues | Best For... |
| Diethylamine | Nucleophilic Substitution | Fast reaction; byproduct is basic and easily removed with an acid wash. | Not suitable for base-sensitive products. | Most general applications where product is not base-labile. |
| Ethanethiol (+ Base) | Nucleophilic Substitution | Highly efficient; forms a neutral, stable thioether byproduct. | Foul odor of thiols; byproduct requires chromatographic removal. | Reactions where a non-basic, highly nucleophilic quencher is needed. |
| Hydrogen Peroxide | Oxidation | Drastically increases polarity for easy aqueous removal; detoxifies the reagent.[14] | Slow reaction; not suitable for oxidation-sensitive products. | Cases where the desired product is robust and a simple extractive workup is prioritized. |
Section 3: Removal & Purification Strategies
Q6: My quenching reaction is complete. How do I efficiently remove the quenched product and other impurities?
The removal of the quenched species is as important as the quenching step itself. The primary methods are liquid-liquid extraction, chromatography, and the use of scavenger resins.[15]
-
Liquid-Liquid Extraction: This is the first line of defense. As described in the protocols above, quenching agents are often chosen because their byproducts have different acid/base properties or polarities than the desired product, allowing for separation between immiscible organic and aqueous layers.
-
Column Chromatography: This is a standard method for purifying organic compounds.[15] It is highly effective for separating the desired product from neutral byproducts, such as those formed from a thiol quench.
Q7: What is a scavenger resin and how can it simplify my workflow?
Scavenger resins are a modern and highly efficient tool for purification, often eliminating the need for liquid-liquid extractions.[16] These are solid-supported reagents (polymer beads) with functional groups that react with and "scavenge" specific types of molecules from a solution. After the reaction is complete, the resin—now bound to the unwanted species—is simply filtered away.
Protocol 3.1: Removal of Excess 2-Bromoethyl ethyl sulfide with a Scavenger Resin
This protocol uses a polymer-supported nucleophile to remove the unreacted electrophile.
-
Choose the Resin: Select a resin with a suitable nucleophilic group, such as a polymer-supported thiol (PS-Thiol) or polymer-supported amine (e.g., PS-trisamine).
-
Add Resin: To your completed reaction mixture, add 2-4 equivalents of the scavenger resin.
-
Agitate: Stir or shake the mixture at room temperature or with gentle heating (40-50 °C) to ensure good contact between the solution and the solid-supported scavenger.
-
Monitor: Follow the disappearance of the excess 2-Bromoethyl ethyl sulfide by TLC or LC-MS. This can take anywhere from 2 to 24 hours.
-
Isolate Product: Once the scavenging is complete, filter the mixture to remove the resin beads. Wash the beads with a small amount of the reaction solvent.
-
Concentrate: Combine the filtrates and concentrate them under reduced pressure to yield your purified product solution.
Q8: Troubleshooting: I see an unexpected spot on my TLC/LC-MS after workup. What could it be?
-
If you used an amine quench: You might see products of double alkylation, where the initially formed tertiary amine acts as a nucleophile itself to form a quaternary ammonium salt. This is less common with bulky secondary amines.
-
If you used a thiol quench: You might observe the corresponding disulfide (e.g., diethyl disulfide). Thiols can be oxidized to disulfides, especially if air is present in the reaction.[17]
-
If your product is a nucleophile: Your own product may have reacted with the excess 2-Bromoethyl ethyl sulfide. This underscores the importance of prompt and efficient quenching.
Section 4: Visual Guides & Workflows
The following diagrams illustrate the decision-making process for quenching and a typical scavenger resin workflow.
Caption: Decision tree for selecting a quenching strategy.
Caption: Standard workflow for scavenger resin purification.
References
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Safety Data Sheet: Bromoethane - Carl ROTH.
-
SAFETY DATA SHEET - Fisher Scientific.
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Safety Data Sheet - ChemScene.
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2-Bromoethyl ethyl sulfide | 35420-95-2 - Benchchem.
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Buy 2-BROMOETHYL ETHYL SULFIDE from Conier Chem&Pharma Limited - ECHEMI.
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2-Bromoethyl ethyl ether - Safety Data Sheet - ChemicalBook.
-
SAFETY DATA SHEET - Fisher Scientific.
-
2-Chloroethyl ethyl sulfide - Santa Cruz Biotechnology.
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2-BROMOETHYL ETHYL SULFIDE 35420-95-2 wiki - Guidechem.
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Method for removing unreacted electrophiles from a reaction mixture - Google Patents.
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Selective and efficient detoxification of sulfur mustard gas analogues with H2O2 using bioinspired Mo and W dithiolene catalysts - PMC - NIH.
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18.7: Thiols and Sulfides - Chemistry LibreTexts.
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Alkylating agents and platinum antitumor compounds | Oncohema Key.
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Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors | Journal of the American Chemical Society - ACS Publications.
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What are common reactions involving (2-Bromoethyl)benzene? - Knowledge - Bloom Tech.
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Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids - ChemRxiv.
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Chemical Indicator for Alkylating Agents - ChemistryViews.
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Decontamination and Remediation of the Sulfur Mustard Simulant CEES with “Off-the-Shelf” Reagents in Solution and Gel States: A Proof-of-Concept Study - ResearchGate.
-
Nucleophiles and Electrophiles - Master Organic Chemistry.
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Alkylating agent | Cancer Treatment, DNA Damage & Mutagenesis - Britannica.
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Alkyl Halides and Nucleophilic Substitution - Le Moyne College.
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Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study | Annals of Military and Health Sciences Research - Brieflands.
-
Thiols And Thioethers - Master Organic Chemistry.
-
Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PubMed Central.
-
Simply Mechanisms 4a: SN2. Reaction of bromoethane with aqueous KOH - YouTube.
-
Reactions of Thiols - Chemistry Steps.
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Technical Support Center: Alkylation Reactions with 2-Bromoethyl Ethyl Sulfide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the use of 2-Bromoethyl ethyl sulfide as an alkylating agent. Our focus is to address the primary challenge encountered during its application: preventing over-alkylation and other side reactions to achieve high selectivity for the desired product.
Understanding the Challenge: The Reactivity of 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide (C₄H₉BrS) is a bifunctional molecule containing a reactive bromine atom, which is a good leaving group, and a sulfur atom.[1] This structure makes it a versatile building block for introducing an ethylthioethyl group into various molecules through nucleophilic substitution.[1]
The primary issue, particularly in the N-alkylation of primary amines, is the propensity for over-alkylation.[2][3] The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[2][4] This increased reactivity makes it highly susceptible to a second alkylation, leading to the formation of undesired tertiary amines and, subsequently, quaternary ammonium salts.[3][4][5] This guide will provide strategies to navigate this reactivity and control your reaction outcomes.
Troubleshooting & FAQs: A Problem-Oriented Approach
Here, we address common issues encountered during alkylation reactions with 2-Bromoethyl ethyl sulfide in a practical question-and-answer format.
Q1: My reaction is producing a mixture of mono- and di-alkylated products. How can I increase the selectivity for mono-alkylation?
This is the most common problem. The formation of the di-alkylated product is a direct consequence of the mono-alkylated product being more reactive than the starting amine.[2][6] To favor mono-alkylation, you must implement strategies that either reduce the concentration or the reactivity of the mono-alkylated intermediate.
Core Strategies to Enhance Mono-Selectivity:
-
Control Stoichiometry: Use a significant excess of the starting amine relative to the 2-Bromoethyl ethyl sulfide.[2] A 3- to 5-fold excess of the amine increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the mono-alkylated product.
-
Slow Reagent Addition: Add the 2-Bromoethyl ethyl sulfide slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the alkylating agent at all times, which disfavors the second, faster alkylation step.[7]
-
Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reaction rate.[2] The second alkylation step often has a higher activation energy, and lowering the temperature can disproportionately slow it down, favoring what is known as kinetic control.[8][9][10]
Q2: I've adjusted stoichiometry and temperature, but over-alkylation is still significant. Are there more advanced methods?
Yes. When simple adjustments are insufficient, more robust chemical strategies are required. The most effective is the "Competitive Deprotonation/Protonation" method using the amine hydrobromide salt.
The Amine Salt Strategy: This highly effective technique involves using the hydrobromide salt of your primary amine as the starting material.[7] A carefully chosen amount of base is used to generate the free, nucleophilic primary amine in situ. Once the desired secondary amine product is formed, it is immediately protonated by the excess primary amine hydrobromide still in the flask. This protonation renders the product non-nucleophilic, effectively "trapping" it as an ammonium salt and preventing a second alkylation.[7]
-
Why it works: The secondary amine product is typically more basic than the starting primary amine. Therefore, the proton transfer from the primary amine salt to the newly formed secondary amine is thermodynamically favorable.
Q3: What is the best choice of solvent and base for this reaction?
Solvent and base selection is critical and can significantly influence reaction selectivity and rate.[11][12]
-
Solvents: Aprotic solvents are generally preferred for N-alkylation.[2]
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are excellent for Sₙ2 reactions as they solvate the cation of the base but not the anion, making the base more reactive.[13] Acetonitrile is often a good starting point. Avoid protic solvents like alcohols unless using a specific alcohol-mediated reductive amination protocol, as they can compete as nucleophiles.
-
Less Polar Solvents (Toluene, THF): Lowering solvent polarity can sometimes reduce the rate of the second alkylation step, improving selectivity.[2][12]
-
-
Bases: The base should be strong enough to deprotonate the amine (or its salt) but not so reactive that it causes side reactions with the alkylating agent.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate is a common, cost-effective choice.[13] Cesium carbonate is more soluble in organic solvents and can sometimes accelerate the reaction.[13]
-
Tertiary Amines (Triethylamine, DIPEA): These are organic-soluble bases that also act as acid scavengers for the HBr generated during the reaction. Use with caution, as they can sometimes undergo quaternization themselves.
-
| Parameter | Recommendation | Rationale |
| Solvent | Acetonitrile, DMF, DMSO | Polar aprotic solvents facilitate Sₙ2 reactions.[2][13] |
| Base | K₂CO₃, Cs₂CO₃ | Non-nucleophilic bases that effectively scavenge HBr.[13] |
| Temperature | 0 °C to Room Temp | Lower temperatures favor kinetic control and reduce over-alkylation.[8][9] |
| Stoichiometry | 3-5 eq. of Amine | Statistically favors the reaction of the alkylating agent with the starting amine.[2] |
Q4: I am observing an unexpected side product with a mass corresponding to 1,4-dithiane. What is happening?
This side product can arise from the decomposition of or impurities in your 2-Bromoethyl ethyl sulfide, or through a dimerization pathway. 1,4-Dithiane can be formed from two molecules of a C2-sulfur synthon.[14] The sulfur atom in 2-Bromoethyl ethyl sulfide can act as an internal nucleophile, displacing the bromide to form a reactive episulfonium ion intermediate.[1] This intermediate can then be attacked by another equivalent of a sulfur nucleophile, potentially leading to dimerization and cyclization into 1,4-dithiane under certain conditions.
Mitigation Strategies:
-
Use High-Purity Reagent: Ensure your 2-Bromoethyl ethyl sulfide is pure and free from thiol impurities.
-
Maintain Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.
-
Control Temperature: Avoid excessive heat, which can promote decomposition pathways.
Visualizing the Chemistry
Diagrams can clarify complex reaction pathways and decision-making processes.
The Over-alkylation Problem
Caption: Competing reaction pathways in the N-alkylation of a primary amine.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting over-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-Alkylation via the Amine Hydrobromide Salt Method[7]
This protocol is designed to maximize selectivity for the mono-alkylated product.
Step 1: Preparation of the Primary Amine Hydrobromide Salt
-
Dissolve the primary amine (1.0 eq) in a minimal amount of diethyl ether or methanol.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of 48% aqueous hydrobromic acid dropwise with constant stirring.
-
If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure to obtain the salt as a solid or oil. Confirm salt formation via NMR or titration if necessary.
Step 2: Alkylation Reaction
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine hydrobromide (1.0 eq) and 2-Bromoethyl ethyl sulfide (1.0 - 1.1 eq).
-
Add anhydrous acetonitrile as the solvent (typical concentration is 0.1 to 0.5 M).
-
Add a non-nucleophilic base. A common choice is potassium carbonate (K₂CO₃, 1.1 eq).
-
Stir the mixture at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is complete when the starting 2-Bromoethyl ethyl sulfide is consumed.
Step 3: Workup and Purification
-
Once the reaction is complete, filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product will be a mixture of the desired secondary amine salt and other components. To isolate the free amine, dissolve the crude material in water and basify with a suitable base (e.g., 1M NaOH) to a pH > 10.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude amine via flash column chromatography, distillation, or crystallization as appropriate for the product's properties.[15][16]
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: Use a capillary tube to spot the starting amine, the 2-Bromoethyl ethyl sulfide, and the reaction mixture on the plate.
-
Eluent: A mixture of ethyl acetate and hexanes is a good starting point. Adjust polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under a UV lamp (if compounds are UV-active). Staining with potassium permanganate or ninhydrin (for amines) can also be used.
-
Analysis: The disappearance of the limiting reagent (typically 2-Bromoethyl ethyl sulfide) and the appearance of a new spot corresponding to the product indicates reaction progress. The mono- and di-alkylated products will likely have different Rf values.
References
-
Mettler-Toledo International Inc. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
MedCrave. (2020). Selective alkylation of organic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
TPC Training. (n.d.). Alkylation Unit Operations and Troubleshooting. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]
-
Reddit. (2023). Bulky alkylation troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Study on the alkylation of aromatic hydrocarbons and propylene. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]
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Mettler-Toledo International Inc. (n.d.). Alkylation Reactions | Development, Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
-
ACS Publications. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). 1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures. Retrieved from [Link]
-
ACS Publications. (2022). Role of Reactant Alkylation Grade in the Selectivity and Stability of Furan–Alkene Diels–Alder Reactions. Retrieved from [Link]
-
ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. Retrieved from [Link]
-
ResearchGate. (2024). The transition state shape-selective aromatic alkylation over MnAPO-11 molecular sieve catalysts. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification. Retrieved from [Link]
-
PubMed. (n.d.). Overalkylation of a protein digest with iodoacetamide. Retrieved from [Link]
-
SciSpace. (1974). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
YouTube. (2023). Episode - 3: Alkylation (Oil & Gas Industry). Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
ResearchGate. (2018). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]
-
Wikipedia. (n.d.). Dibromodiethyl sulfide. Retrieved from [Link]
-
YouTube. (2022). Alkylation of Amines. Retrieved from [Link]
-
PubMed. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]
-
Wikipedia. (n.d.). Dithiane. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pure 2,5-dihydroxy-1,4-dithiane.
-
ResearchGate. (2024). Thiol Alkylation below Neutral pH. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,4-Dithiane-2,5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles. Retrieved from [Link]
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"2-Bromoethyl ethyl sulfide" stability issues and degradation products
Welcome to the technical support center for 2-Bromoethyl ethyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols related to the stability and degradation of this versatile reagent.
Frequently Asked Questions (FAQs)
General Information and Stability
1. What is 2-Bromoethyl ethyl sulfide and what are its primary applications?
2-Bromoethyl ethyl sulfide (CAS No. 35420-95-2) is a bifunctional organosulfur compound with the chemical formula C4H9BrS.[1][2] It is a colorless to pale yellow liquid valued in organic synthesis as a versatile building block.[1] Its reactivity stems from two key features: a reactive bromine atom, which is a good leaving group, and a sulfur atom that can undergo oxidation.[1] This dual functionality makes it a useful alkylating agent for introducing the ethylthioethyl group into various molecules and a precursor for synthesizing more complex structures, including sulfoxides, sulfones, and heterocyclic compounds.[1]
2. What are the main stability concerns with 2-Bromoethyl ethyl sulfide?
The primary stability concern for 2-bromoethyl ethyl sulfide is its susceptibility to degradation, particularly through hydrolysis and oxidation.[1] The compound is stable under recommended storage conditions, which include keeping it in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and sources of ignition.[3][4][5] It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[3]
3. How should I properly store 2-Bromoethyl ethyl sulfide to ensure its stability?
To maintain the integrity of 2-Bromoethyl ethyl sulfide, it is crucial to adhere to proper storage conditions. The following table summarizes the recommended storage and handling guidelines based on information from safety data sheets.
| Parameter | Recommendation | Source |
| Storage Temperature | Room temperature for short periods (<2 weeks); otherwise, as specified on the product label. | [3][4] |
| Container | Keep container tightly closed. | [3][4][5] |
| Atmosphere | Store in a dry and well-ventilated place. | [3][4][5] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [3] |
| Conditions to Avoid | Direct sunlight, heat, sparks, open flames, and other ignition sources. | [3][4] |
Degradation Pathways & Products
4. What is the primary degradation pathway for 2-Bromoethyl ethyl sulfide in aqueous environments?
In aqueous environments, hydrolysis is expected to be the most significant abiotic degradation pathway for 2-bromoethyl ethyl sulfide.[1] The degradation mechanism is initiated by an intramolecular nucleophilic attack where the neighboring sulfur atom displaces the bromide ion. This rate-determining step forms a highly reactive cyclic episulfonium ion intermediate.[1] This intermediate is then attacked by water to yield 2-hydroxyethyl ethyl sulfide and a proton. This mechanism is analogous to that of other 2-haloethyl sulfides, such as 2-chloroethyl ethyl sulfide (CEES).[1][6][7]
Hydrolysis Pathway of 2-Bromoethyl Ethyl Sulfide
Caption: Hydrolysis of 2-Bromoethyl ethyl sulfide via an episulfonium ion intermediate.
5. What are other potential degradation pathways for 2-Bromoethyl ethyl sulfide?
Besides hydrolysis, oxidation of the sulfur atom is another significant degradation pathway.[1] The sulfur in 2-bromoethyl ethyl sulfide can be oxidized to form the corresponding sulfoxide and, with further oxidation, the sulfone.[1] This transformation significantly alters the molecule's chemical properties and reactivity. This is a common reaction for sulfides and is analogous to the oxidation of 2-chloroethyl ethyl sulfide, which can form 2-chloroethyl ethyl sulfoxide (CEESO) and 2-chloroethyl ethyl sulfone (CEESOO).[8]
Oxidation Pathway of 2-Bromoethyl Ethyl Sulfide
Caption: Oxidation of 2-Bromoethyl ethyl sulfide to its corresponding sulfoxide and sulfone.
6. What are the expected degradation products of 2-Bromoethyl ethyl sulfide?
Based on the primary degradation pathways, the following degradation products can be expected:
| Degradation Pathway | Expected Degradation Products |
| Hydrolysis | 2-Hydroxyethyl ethyl sulfide, Hydrogen bromide |
| Oxidation | 2-Bromoethyl ethyl sulfoxide, 2-Bromoethyl ethyl sulfone |
| Combined Hydrolysis & Oxidation | 2-Hydroxyethyl ethyl sulfoxide (HEESO) |
It is important to note that under certain conditions, a complex mixture of products can form, including oligomers, especially at higher concentrations.[9]
Troubleshooting Common Issues
7. My reaction is giving unexpected side products. Could this be due to the degradation of 2-Bromoethyl ethyl sulfide?
Yes, unexpected side products can often be attributed to the degradation of 2-bromoethyl ethyl sulfide, especially in reactions conducted in aqueous or protic solvents, or in the presence of oxidizing agents. If your reaction mixture contains water, hydrolysis can lead to the formation of 2-hydroxyethyl ethyl sulfide. This alcohol can then participate in side reactions. Similarly, if oxidizing conditions are present, the formation of the sulfoxide or sulfone derivatives can alter the reactivity and lead to different outcomes.
8. How can I confirm if my stock of 2-Bromoethyl ethyl sulfide has degraded?
To confirm the purity of your 2-bromoethyl ethyl sulfide stock, you can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. A fresh, pure sample should show a single major peak in the GC chromatogram and a clean NMR spectrum corresponding to the correct structure. The presence of additional peaks in the GC or unexpected signals in the NMR can indicate the presence of degradation products. For example, the presence of 2-hydroxyethyl ethyl sulfide would result in a characteristic hydroxyl peak in the IR spectrum and a different fragmentation pattern in the mass spectrum.
Experimental Protocols
Protocol 1: Stability Assessment of 2-Bromoethyl Ethyl Sulfide in Aqueous Solution
This protocol outlines a general procedure to assess the stability of 2-bromoethyl ethyl sulfide in an aqueous solution over time using GC-MS analysis.
Materials:
-
2-Bromoethyl ethyl sulfide
-
Reagent-grade water
-
Buffer solutions (e.g., pH 4, 7, 9)
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate
-
GC vials
-
GC-MS instrument
Procedure:
-
Prepare a stock solution of 2-bromoethyl ethyl sulfide in a water-miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
In separate vials, add a small aliquot of the stock solution to a known volume of water and buffer solutions (pH 4, 7, and 9) to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each vial.
-
Perform a liquid-liquid extraction of the aqueous sample with dichloromethane (e.g., 3 x 1 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial.
-
Analyze the sample by GC-MS to determine the remaining concentration of 2-bromoethyl ethyl sulfide and identify any degradation products.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 2-Bromoethyl ethyl sulfide.
Protocol 2: Identification of Degradation Products by GC-MS
This protocol provides general GC-MS conditions for the analysis of 2-bromoethyl ethyl sulfide and its potential degradation products. Instrument conditions may need to be optimized for your specific system.
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for semi-volatile compounds (e.g., HP-5ms or equivalent)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Data Analysis:
-
Identify the peak for 2-bromoethyl ethyl sulfide based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products.
-
Compare the mass spectra of unknown peaks with library spectra (e.g., NIST) to tentatively identify the degradation products.
-
Confirmation of identity may require the synthesis of authentic standards.
References
-
PubChem. (n.d.). Bis(2-bromoethyl)sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2024). Dibromodiethyl sulfide. Retrieved from [Link]
-
Defense Technical Information Center. (1983). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from [Link]
-
PubMed. (2013). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. Retrieved from [Link]
-
Semantic Scholar. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Retrieved from [Link]
-
Brieflands. (2020). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Retrieved from [Link]
-
ResearchGate. (2020). Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES). Retrieved from [Link]
-
ACS Publications. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2021). Decomposition of the Simulant 2-Chloroethyl Ethyl Sulfide Blister Agent under Ambient Conditions Using Metal-Organic Frameworks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 9215: Potentiometric Determination of Sulfide in Aqueous Samples and Distillates with Ion-Selective Electrode. Retrieved from [Link]
-
ResearchGate. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. Retrieved from [Link]
-
ResearchGate. (2016). Chromatographic Determination of a Blistering Agent 2-Chloroethyl Ethyl Sulfide (CEES): Optimization of the Operating Conditions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Reactivity and Properties of 2-Bromoethyl Acetate. Retrieved from [Link]
-
PubMed. (2000). Analytical strategies for the detection of sulfide: a review. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-bromoethyl phenyl sulfide | CAS#:4837-01-8. Retrieved from [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 2-Bromoethyl Ethyl Sulfide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Bromoethyl ethyl sulfide (CAS 35420-95-2). This guide is designed to provide in-depth troubleshooting assistance and address common challenges encountered during its synthesis, with a primary focus on resolving issues of low yield. We will explore the causality behind experimental choices and provide scientifically grounded solutions to optimize your reaction outcomes.
I. Understanding the Synthesis of 2-Bromoethyl Ethyl Sulfide
2-Bromoethyl ethyl sulfide is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block due to its reactive bromine atom and sulfur atom.[1] It is a key intermediate for introducing the ethylthioethyl group into various molecular structures.[1] The most prevalent synthetic routes involve nucleophilic substitution reactions.[1] A common and direct method is the alkylation of an ethanethiolate salt with a 1,2-dihaloethane, a variation of the Williamson ether synthesis.[1] Another approach involves the conversion of 2-(ethylthio)ethanol to the target compound using a brominating agent. Understanding the nuances of these pathways is critical to troubleshooting yield issues.
Common Synthetic Pathways:
-
From Sodium Ethanethiolate and 1,2-Dibromoethane: This SN2 reaction involves the nucleophilic attack of the thiolate anion on one of the electrophilic carbons of 1,2-dibromoethane.
-
From 2-(Ethylthio)ethanol and a Brominating Agent (e.g., PBr₃ or SOBr₂): This method converts the hydroxyl group of the starting alcohol into a good leaving group, which is then displaced by a bromide ion.
II. Troubleshooting Guide: Low Product Yield
Low yields in the synthesis of 2-bromoethyl ethyl sulfide can often be traced back to a few key areas. This section is structured in a question-and-answer format to directly address specific problems you may be encountering.
Issue 1: Reaction Stalls or Proceeds Slowly
Question: My reaction to form 2-bromoethyl ethyl sulfide appears to be very slow or has stalled, resulting in a low yield of the desired product. What are the likely causes and how can I fix this?
Answer: A sluggish or stalled reaction is a common issue that can stem from several factors related to the nucleophile, substrate, or reaction conditions.
Potential Causes & Solutions:
-
Weak Nucleophile: In syntheses starting from ethanethiol, incomplete deprotonation to the more potent nucleophile, the thiolate anion, is a frequent problem.[2]
-
Poor Leaving Group: When synthesizing from 2-(ethylthio)ethanol, the hydroxyl group is a poor leaving group and must be activated.
-
Solution: Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are used to convert the hydroxyl into a better leaving group.[4] Ensure these reagents are of high quality and used in appropriate stoichiometric amounts.
-
-
Low Reaction Temperature: Many nucleophilic substitution reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually and carefully increase the reaction temperature. For SN2 reactions, a moderate increase can significantly improve the reaction rate. However, be cautious of potential side reactions at higher temperatures.[3]
-
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction, which is lowering the yield of 2-bromoethyl ethyl sulfide. What are these byproducts and how can I minimize them?
Answer: The formation of byproducts is a primary contributor to low yields. The structure of the starting materials and intermediates can lead to predictable side reactions.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 1,2-Bis(ethylthio)ethane | Reaction of the product, 2-bromoethyl ethyl sulfide, with a second molecule of ethanethiolate. | Use a slight excess of the 1,2-dihaloethane starting material. Alternatively, employ an "inverse addition" technique where the thiolate solution is added slowly to the dihaloethane. |
| Diethyl Disulfide | Oxidation of the ethanethiolate nucleophile. | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent oxidation by atmospheric oxygen. Ensure all reagents and solvents are deoxygenated. |
| Elimination Products (e.g., Ethyl Vinyl Sulfide) | If a strong, sterically hindered base is used, it can promote E2 elimination instead of SN2 substitution. | Use a strong, non-hindered base like sodium hydroxide or sodium hydride.[5] Maintain a moderate reaction temperature, as higher temperatures can favor elimination. |
| Di-substitution on 1,2-Dibromoethane | A second substitution reaction on the initial product. | Using a large excess of 1,2-dibromoethane can help to minimize this.[6] |
Issue 3: Difficulty in Product Isolation and Purification
Question: After the reaction, I am struggling to isolate and purify 2-bromoethyl ethyl sulfide, leading to a lower-than-expected final yield. What are some best practices for workup and purification?
Answer: Effective product isolation is just as critical as the reaction itself. Losses during workup and purification can significantly impact the final yield.
Recommended Procedures:
-
Aqueous Workup: After the reaction is complete, a careful aqueous workup is necessary to remove salts and water-soluble impurities. Quench the reaction mixture with water and extract the product into a suitable organic solvent like diethyl ether or dichloromethane.
-
Washing: Wash the organic layer sequentially with water, a dilute acid solution (if a basic catalyst was used), and then a brine solution to aid in the removal of water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for a common synthesis of 2-bromoethyl ethyl sulfide.
Synthesis of 2-Bromoethyl Ethyl Sulfide from 2-(Ethylthio)ethanol and PBr₃
Materials:
-
2-(Ethylthio)ethanol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(ethylthio)ethanol in anhydrous diethyl ether under an inert atmosphere (nitrogen or argon).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-bromoethyl ethyl sulfide by vacuum distillation.
IV. Frequently Asked Questions (FAQs)
Q1: Why is an inert atmosphere important in reactions involving thiolates?
A1: Thiolates are susceptible to oxidation, which can lead to the formation of disulfides.[5] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, prevents this side reaction and helps to maximize the yield of the desired thioether.
Q2: Can I use thionyl bromide (SOBr₂) instead of phosphorus tribromide (PBr₃)?
A2: Yes, thionyl bromide can also be used to convert alcohols to alkyl bromides.[4][7][8] However, thionyl bromide is less stable and can be more reactive than PBr₃, potentially leading to different side products.[7][8] The choice of reagent may depend on the specific substrate and desired reaction conditions.
Q3: My starting material, 2-(ethylthio)ethanol, is not commercially available. How can I prepare it?
A3: 2-(Ethylthio)ethanol can be synthesized by reacting ethyl mercaptan with ethylene oxide.[9][10] This reaction is typically carried out in the presence of a basic catalyst. It can also be prepared from 2-chloroethanol and ethyl mercaptan.[11]
Q4: What is the best way to monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis.
V. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism for the synthesis of 2-bromoethyl ethyl sulfide from sodium ethanethiolate and 1,2-dibromoethane.
Caption: Sₙ2 reaction mechanism.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low yield.
VI. References
-
Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved from Benchchem website.
-
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl sulfide. PubChem Compound Database.
-
Benchchem. (n.d.). 2-Bromoethyl ethyl sulfide. Retrieved from Benchchem website.
-
Grokipedia. (n.d.). 2-Chloroethyl ethyl sulfide.
-
Wikipedia. (n.d.). 2-Chloroethyl ethyl sulfide.
-
ACS Publications. (n.d.). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry.
-
Chemistry Stack Exchange. (2016). Can thionyl bromide produce alkyl bromides?.
-
Ottokemi. (n.d.). 2-Chloroethyl ethyl sulphide, 97%.
-
ECHEMI. (n.d.). Can thionyl bromide produce alkyl bromides?.
-
Guidechem. (n.d.). 2-BROMOETHYL ETHYL SULFIDE 35420-95-2 wiki.
-
University of Calgary. (n.d.). Alcohol to Bromide - Common Conditions.
-
National Center for Biotechnology Information. (n.d.). Bis(2-bromoethyl)sulfide. PubChem Compound Database.
-
ChemicalBook. (n.d.). 2-BROMOETHYL ETHYL SULFIDE.
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction.
-
Organic Syntheses. (n.d.). Ethanesulfonic acid, 2-bromo-, sodium salt.
-
Wikipedia. (n.d.). Dibromodiethyl sulfide.
-
Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2).
-
University of Calgary. (n.d.). Ch4 : ROH + X.
-
Wikipedia. (n.d.). Sodium ethanethiolate.
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry [Video]. YouTube.
-
Google Patents. (n.d.). CN101671238B - Preparation method of 2-bromoethyl methyl ether.
-
Khan Academy. (n.d.). Nucleophilic substitution reactions of alkyl halides, alcohols and ethers.
-
Reddit. (2016). Anyone who has experience with PBr3 - reasons for low yield?. r/chemistry.
-
PrepChem.com. (n.d.). Preparation of (2-bromoethyl)benzene.
-
Sigma-Aldrich. (n.d.). 2-Bromoethyl ethyl sulfide.
-
ECHEMI. (n.d.). Buy 2-BROMOETHYL ETHYL SULFIDE from Conier Chem&Pharma Limited.
-
Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.
-
Google Patents. (n.d.). CN114853640A - Preparation method of 2-bromoethyl sodium sulfonate.
-
Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.
-
National Center for Biotechnology Information. (n.d.). 2-(Ethylthio)ethanol. PubChem Compound Database.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Manufacturing Insights: The Synthesis of 2-Bromoethyl Acetate.
-
Benchchem. (n.d.). Technical Support Center: Reactions Involving 2-(Phenylthio)ethanol.
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?.
-
National Center for Biotechnology Information. (n.d.). 2-Bromoethyl ethyl ether. PubChem Compound Database.
-
Organic Syntheses. (n.d.). ethyl bromoacetate.
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Technical Support Center: Purification Strategies for Products of 2-Bromoethyl Ethyl Sulfide Reactions
Welcome to the technical support center for navigating the purification challenges associated with 2-Bromoethyl ethyl sulfide (BEES) reactions. As a bifunctional reagent, BEES is a valuable building block in organic synthesis, prized for its ability to introduce the ethylthioethyl group via nucleophilic substitution.[1] However, its reactivity also presents specific challenges in isolating pure products. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying products from reactions with 2-Bromoethyl ethyl sulfide?
A1: The primary challenges stem from the compound's dual reactivity. The carbon-bromine bond is susceptible to nucleophilic substitution, which is often the desired reaction.[1][2] However, several side reactions can occur, leading to a complex mixture of impurities. Key challenges include:
-
Competing Elimination Reactions: Under basic conditions, E2 elimination can compete with SN2 substitution, forming ethyl vinyl sulfide.[3][4]
-
Hydrolysis: BEES can react with trace water to form 2-(ethylthio)ethanol, a common and often difficult-to-remove impurity.[5][6]
-
Sulfur Oxidation: The thioether group is susceptible to oxidation, especially if oxidizing agents are present or during prolonged air exposure, forming the corresponding sulfoxide and sulfone.[1]
-
Over-alkylation: The product of the initial reaction may itself be nucleophilic and react with another molecule of BEES, leading to dimeric or polymeric byproducts.[7][8]
Q2: What are the most common impurities I should expect?
A2: Based on the reactivity profile of BEES, the most common impurities are:
-
Unreacted 2-Bromoethyl ethyl sulfide: Incomplete reactions are a common source of contamination.
-
2-(Ethylthio)ethanol: Formed from hydrolysis with water.[5][9] This is a polar impurity.
-
Ethyl vinyl sulfide / Ethyl vinyl sulfoxide: Formed via elimination reactions, particularly with strong or bulky bases.[10]
-
Bis(2-(ethylthio)ethyl) derivatives: Resulting from the reaction of the desired product with a second molecule of BEES.
-
Oxidation Products: 2-Bromoethyl ethyl sulfoxide and the corresponding sulfone.
Q3: What analytical techniques are best for assessing the purity of my product?
A3: A multi-technique approach is recommended for a comprehensive purity assessment.[11][12][13]
-
Thin Layer Chromatography (TLC): Excellent for initial, rapid assessment of reaction completion and for developing a solvent system for column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts. It provides both retention time and mass-to-charge ratio, aiding in structural elucidation.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired product and identifying impurities. The presence of characteristic peaks for starting material or byproducts can quantify impurity levels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for less volatile or thermally sensitive products and impurities.[14]
Troubleshooting Guide
This section addresses specific problems you might encounter during your purification workflow.
Q4: My TLC shows multiple spots, and I can't achieve good separation. What should I do?
A4: This is a common issue when dealing with a complex reaction mixture.
-
The Causality: Poor separation on TLC often means your chosen solvent system is not adequately differentiating between the components based on polarity. Your product and impurities may have very similar polarities.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Do not just increase the polarity of one solvent system. Try different solvent combinations. For example, instead of just ethyl acetate/hexane, try dichloromethane/methanol or ether/hexane.[15] The goal is to find a system where your product has an Rf value between 0.2 and 0.3, with maximal separation from other spots.[16]
-
Consider 2D TLC: Run a TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system. This can help resolve spots that co-elute in a single system and can also reveal if a compound is decomposing on the silica plate.[17]
-
Check for Decomposition: Some sulfur-containing compounds can be unstable on acidic silica gel.[17] Spot your compound on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears, your compound is likely decomposing. Consider using deactivated silica (e.g., with triethylamine) or an alternative stationary phase like alumina.[17]
-
Q5: I ran a flash column, but my fractions are still impure. Why did this happen?
A5: This frustrating outcome usually points to one of several issues during the chromatography process.
-
The Causality: Even with a good TLC solvent system, column chromatography can fail due to improper technique or overloading.
-
Troubleshooting Steps:
-
Column Overloading: A very common mistake. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude product. Loading too much material leads to broad bands that overlap, resulting in poor separation.
-
Improper Loading Technique: The sample should be loaded onto the column in the most concentrated band possible.
-
Wet Loading: Dissolve the sample in the minimum amount of the column eluent (or a slightly more polar solvent) and carefully apply it to the top of the silica bed.[18]
-
Dry Loading: If your product is not very soluble in the eluent, dissolve it in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[18] This technique often gives sharper bands.
-
-
Inappropriate Flow Rate: A flow rate that is too fast reduces the interaction time between the compounds and the stationary phase, leading to poor separation. A rate that is too slow can cause band broadening due to diffusion. For flash chromatography, a typical linear velocity is about 2 inches/minute (5 cm/minute).[16]
-
Q6: After workup, my NMR spectrum shows unreacted BEES and the hydrolysis product, 2-(ethylthio)ethanol. How can I remove them?
A6: This indicates both an incomplete reaction and the presence of water during the reaction or workup.
-
The Causality: 2-(Ethylthio)ethanol is polar and can be tricky to separate from some polar products. Unreacted BEES is nonpolar.
-
Troubleshooting Workflow:
Caption: Workflow for removing mixed-polarity impurities.
-
Detailed Steps:
-
Liquid-Liquid Extraction: First, dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate. Wash this solution several times with water, followed by a wash with brine (saturated NaCl solution). The polar 2-(ethylthio)ethanol has significant water solubility (26%) and will preferentially partition into the aqueous layer.[5] The brine wash helps to remove residual water from the organic layer.
-
Separation of Product from BEES: After drying and concentrating the organic layer, you will be left with your product and unreacted BEES. At this point, you have two main options:
-
Column Chromatography: This is the most general method. Since BEES is relatively nonpolar, it should elute before more polar products.
-
Distillation: If your product is thermally stable and has a boiling point significantly different from BEES (boiling point ~184-185 °C), vacuum distillation can be an effective purification method.
-
-
Purification Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is designed as the first purification step after a typical nucleophilic substitution reaction with BEES.
-
Quench the Reaction: Cool the reaction mixture in an ice bath. Cautiously add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted reagents.
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.
-
Add Extraction Solvent: Add a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether, dichloromethane).[15][19] The volume should be roughly equal to the aqueous volume.
-
Extract: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separate Layers: Allow the layers to separate fully. Drain the appropriate layer (note: dichloromethane is denser than water).
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product.
-
Wash Combined Organic Layers: Combine all organic extracts and wash them sequentially with:
-
Water (to remove water-soluble impurities).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) if the reaction was run under acidic conditions.
-
Brine (to facilitate drying).
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Flash Column Chromatography
This protocol should be used after the initial extraction to separate the desired product from closely related impurities.
-
Select Solvent System: Based on TLC analysis, prepare the chosen eluent. Aim for a system that gives your product an Rf of 0.2-0.3.[16]
-
Pack the Column:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your eluent and pour it into the column.
-
Allow the silica to settle into a uniform bed, tapping the column gently. Never let the column run dry.
-
Add another layer of sand on top of the silica bed to protect the surface.
-
-
Load the Sample: Using either the wet or dry loading method described in Q5, apply your sample to the top of the column.[18]
-
Elute the Column: Carefully add eluent to the column. Apply gentle air pressure (1-2 psi) to the top of the column to begin the flow.[18]
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation.
Data Summaries & Visualizations
Table 1: Properties of Common Reactants and Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity | Common Analytical Signal (¹H NMR, δ ppm) |
| 2-Bromoethyl ethyl sulfide (BEES) | 169.08[20][21] | ~184-185 | Low | ~3.4 (t, -CH₂Br), ~2.9 (t, -SCH₂-), ~2.6 (q, -SCH₂CH₃), ~1.3 (t, -SCH₂CH₃) |
| 2-(Ethylthio)ethanol | 106.19[9] | 184[5] | High | ~3.7 (t, -CH₂OH), ~2.7 (t, -SCH₂-), ~2.6 (q, -SCH₂CH₃), ~1.2 (t, -SCH₂CH₃) |
| Desired Product (Example: N-benzyl-2-(ethylthio)ethanamine) | 195.32 | High | Medium | Varies, but will lack the ~3.4 ppm triplet of BEES. |
| Ethyl vinyl sulfide | 88.17 | 91-92 | Low | Vinyl protons ~5.2-6.4 |
Diagram 2: Logical Troubleshooting for Failed Chromatography
Caption: Decision tree for troubleshooting flash chromatography.
References
-
GlobeCore. (n.d.). Removal of organosulfur compounds from oil fractions. GlobeCore. [Link]
-
Lee, J. S. C., Gupta, S., et al. (n.d.). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. Semantic Scholar. [Link]
-
Restek. (n.d.). Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
ChemBK. (n.d.). 2-(Ethylthio)ethanol. [Link]
-
Lee, J. S. C., Gupta, S., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate. [Link]
- Google Patents. (n.d.). US3213144A - Production of 2-(ethylthio) ethanol.
-
DrugFuture. (n.d.). 2-(Ethylthio)ethanol. [Link]
- Google Patents. (n.d.). US3487113A - Production of 2-(ethylthio)ethanol.
-
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. [Link]
-
Economy Process Solutions. (n.d.). Liquid-Liquid Extraction: Solvent Selection for Efficient Separation. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(Ethylthio)ethanol in Modern Chemical Synthesis. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]
-
Gmehling, J., & Schedemann, A. (2014). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. ResearchGate. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. [Link]
-
Organomation. (n.d.). Solvent Extraction Techniques. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
-
Wikipedia. (n.d.). Dibromodiethyl sulfide. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Journal of Materials and Environmental Science. (2014). Alkylation of Thiols in Green Mediums. [Link]
-
MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. [Link]
-
ResearchGate. (2018). How could I purify organic compound from the sulphur (S8)?. [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). [Link]
-
Elimination Reactions. (n.d.). [Link]
-
Bloom Tech. (2024). What are common reactions involving (2-Bromoethyl)benzene?. [Link]
-
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. [Link]
-
The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. (n.d.). [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
ResearchGate. (2025). Methods for Assessing the Impurity Composition of High-Purity Sulfur. [Link]
-
Master Organic Chemistry. (2012). Two Elimination Reaction Patterns. [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. [Link]
-
Chemistry LibreTexts. (2021). 8.1: E2 Reaction. [Link]
-
PubMed. (n.d.). Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts. [Link]
-
ResearchGate. (2025). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. [Link]
-
BITS Pilani. (n.d.). Elimination Reactions. [Link]
-
PubChem - NIH. (n.d.). 2-Chloroethyl ethyl sulfide | C4H9ClS | CID 12733. [Link]
-
ResearchGate. (n.d.). Three common pathways of neutralizing 2-chloroethyl ethyl sulfide (CEES). [Link]
-
PubChem - NIH. (n.d.). 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141. [Link]
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Navigating the Reactivity of 2-Bromoethyl Ethyl Sulfide: A Technical Guide to Solvent Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of 2-Bromoethyl ethyl sulfide. As a bifunctional reagent, its reaction pathways are highly dependent on the experimental conditions, with solvent selection being a critical parameter that dictates the outcome between nucleophilic substitution (SN2) and elimination (E2) products. This document is designed to provide you with the expertise to anticipate and control these pathways for optimal synthetic results.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reaction pathways for 2-Bromoethyl ethyl sulfide?
A1: 2-Bromoethyl ethyl sulfide, a primary alkyl halide, primarily undergoes two competing bimolecular reactions:
-
SN2 (Bimolecular Nucleophilic Substitution): This is often the desired pathway where a nucleophile attacks the electrophilic carbon atom bearing the bromine, leading to the displacement of the bromide leaving group and the formation of a new bond. This is a concerted, one-step mechanism.
-
E2 (Bimolecular Elimination): This is a common side reaction where a base abstracts a proton from the carbon atom adjacent to the bromine-bearing carbon, leading to the formation of ethyl vinyl sulfide and the elimination of HBr.
A unique feature of 2-haloethyl sulfides is the potential for the neighboring sulfur atom to act as an internal nucleophile, forming a cyclic episulfonium ion intermediate. This intermediate is then attacked by an external nucleophile. The formation and stability of this intermediate are also significantly influenced by the solvent.[1]
Q2: How does the choice of solvent fundamentally alter the reaction outcome?
A2: Solvents play a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates. Their properties directly influence whether an SN2 or E2 reaction is favored. The two main classes of polar solvents to consider are:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They can solvate and stabilize both cations and anions. However, they tend to form a "cage" around anionic nucleophiles through hydrogen bonding, which hinders their ability to attack the electrophilic carbon, thereby slowing down SN2 reactions.[2] This effect can sometimes favor the E2 pathway, especially if the nucleophile is also a strong base.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents are polar but lack an acidic proton and cannot donate hydrogen bonds. They are excellent at solvating cations but leave anions relatively "naked" and highly reactive. This enhanced nucleophilicity dramatically accelerates SN2 reactions.[3] Consequently, polar aprotic solvents are generally the preferred choice for promoting SN2 reactions with 2-Bromoethyl ethyl sulfide.
Q3: My goal is to synthesize a substitution product. Which solvent class should I choose and why?
A3: For maximizing the yield of the SN2 substitution product, polar aprotic solvents are highly recommended. Solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) will solvate the counter-ion of your nucleophile, leaving the nucleophile itself highly reactive and poised for backside attack on the primary carbon of 2-Bromoethyl ethyl sulfide. This significantly increases the rate of the SN2 reaction relative to the competing E2 elimination.
Troubleshooting Guide: Optimizing Your Reaction
This section addresses common issues encountered during reactions with 2-Bromoethyl ethyl sulfide and provides actionable solutions based on solvent choice and other key parameters.
Problem 1: Low yield of the desired substitution (SN2) product and significant formation of ethyl vinyl sulfide.
-
Likely Cause: Your reaction conditions are favoring the E2 elimination pathway. This is common when using a strong base as a nucleophile, elevated temperatures, or a polar protic solvent.
-
Solutions:
-
Change to a Polar Aprotic Solvent: If you are using a protic solvent like ethanol, switch to DMF, DMSO, or acetonitrile. This will enhance the nucleophilicity of your reagent relative to its basicity, favoring the SN2 pathway.
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) will favor the SN2 product.
-
Evaluate Your Nucleophile: If your nucleophile is a strong, sterically hindered base (e.g., potassium tert-butoxide), it will strongly favor E2. For SN2, ideally use a good nucleophile that is a weak base. Thiolates (RS⁻), for example, are excellent nucleophiles for SN2 reactions and are less basic than alkoxides (RO⁻).
-
Problem 2: The reaction is very slow or incomplete, even in a polar aprotic solvent.
-
Likely Cause: Although polar aprotic solvents enhance nucleophilicity, other factors could be inhibiting the reaction.
-
Solutions:
-
Ensure Anhydrous Conditions: Water can compete as a nucleophile and can solvate your intended nucleophile, reducing its reactivity. Ensure your solvent and glassware are dry.
-
Check Nucleophile Solubility: Your nucleophilic salt may not be fully dissolved in the solvent, limiting its effective concentration. Consider a solvent that better dissolves the nucleophile or the use of a phase-transfer catalyst for heterogeneous reactions.
-
Purity of 2-Bromoethyl Ethyl Sulfide: Impurities in the starting material can interfere with the reaction. Ensure the purity of your alkyl halide.
-
Problem 3: I am observing unexpected byproducts, possibly from reaction with the solvent.
-
Likely Cause: Some solvents can participate in the reaction. For example, in the case of the analogous 2-chloroethyl ethyl sulfide (CEES), reactions in methanol can yield 2-methoxyethyl ethyl sulfide. Similarly, hydrolysis to form 2-hydroxyethyl ethyl sulfide can occur in the presence of water.
-
Solutions:
-
Choose an Inert Solvent: Select a solvent that is less likely to act as a nucleophile under your reaction conditions.
-
Strictly Control Water Content: If hydrolysis is an issue, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Data Summary and Mechanistic Insights
The choice of solvent has a profound impact on the reaction pathway. Below is a summary of expected outcomes and a visualization of the mechanistic choice.
| Parameter | Polar Aprotic Solvent (e.g., DMF, DMSO) | Polar Protic Solvent (e.g., Ethanol, Water) |
| Primary Effect | Solvates cations, leaves anions "naked" and highly nucleophilic. | Solvates both cations and anions (via H-bonding), "caging" the nucleophile. |
| Favored Pathway | SN2 (Substitution) | E2 (Elimination) is often competitive or favored, especially with strong bases. |
| SN2 Rate | Significantly Accelerated | Significantly Decreased |
| E2 Rate | Less affected than SN2 | Can be favored due to decreased SN2 competition. |
| Key for Success | Maximizes yield of substitution products. | Generally avoided for SN2 reactions. |
Visualizing the Solvent-Driven Pathway
The following diagram illustrates how the solvent environment directs the reaction of 2-Bromoethyl ethyl sulfide with a nucleophile/base (Y⁻).
Caption: Solvent choice directing SN2 vs. E2 pathways.
The Episulfonium Ion Intermediate
The neighboring sulfur atom can displace the bromide intramolecularly to form a three-membered cyclic episulfonium ion. This is an SNi (internal nucleophilic substitution) type process. The external nucleophile then attacks one of the carbons of this strained ring to open it. Polar solvents can stabilize this charged intermediate, potentially influencing the overall reaction rate and regioselectivity of the nucleophilic attack.
Caption: Formation of the episulfonium ion intermediate.
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution (General Procedure)
This protocol is designed to favor the substitution product by using a polar aprotic solvent and controlled temperature.
-
Objective: To synthesize an unsymmetrical thioether via SN2 reaction with a thiol.
-
Materials:
-
2-Bromoethyl ethyl sulfide
-
Thiophenol (or other thiol)
-
Sodium hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup reagents (diethyl ether, water, brine)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF.
-
Add the thiol (1.0 eq) to the DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.1 eq) portion-wise to the stirred solution to form the thiolate. If using K₂CO₃ (a milder base), 2.0 eq can be used. Stir for 30 minutes at 0 °C.
-
Slowly add 2-Bromoethyl ethyl sulfide (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding water at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Illustrating a Reaction in a Protic Solvent (for comparative purposes)
This protocol demonstrates conditions that would likely lead to a mixture of products, with a higher proportion of the E2 byproduct.
-
Objective: To react 2-Bromoethyl ethyl sulfide with a nucleophile/base in a protic solvent.
-
Materials:
-
2-Bromoethyl ethyl sulfide
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium ethoxide (1.5 eq) in anhydrous ethanol.
-
Add 2-Bromoethyl ethyl sulfide (1.0 eq) to the solution.
-
Heat the mixture to reflux and monitor by TLC or Gas Chromatography (GC).
-
Workup as described in Protocol 1.
-
Expected Outcome: Analysis of the product mixture would likely show the desired SN2 product (CH₃CH₂SCH₂CH₂OCH₂CH₃) along with a significant amount of the E2 product (ethyl vinyl sulfide).
-
References
-
Yang, Y. C., Szafraniec, L. L., Beaudry, W. T., & Ward, J. R. (1988). Kinetics and mechanism of the hydrolysis of 2-chloroethyl sulfides. The Journal of Organic Chemistry, 53(14), 3293–3297. [Link]
-
Bae, S. Y., & Winemiller, M. D. (2013). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. The Journal of Organic Chemistry, 78(13), 6457–6470. [Link]
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
Clark, J. (2023). The SN2 mechanism. Chemguide. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
PubChem. (n.d.). 2-Chloroethyl ethyl sulfide. National Center for Biotechnology Information. Retrieved from [Link]
-
American Chemical Society Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable. [Link]
Sources
Technical Support Center: Analysis of "2-Bromoethyl ethyl sulfide" Starting Material
Welcome to the technical support center for "2-Bromoethyl ethyl sulfide" (BEES). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and troubleshooting impurities in this critical starting material. As a bifunctional reagent, the purity of BEES is paramount to ensure the desired reaction outcomes and prevent the introduction of unwanted moieties into your target molecules. This resource, presented in a practical question-and-answer format, combines established analytical principles with field-proven insights to help you validate the integrity of your starting material.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in the ¹H NMR spectrum of my 2-Bromoethyl ethyl sulfide. What are the most likely impurities?
The most common impurities in 2-Bromoethyl ethyl sulfide arise from its synthesis, which is typically a nucleophilic substitution reaction between an ethanethiolate salt and 1,2-dibromoethane. To minimize disubstitution, an excess of 1,2-dibromoethane is often used.[1] Consequently, the primary impurities to suspect are:
-
Starting Materials:
-
1,2-Dibromoethane
-
Ethanethiol (less common due to its volatility, but can be present)
-
-
Synthesis Byproducts:
-
1,2-Bis(ethylthio)ethane (the product of disubstitution)
-
Over time, or with improper storage, degradation can also occur:
-
Degradation Products:
-
2-Bromoethyl ethyl sulfoxide (oxidation product)
-
2-Bromoethyl ethyl sulfone (further oxidation product)
-
Hydrolysis products (e.g., 2-(ethylthio)ethanol), formed via an episulfonium ion intermediate.[1]
-
The following diagram illustrates the primary synthesis and degradation pathways leading to these common impurities.
Caption: Synthesis and common degradation pathways for 2-Bromoethyl ethyl sulfide.
Q2: How can I use NMR spectroscopy to definitively identify these impurities?
NMR is a powerful tool for structural elucidation. By comparing the chemical shifts and multiplicities of the signals in your spectrum to known values, you can identify the main compound and any impurities present. Below is a summary table of expected ¹H and ¹³C NMR chemical shifts for 2-Bromoethyl ethyl sulfide and its common impurities in CDCl₃.
Data Presentation: NMR Chemical Shifts (in CDCl₃)
| Compound Name | Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Bromoethyl ethyl sulfide | C₄H₉BrS | ~3.45 (t, 2H, -CH₂Br), ~2.90 (t, 2H, -SCH₂-), ~2.65 (q, 2H, -SCH₂CH₃), ~1.30 (t, 3H, -CH₃) | ~32.0 (-CH₂Br), ~31.5 (-SCH₂-), ~26.0 (-SCH₂CH₃), ~15.0 (-CH₃) |
| 1,2-Dibromoethane | C₂H₄Br₂ | ~3.65 (s, 4H) | ~31.8 |
| 1,2-Bis(ethylthio)ethane | C₆H₁₄S₂ | ~2.70 (s, 4H, -SCH₂CH₂S-), ~2.55 (q, 4H, -SCH₂CH₃), ~1.25 (t, 6H, -CH₃) | ~32.5 (-SCH₂CH₂S-), ~26.2 (-SCH₂CH₃), ~14.8 (-CH₃) |
| 2-Bromoethyl ethyl sulfoxide | C₄H₉BrOS | Est. ~3.6-3.8 (m, 2H, -CH₂Br), ~3.0-3.2 (m, 2H, -S(O)CH₂-), ~2.8-3.0 (m, 2H, -S(O)CH₂CH₃), ~1.4 (t, 3H, -CH₃) | Est. ~50-55 (-S(O)CH₂CH₃), ~45-50 (-S(O)CH₂-), ~20-25 (-CH₂Br), ~6-8 (-CH₃) |
| 2-Bromoethyl ethyl sulfone | C₄H₉BrO₂S | Est. ~3.7-3.9 (m, 2H, -CH₂Br), ~3.2-3.4 (m, 2H, -S(O₂)CH₂-), ~3.1-3.3 (m, 2H, -S(O₂)CH₂CH₃), ~1.5 (t, 3H, -CH₃) | Est. ~55-60 (-S(O₂)CH₂CH₃), ~50-55 (-S(O₂)CH₂-), ~25-30 (-CH₂Br), ~6-8 (-CH₃) |
Note: Chemical shifts for the sulfoxide and sulfone are estimated based on known substituent effects on similar structures. Actual values may vary slightly.
Q3: My NMR spectrum is complex. Is there another technique I can use for confirmation?
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal technique for identifying and quantifying volatile and semi-volatile impurities. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern (mass spectrum) for each component, which acts as a chemical fingerprint.
Data Presentation: Key GC-MS Fragments (Electron Ionization)
| Compound Name | Molecular Weight | Key Mass Fragments (m/z) and Interpretation |
| 2-Bromoethyl ethyl sulfide | 169.08 | 170/172 (M⁺, Br isotope pattern), 107/109 (loss of -SCH₂CH₃), 89 (loss of -Br) [2] |
| 1,2-Dibromoethane | 187.86 | 186/188/190 (M⁺, Br₂ isotope pattern), 107/109 (-CH₂Br⁺) |
| 1,2-Bis(ethylthio)ethane | 150.31 | 150 (M⁺), 121 (loss of -CH₂CH₃), 90 (-SCH₂CH₂S- fragment) |
| Bis(2-bromoethyl)sulfide | 247.98 | 246/248/250 (M⁺, Br₂ isotope pattern), 167/169 (loss of -CH₂CH₂Br)[3] |
| 2-Bromoethyl ethyl sulfoxide | 185.08 | 184/186 (M⁺, Br isotope pattern), 107/109 (-CH₂Br⁺), 121/123 (M⁺ - C₂H₄) |
| 2-Bromoethyl ethyl sulfone | 201.08 | Likely fragments: 200/202 (M⁺, Br isotope pattern), 107/109 (-CH₂Br⁺), 121 (M⁺ - HBr) |
Q4: I suspect my starting material has degraded due to oxidation. How can I confirm the presence of the sulfoxide or sulfone?
Besides the expected shifts in NMR and mass changes in MS, High-Performance Liquid Chromatography (HPLC) can be a valuable tool, especially for less volatile or thermally sensitive compounds like sulfoxides and sulfones. Since simple alkyl sulfides, sulfoxides, and sulfones lack a strong UV chromophore, direct UV detection is challenging.
A common strategy for analyzing alkyl sulfides is pre-column derivatization to attach a UV-active group. For example, reaction with an agent like N-halogeno-N-metal arylsulfonamidate can produce UV-absorbing arylsulfonylsulfilimine derivatives, which can then be readily separated and quantified by reverse-phase HPLC with UV detection.[4]
Alternatively, if your laboratory is equipped with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), you can directly analyze these compounds without derivatization.
Troubleshooting and Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
Objective: To obtain a high-resolution NMR spectrum for the identification of impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of your 2-Bromoethyl ethyl sulfide sample into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (0.00 ppm).
-
Gently swirl the vial until the sample is completely dissolved.
-
Using a Pasteur pipette with a small plug of glass wool at the tip, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrumental Analysis:
-
Insert the sample into the NMR spectrometer.
-
Allow the sample to thermally equilibrate for 5-10 minutes.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Compare the observed chemical shifts and integration values to the data provided in the tables above to identify and estimate the relative amounts of any impurities.
-
Protocol 2: GC-MS Analysis
Objective: To separate and identify volatile impurities using their mass spectra.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of your 2-Bromoethyl ethyl sulfide sample at approximately 1 mg/mL in a volatile solvent such as dichloromethane or ethyl acetate.
-
Prepare a dilution of this stock solution to a final concentration of ~10-100 µg/mL.
-
-
Instrumental Analysis:
-
GC Conditions (Example):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration). For trace analysis, a splitless injection is preferred.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-350.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Examine the mass spectrum for each peak.
-
Compare the obtained mass spectra with the key fragments listed in the table above and/or with a reference library (e.g., NIST) to confirm the identity of the main component and any impurities.
-
Caption: A simplified workflow for GC-MS analysis of volatile compounds.
References
- Sass, S., & Stutz, M. H. (1986). U.S. Patent No. 4,565,787. Washington, DC: U.S. Patent and Trademark Office.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Bis(ethylthio)ethene. Retrieved from [Link]
-
NIST. (n.d.). Ethane, 1,2-bis(ethylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfides, Formaldehyde, and Organic Halides in High-Purity Hydrogen for Fuel Cell Vehicles. Retrieved from [Link]
- Rohrbaugh, D. K., Yang, Y. C., & Ward, J. R. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry.
-
PubChem. (n.d.). Bis(2-bromoethyl)sulfide. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide: "2-Bromoethyl Ethyl Sulfide" vs. Iodoacetamide for Cysteine Alkylation
For fellow researchers, scientists, and professionals in drug development, the precise and efficient alkylation of cysteine residues is a cornerstone of robust proteomic and biochemical workflows. The choice of alkylating agent is a critical decision that profoundly impacts data quality, reproducibility, and the ultimate success of an experiment. This guide provides an in-depth, objective comparison of the widely-used iodoacetamide (IAA) and the less conventional, yet potent, 2-bromoethyl ethyl sulfide. We will delve into their mechanisms, performance, and provide the supporting experimental context to inform your selection.
Introduction: The Imperative of Cysteine Alkylation
The thiol group of cysteine is a highly reactive nucleophile, readily forming disulfide bonds that are crucial for protein structure and function. However, in many analytical workflows, particularly in mass spectrometry-based proteomics, these disulfide bonds present a significant challenge. They must be cleaved (reduced) and the resulting free thiols "capped" through alkylation to prevent re-oxidation and ensure complete protein denaturation and enzymatic digestion.[1] An ideal alkylating agent should be highly reactive and specific for cysteine, yielding a stable, irreversible modification with minimal off-target effects.
This guide will compare the established workhorse, iodoacetamide, with 2-bromoethyl ethyl sulfide, a potent alkylating agent with structural similarities to sulfur mustards.[2][3] While direct, peer-reviewed data on the use of 2-bromoethyl ethyl sulfide in routine proteomics is scarce, its reactivity can be inferred from its chemical structure and the extensive research on related haloethyl sulfides.[4][5][6]
Iodoacetamide (IAA): The Established Standard
Iodoacetamide is the most common choice for cysteine alkylation in proteomics.[1][7] Its popularity stems from its high reactivity and the extensive body of literature supporting its use.
Mechanism of Action
Iodoacetamide reacts with the nucleophilic thiolate anion of cysteine via a straightforward SN2 (bimolecular nucleophilic substitution) reaction.[8] The iodide ion is an excellent leaving group, facilitating a rapid and efficient reaction to form a stable carbamidomethyl-cysteine adduct.[6]
Caption: SN2 reaction mechanism of iodoacetamide with a cysteine residue.
Performance and Considerations
-
Reactivity: Iodoacetamide reacts substantially faster than its bromo- and chloro- analogs.[6][9] This high reactivity allows for shorter incubation times to achieve complete alkylation.
-
Specificity: While highly specific for cysteine, iodoacetamide can react with other nucleophilic residues at higher pH and concentrations, including methionine, histidine, lysine, and the N-terminal amino group.[1][6][10][11] Alkylation of methionine by iodine-containing reagents is a known side reaction that can complicate mass spectrometry data analysis.[10][12]
-
Stability: The resulting carbamidomethyl-cysteine is a stable thioether bond.[1][7] However, the reagent itself is light-sensitive and solutions should be freshly prepared and protected from light.[4][11]
2-Bromoethyl Ethyl Sulfide: A Potent, Under-Explored Alternative
2-Bromoethyl ethyl sulfide is a bifunctional molecule featuring a reactive bromine atom and a sulfide group.[2] It is structurally analogous to "half-mustard gas" and is a potent alkylating agent.[3][13]
Mechanism of Action
Similar to iodoacetamide, 2-bromoethyl ethyl sulfide is expected to alkylate cysteine via an SN2 reaction, with bromide serving as the leaving group.[2] However, its structural similarity to sulfur mustards suggests the potential for a more complex mechanism involving the formation of a cyclic sulfonium ion intermediate, which is highly reactive towards nucleophiles.[3][5] This intramolecular assistance could enhance its reactivity.
Caption: Proposed SN2 reaction mechanism for 2-bromoethyl ethyl sulfide.
Inferred Performance and Considerations
-
Reactivity: While direct kinetic data for cysteine alkylation is unavailable, the reactivity of bromoalkanes is generally lower than iodoalkanes.[14] However, the presence of the neighboring sulfur atom may enhance its reactivity through anchimeric assistance. Studies on related S-(2-haloethyl)-L-cysteine analogs show that the bromo derivative has a higher hydrolysis rate than the chloro analog, consistent with bromide being a better leaving group.[4]
-
Specificity: As a potent alkylating agent, 2-bromoethyl ethyl sulfide is expected to react with various nucleophiles in a biological system. Sulfur mustards are known to alkylate DNA and other proteins, not just cysteine residues.[11][15] Therefore, the potential for off-target modifications with 2-bromoethyl ethyl sulfide is likely significant and would require careful optimization of reaction conditions to maximize cysteine specificity.
-
Stability: The resulting thioether bond with cysteine is expected to be highly stable.
Head-to-Head Comparison
| Feature | Iodoacetamide | 2-Bromoethyl Ethyl Sulfide (Inferred) |
| Reagent Class | Haloacetamide | Bromoalkane Sulfide |
| Primary Target | Cysteine (Thiol group) | Cysteine (Thiol group) |
| Reaction Mechanism | SN2 | SN2 (potential for neighboring group participation) |
| Leaving Group | Iodide (I⁻) | Bromide (Br⁻) |
| Relative Reactivity | High | Moderate to High |
| Known Side Reactions | Alkylation of Met, His, Lys, Asp, Glu, and N-terminus | Expected to alkylate other nucleophilic residues (e.g., His, Met, Lys) |
| Optimal pH | Slightly alkaline (pH 7.5 - 8.5) | Likely basic (inferred from bromoethylamine) |
| Light Sensitivity | High | Less sensitive |
| Mass Addition | +57.02 Da | +105.02 Da |
Experimental Protocols
Standard Protocol for In-Solution Protein Alkylation with Iodoacetamide
This protocol is a widely accepted method for preparing protein samples for mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)
-
Alkylating agent: Iodoacetamide (IAA) solution (e.g., 500 mM in water, freshly prepared and protected from light)[4][15]
-
Quenching reagent: DTT stock solution
Procedure:
-
Reduction: Add DTT to the protein solution to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.[15] Note: Avoid temperatures above 60°C in urea-containing buffers to prevent carbamylation.[15]
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add freshly prepared iodoacetamide solution to a final concentration of 15-20 mM (a slight molar excess over DTT). Incubate in the dark at room temperature for 30 minutes.[5][15]
-
Quenching: Quench the reaction by adding DTT to a final concentration of 5 mM. Incubate for 15 minutes at room temperature in the dark.[15]
-
The sample is now ready for downstream processing (e.g., buffer exchange, digestion).
Caption: Workflow for in-solution protein alkylation with iodoacetamide.
Theoretical Protocol for In-Solution Protein Alkylation with 2-Bromoethyl Ethyl Sulfide
Disclaimer: This is a theoretical protocol based on the chemical properties of 2-bromoethyl ethyl sulfide and general alkylation procedures. Optimization is essential.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: DTT stock solution (e.g., 500 mM in water)
-
Alkylating agent: 2-Bromoethyl ethyl sulfide solution
-
Quenching reagent: DTT or L-cysteine solution
Procedure:
-
Reduction: Follow the same procedure as for iodoacetamide.
-
Cooling: Allow the sample to cool to room temperature.
-
Alkylation: Add 2-bromoethyl ethyl sulfide solution to a final concentration that is in molar excess to the reducing agent. Due to potentially lower reactivity compared to IAA, a longer incubation time (e.g., 60-90 minutes) or a slightly elevated temperature (e.g., 37°C) may be required. The reaction should be performed in a well-ventilated area due to the potential toxicity of the reagent.
-
Quenching: Quench the reaction with an excess of a thiol-containing reagent like DTT or L-cysteine.
-
Proceed with downstream processing.
Conclusion and Recommendations
Iodoacetamide remains the gold standard for routine cysteine alkylation in proteomics due to its high reactivity, extensive validation, and predictable performance.[1][7][13] Its primary drawbacks are light sensitivity and the potential for off-target modifications, particularly of methionine.[1][10][12]
2-Bromoethyl ethyl sulfide is a potent, but largely uncharacterized, alkylating agent in the context of proteomics. Its chemical nature suggests it would be an effective cysteine modifying reagent, but its specificity is a significant concern. The potential for widespread off-target modifications, inferred from the reactivity of sulfur mustards, could lead to complex and difficult-to-interpret mass spectrometry data.[11][15]
For most applications, iodoacetamide is the recommended reagent. Researchers seeking to explore novel alkylating agents or those with specific experimental needs that preclude the use of iodo-compounds might consider 2-bromoethyl ethyl sulfide. However, this should be undertaken with caution and would require extensive optimization and validation to characterize its efficiency and specificity for the protein or proteome of interest.
References
-
The hydrolysis and alkylation activities of S-(2-haloethyl)-L-cysteine analogs--evidence for extended half-life. PubMed. [Link]
-
Proteomic, Metabolomic, and Lipidomic Analyses of Lung Tissue Exposed to Mustard Gas. MDPI. [Link]
-
Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. PMC - NIH. [Link]
-
FOCUS™ Protein Reduction-Alkylation. G-Biosciences. [Link]
-
Mustard gas. Wikipedia. [Link]
-
Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts. PMC - NIH. [Link]
-
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Mustard gas surrogate, 2-chloroethyl ethylsulfide (2-CEES), induces centrosome amplification and aneuploidy in human and mouse cells. PubMed. [Link]
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A Comparative Guide to the Reactivity of 2-Bromoethyl Ethyl Sulfide and 2-Chloroethyl Ethyl Sulfide
For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the selection of an appropriate alkylating agent is a critical decision that directly influences reaction kinetics, product yield, and overall process efficiency. This guide presents an in-depth, objective comparison of the reactivity of two closely related haloalkyl sulfides: 2-bromoethyl ethyl sulfide and 2-chloroethyl ethyl sulfide. By integrating fundamental chemical principles with supporting experimental data and detailed protocols, this document aims to provide a clear and authoritative resource for making informed decisions in your research.
Introduction and Mechanistic Overview
2-Bromoethyl ethyl sulfide and 2-chloroethyl ethyl sulfide are bifunctional molecules that serve as valuable intermediates in organic synthesis.[1] They are structurally analogous to the half-mustard chemical warfare agent, 2-chloroethyl ethyl sulfide (CEES), and are often used as less toxic surrogates in toxicological and mechanistic studies.[2][3] Their reactivity is dominated by the interplay between the sulfur atom and the terminal halogen, which defines their potency as alkylating agents.
The primary reaction pathway for these compounds is nucleophilic substitution. However, unlike simple primary alkyl halides, their reactivity is significantly enhanced by the neighboring sulfur atom. This phenomenon, known as anchimeric assistance or neighboring group participation, proceeds through the intramolecular nucleophilic attack of the sulfur on the carbon bearing the halogen. This initial, rate-determining step results in the displacement of the halide ion and the formation of a highly reactive, cyclic episulfonium ion (also referred to as a thiiranium ion).[4][5][6][7] This strained, three-membered ring intermediate is then readily attacked by a nucleophile, leading to the final product.
The fundamental difference in reactivity between the bromo and chloro analogs stems directly from the identity of the halogen, which functions as the leaving group in this initial cyclization step.
Figure 2: Experimental workflow for the comparative hydrolysis rate determination using pH-stat titration.
Conclusion for the Practicing Scientist
The evidence, grounded in the fundamental principles of physical organic chemistry, is unequivocal. 2-Bromoethyl ethyl sulfide is a significantly more reactive alkylating agent than 2-chloroethyl ethyl sulfide. This heightened reactivity is a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion.
For laboratory applications, this means:
-
Reactions with 2-bromoethyl ethyl sulfide will proceed faster, requiring shorter reaction times and potentially lower temperatures.
-
It is the more potent choice for introducing the ethylthioethyl group onto a nucleophilic substrate, likely resulting in higher yields where reaction time is a limiting factor.
-
Conversely, 2-chloroethyl ethyl sulfide offers greater stability and a more controllable reaction rate, which may be advantageous in complex syntheses where selectivity is a concern or when a more moderate reaction profile is desired.
The choice between these two reagents should therefore be a deliberate one, based on the specific kinetic and yield requirements of the synthetic protocol.
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A Senior Application Scientist's Guide to Bromo- vs. Chloro-Alkylating Agents: A Comparative Analysis for Strategic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to the success of a synthetic campaign. Among the most fundamental transformations is alkylation, a process heavily reliant on the performance of alkylating agents. This guide provides an in-depth comparative analysis of two ubiquitous classes of these reagents: bromo- and chloro-alkylating agents. Our objective is to move beyond simple definitions and delve into the mechanistic nuances, practical trade-offs, and field-proven insights that govern the choice between a bromide and a chloride leaving group, empowering you to make more informed and effective decisions in your laboratory.
The Decisive Factor: Leaving Group Ability
At the heart of any comparison between bromo- and chloro-alkylating agents lies the concept of the leaving group . In nucleophilic substitution reactions, the leaving group is the fragment that detaches from the carbon backbone, taking a pair of electrons with it. An effective leaving group must be able to stabilize this negative charge.
The fundamental difference between bromide (Br⁻) and chloride (Cl⁻) ions dictates their performance. Halide leaving group ability increases down the periodic table. This is because ionic radius increases, and polarizability improves, allowing the negative charge to be dispersed over a larger volume. Consequently, bromide is a weaker base than chloride and a superior leaving group.[1][2]
This difference in leaving group ability directly translates to the strength of the carbon-halogen (C-X) bond. The C-Br bond is longer and weaker than the C-Cl bond, requiring less energy to cleave.[3] This has profound implications for reaction kinetics, with bromo-alkylating agents generally exhibiting higher reactivity than their chloro- counterparts.[1][3] The order of reactivity for alkyl halides in both SN1 and SN2 reactions is typically RI > RBr > RCl.[4]
Mechanistic Implications: A Tale of Two Pathways
The choice of alkylating agent is deeply intertwined with the dominant reaction mechanism, primarily the SN2 (Substitution Nucleophilic Bimolecular) and SN1 (Substitution Nucleophilic Unimolecular) pathways.
Caption: Comparative workflows of SN2 and SN1 reaction mechanisms.
-
SN2 Reactions : This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5] The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Because bond-breaking and bond-making occur simultaneously, the energy of the transition state is highly sensitive to the leaving group's ability. The superior leaving group ability of bromide means that bromo-alkanes will react significantly faster than chloro-alkanes under SN2 conditions.[5] These reactions are favored by primary and less-hindered secondary substrates in polar aprotic solvents.[6]
-
SN1 Reactions : This is a two-step process where the leaving group first departs to form a carbocation intermediate, which is then rapidly attacked by the nucleophile.[7] The rate-determining step (RDS) is the formation of this carbocation.[4] As this step involves the cleavage of the C-X bond, a better leaving group will accelerate the reaction. Therefore, bromo-alkanes also react faster than chloro-alkanes in SN1 reactions. This pathway is favored by tertiary and resonance-stabilized substrates in polar protic solvents, which help stabilize the carbocation intermediate.[6][7]
Performance in Practice: Reactivity vs. Selectivity
The theoretical advantage of bromide's leaving group ability translates into tangible differences in laboratory applications.
| Feature | Bromo-Alkylating Agents | Chloro-Alkylating Agents | Rationale |
| Reactivity | High | Moderate to Low | Bromide is a better leaving group than chloride, leading to faster reaction rates.[1][3] |
| Reaction Conditions | Milder (lower temperatures, shorter times) | More Forcing (higher temperatures, longer times) | The higher intrinsic reactivity of bromo-agents requires less energy input. |
| Selectivity | Potentially Lower | Often Higher | High reactivity can lead to over-alkylation or competing elimination (E2) reactions. The controlled reactivity of chloro-agents can afford cleaner products. |
| Substrate Scope | Broad, effective for less reactive nucleophiles | May be ineffective for weak nucleophiles | The high electrophilicity allows reactions with a wider range of nucleophilic partners. |
| Cost & Availability | Higher Cost, Less Available | Lower Cost, Widely Available | Bromine is less abundant and more expensive to process than chlorine, impacting reagent cost. |
| Safety | Highly toxic, lachrymatory, potent alkylators | Highly toxic, lachrymatory | Both are hazardous, but the higher reactivity of bromo-compounds can increase handling risks. |
The central trade-off is one of reactivity versus selectivity . The high reactivity of a bromo-alkylating agent is a distinct advantage when working with unreactive nucleophiles or when aiming for rapid, high-conversion reactions. However, this same reactivity can be a liability in complex molecules with multiple potential sites for alkylation, where the more measured pace of a chloro-alkylating agent can provide superior control and selectivity.
Applications in Drug Discovery and Development
Alkylating agents are a cornerstone of medicinal chemistry, most notably in the development of anticancer therapeutics that function by alkylating DNA, which disrupts replication and triggers cell death.[1][8][9] The choice between a chloro- or bromo- functionality is a critical design element.
-
Chloro-Alkylating Agents in Oncology : A significant number of FDA-approved alkylating drugs are chloro-derivatives.[10][11] Classic examples include Cyclophosphamide , Melphalan , and Chlorambucil .[8][12] In these molecules, the chlorine atom provides a balance of reactivity and stability. The molecule must be stable enough to reach its target in the body but reactive enough to alkylate DNA once activated. The electron-withdrawing nature of other substituents on these drug molecules modulates the reactivity of the chloroethyl group.[12]
-
Bromo-Alkylating Agents in Synthesis : Bromo-alkylating agents like methyl bromoacetate are invaluable synthetic intermediates for building complex molecular scaffolds found in a wide range of biologically active compounds.[13] They are frequently used for the N-alkylation of amines and S-alkylation of thiols to introduce moieties that can serve as handles for further derivatization or as key parts of a pharmacophore.[13] Bromine is also integral to many pharmaceuticals, including antimicrobial, anesthetic, and anticancer agents.[14]
The judicious placement of a halogen can also dramatically improve the pharmacokinetic properties of a drug, enhancing lipophilicity to improve passage across cell membranes.[15]
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, we present parallel protocols for the S-alkylation of a thiol, a common transformation in drug development for modifying cysteine residues or synthesizing sulfur-containing heterocycles.
Caption: General experimental workflow for the S-alkylation of a thiol.
Protocol 1: S-Alkylation using Ethyl Bromoacetate (Higher Reactivity)
-
Objective : To synthesize Ethyl 2-((4-methoxyphenyl)thio)acetate using a highly reactive bromo-alkylating agent.
-
Methodology :
-
To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous Dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 20 minutes to ensure complete formation of the thiolate anion.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add ethyl bromoacetate (1.1 eq) dropwise over 5 minutes. Causality : The high reactivity of the bromo-reagent necessitates cooling to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired thioether.
-
-
Expected Outcome : Rapid conversion, typically complete within 1-2 hours at room temperature.
Protocol 2: S-Alkylation using Ethyl Chloroacetate (Controlled Reactivity)
-
Objective : To synthesize Ethyl 2-((4-methoxyphenyl)thio)acetate using a less reactive chloro-alkylating agent.
-
Methodology :
-
To a stirred solution of 4-methoxythiophenol (1.0 eq) in anhydrous DMF (0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 20 minutes.
-
Add ethyl chloroacetate (1.1 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 50-60 °C. Causality : The lower reactivity of the chloro-reagent, due to the stronger C-Cl bond and poorer leaving group, requires thermal energy to achieve a reasonable reaction rate.
-
Stir the reaction at this temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Once complete, cool the mixture to room temperature and perform the same aqueous workup and purification as described in Protocol 1.
-
-
Expected Outcome : Slower conversion requiring elevated temperatures and longer reaction times. This can be advantageous in preventing undesired reactions in more complex substrates.
Conclusion: A Strategic Choice
The decision between using a bromo- or chloro-alkylating agent is not a matter of inherent superiority but of strategic alignment with experimental goals.
-
Choose a Bromo-Alkylating Agent for:
-
Speed and Efficiency: When rapid, high-yield alkylation is the primary goal.
-
Difficult Alkylations: For reactions involving weakly nucleophilic substrates.
-
Milder Conditions: When substrates are sensitive to high temperatures.
-
-
Choose a Chloro-Alkylating Agent for:
-
Cost-Effectiveness and Scale-Up: When budget and reagent availability are major considerations, especially in industrial settings.
-
Enhanced Selectivity: In the synthesis of complex molecules where controlling reactivity to avoid side products is critical.
-
Robust Processes: When the reaction can tolerate more forcing conditions (higher heat, longer times).
-
By understanding the fundamental principles of leaving group ability and their mechanistic consequences, researchers can harness the distinct advantages of each class of reagent, leading to more efficient, controlled, and successful synthetic outcomes.
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A Senior Application Scientist's Guide to Thioether Synthesis: A Head-to-Head Comparison
The thioether linkage (C-S-C) is a cornerstone in pharmaceuticals, agrochemicals, and materials science. Its presence is pivotal to the biological activity of numerous blockbuster drugs, including the anti-ulcer medication cimetidine and the antibiotic biotin. The unique physicochemical properties imparted by the sulfur atom—such as its ability to engage in hydrogen bonding, coordinate to metals, and undergo reversible oxidation—make the strategic installation of a thioether bond a critical task in modern synthetic chemistry.
This guide provides a head-to-head comparison of the most prevalent methods for thioether synthesis. We will move beyond a simple recitation of protocols to dissect the underlying mechanisms, evaluate the pros and cons of each approach, and provide the experimental data necessary for you, the bench chemist, to make an informed decision for your specific synthetic challenge.
The Classical Workhorse: Williamson-like Thiolation
The reaction of a thiolate anion with an electrophilic alkyl halide is the oldest and arguably most straightforward method for thioether construction. This S_N2 (bimolecular nucleophilic substitution) reaction remains a go-to method for simple substrates due to its operational simplicity and the wide availability of starting materials.
Mechanism and Rationale
The reaction proceeds in two conceptual steps. First, a base is used to deprotonate a thiol (R-SH), generating a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks an alkyl electrophile (R'-X, where X is a leaving group like Br, I, OTs), displacing the leaving group to form the C-S bond.
The choice of base is critical and depends on the pKa of the thiol. For aliphatic thiols (pKa ~10-11), common bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are sufficient. For more acidic aryl thiols (pKa ~6-7), a milder base is often preferred to prevent side reactions. The solvent choice is equally important; polar aprotic solvents like DMF or acetonitrile are typically used to solvate the cation and enhance the nucleophilicity of the thiolate.
Caption: Mechanism of Williamson-like Thioether Synthesis.
Performance & Limitations
-
Substrate Scope: This method works best with primary and some secondary alkyl halides. Tertiary alkyl halides are unsuitable as they predominantly undergo an E2 (elimination) reaction in the presence of the basic thiolate. The thiol component can be varied widely, from simple alkanethiols to complex aromatic thiols.
-
Functional Group Tolerance: The strongly basic conditions required can be a significant drawback, precluding the use of base-sensitive functional groups (e.g., esters, epoxides) on either the thiol or the alkyl halide.
-
Stereochemistry: As a classic S_N2 reaction, the attack of the thiolate occurs from the backside of the C-X bond, leading to a predictable inversion of stereochemistry at the electrophilic carbon. This can be a powerful tool for controlling stereochemistry if a stereochemically pure electrophile is used.
-
Drawbacks: The primary limitations are the requirement for strong bases and the potential for the competing elimination reaction. Furthermore, overalkylation can occur if the product thioether is deprotonated and reacts further.
Representative Experimental Protocol
Synthesis of Ethyl Phenyl Sulfide:
-
To a solution of thiophenol (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.
-
Stir the resulting suspension for 15 minutes to ensure complete formation of the potassium thiophenolate salt.
-
Add ethyl iodide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the thiophenol is consumed (typically 2-4 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield ethyl phenyl sulfide.
Radical-Mediated Powerhouse: The Thiol-Ene Reaction
The thiol-ene reaction is a powerful and highly efficient method for C-S bond formation that proceeds via a radical-mediated mechanism. It involves the addition of a thiol across a carbon-carbon double bond (an alkene). Its popularity has surged due to its mild conditions, high yields, and exceptional functional group tolerance, aligning it with the principles of "click chemistry."
Mechanism and Rationale
The reaction can be initiated either by a radical initiator (like AIBN) or by UV light (photochemical initiation). The cycle proceeds as follows:
-
Initiation: The initiator generates a radical, which then abstracts a hydrogen atom from the thiol (R-SH) to form a thiyl radical (R-S•).
-
Propagation:
-
The thiyl radical adds to the alkene (the "ene") to form a carbon-centered radical intermediate.
-
This carbon radical then abstracts a hydrogen from another molecule of the thiol, forming the thioether product and regenerating the thiyl radical, which continues the chain reaction.
-
This chain mechanism is highly efficient, often leading to quantitative conversion with minimal side products. The anti-Markovnikov regioselectivity is a hallmark of this reaction, with the sulfur atom adding to the less substituted carbon of the alkene.
A Senior Application Scientist's Comparative Guide to the Efficiency of 2-Bromoethyl Ethyl Sulfide as an Alkylating Agent
For researchers, scientists, and professionals in drug development, the strategic selection of an alkylating agent is a cornerstone of successful synthesis. This decision profoundly influences reaction efficiency, specificity, and the viability of a synthetic pathway. This guide offers an in-depth evaluation of 2-Bromoethyl ethyl sulfide, a bifunctional reagent, comparing its performance against other common alkylating agents. We will delve into the mechanistic nuances that govern its reactivity and provide robust experimental frameworks for its practical evaluation.
Introduction: The Role and Evaluation of Alkylating Agents
Alkylation, the transfer of an alkyl group to a nucleophilic site, is a fundamental process in organic chemistry, critical for constructing the molecular scaffolds of countless pharmaceuticals and bioactive compounds.[1] The efficacy of an alkylating agent is not merely a measure of reaction yield; it is a composite of reactivity, selectivity, the profile of side reactions, and operational safety. An ideal agent for a given transformation offers a predictable and clean conversion under manageable conditions.
2-Bromoethyl ethyl sulfide (C₄H₉BrS) is a compelling reagent due to its bifunctional nature, containing both a reactive bromine atom and a sulfur atom.[2] This structure imparts a unique reactivity profile that distinguishes it from simple alkyl halides. This guide will illuminate these differences through mechanistic exploration and comparative data.
The Unique Mechanism of 2-Bromoethyl Ethyl Sulfide: A Tale of Two Steps
Unlike a standard primary alkyl halide which typically reacts via a direct Sₙ2 mechanism, 2-Bromoethyl ethyl sulfide's reactivity is significantly enhanced by the neighboring sulfur atom.[3][4] This phenomenon, known as neighboring group participation, proceeds through a two-step pathway that dictates its efficiency.
The Causality Behind the Mechanism:
-
Intramolecular Nucleophilic Attack: The reaction is initiated by the internal sulfur atom acting as a nucleophile. It attacks the carbon atom bonded to the bromine, displacing the bromide leaving group.
-
Formation of a Cyclic Episulfonium Ion: This intramolecular step results in a highly reactive, strained, three-membered cyclic episulfonium ion intermediate.[2]
-
External Nucleophilic Attack: An external nucleophile then attacks one of the carbons of the episulfonium ring. This ring-opening step is rapid and efficient, leading to the final alkylated product.
This pathway is often faster than a comparable direct Sₙ2 reaction because the intramolecular first step is kinetically favored. The formation of the energetic episulfonium ion ensures the second step proceeds readily. This mechanism is analogous to the well-documented reactivity of sulfur mustards, which also form cyclic sulfonium ions to exert their potent alkylating effects.[5]
Caption: Mechanism of 2-Bromoethyl ethyl sulfide alkylation.
Comparative Analysis: 2-Bromoethyl Ethyl Sulfide vs. Alternative Alkylating Agents
The choice of an alkylating agent is always a balance of reactivity and selectivity. Here, we compare 2-Bromoethyl ethyl sulfide with two common alternatives: Iodoacetamide and Ethyl Bromide, representing a highly reactive agent used in bioconjugation and a standard primary alkyl halide, respectively.
| Property | 2-Bromoethyl Ethyl Sulfide | Iodoacetamide | Ethyl Bromide |
| CAS Number | 35420-95-2[6] | 144-48-9 | 74-96-4 |
| Molecular Weight | 169.08 g/mol [6] | 184.96 g/mol | 108.97 g/mol |
| Mechanism | Neighboring Group Participation (via Episulfonium Ion)[2] | Sₙ2 | Sₙ2 |
| Leaving Group | Bromide | Iodide | Bromide |
| Relative Reactivity | High (Enhanced by sulfur participation) | Very High (Excellent iodide leaving group) | Moderate |
| Key Application | Introduction of the ethylthioethyl group[2] | Cysteine alkylation in proteomics[7] | General ethyl group donor |
| Potential Side Reactions | Oxidation of sulfur atom | Non-specific alkylation of other nucleophilic residues (Met, His, Lys)[7][8] | Elimination reactions (E2) with sterically hindered bases |
| Safety Profile | Toxic, Lachrymator, Handle with care[9][10] | Toxic, potential mutagen | Flammable, harmful if inhaled |
Trustworthiness of Comparison: This table summarizes key differentiators. The enhanced reactivity of 2-Bromoethyl ethyl sulfide due to its unique mechanism often translates to higher efficiency (faster reaction times or lower required temperatures) compared to simple alkyl bromides. While iodoacetamide is more reactive due to the superior iodide leaving group, it is also notoriously prone to non-specific side reactions, a critical consideration in complex molecular environments like drug development.[7]
Experimental Protocol: Evaluating Alkylation Efficiency
To provide a self-validating system for evaluation, we propose a standardized protocol to quantify the efficiency of alkylating agents against a model nucleophile, such as N-acetyl-L-cysteine, using High-Performance Liquid Chromatography (HPLC) for analysis.
Objective: To determine the reaction rate and yield of the alkylation of N-acetyl-L-cysteine with 2-Bromoethyl ethyl sulfide and a comparator agent.
Materials:
-
2-Bromoethyl ethyl sulfide
-
Alternative alkylating agent (e.g., Iodoacetamide)
-
N-acetyl-L-cysteine
-
Reaction Buffer (e.g., 50 mM HEPES, pH 8.2)
-
Quenching Reagent (e.g., Dithiothreitol, DTT)[8]
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water
Experimental Workflow Diagram:
Sources
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Safety Operating Guide
Navigating the Challenges of 2-Bromoethyl Ethyl Sulfide Disposal: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet complex task. Equally critical, though less celebrated, is the responsible management and disposal of the chemical intermediates and byproducts generated. 2-Bromoethyl ethyl sulfide (CAS No. 35420-95-2), a reactive organobromine and sulfur compound, presents specific challenges that necessitate a comprehensive and scientifically-grounded disposal strategy. This guide provides the essential, immediate safety and logistical information required to manage this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Profile & Hazard Assessment
Before any handling or disposal operations, a thorough understanding of the hazards associated with 2-Bromoethyl ethyl sulfide is paramount. Based on data for the compound and its close structural analogs, the primary risks are clear. It is classified as a combustible liquid that is harmful if swallowed, in contact with skin, or inhaled. Furthermore, it is known to cause significant skin irritation and serious eye damage.
The causality behind these hazards lies in its chemical structure: a reactive alkyl bromide and a sulfide moiety. The electrophilic nature of the carbon bonded to the bromine atom makes the molecule susceptible to nucleophilic attack, allowing it to readily react with biological macromolecules and cause irritation and toxicity. The sulfide group contributes to its overall reactivity and potential for malodorous and toxic decomposition products.
Critical Safety Data Summary
| Property | Value | Source |
| CAS Number | 35420-95-2 | [1][2][3] |
| Molecular Formula | C₄H₉BrS | [1][3] |
| Molecular Weight | 169.08 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | Inferred from analogs |
| Boiling Point | ~57 °C | |
| Density | ~1.389 g/cm³ | |
| Flash Point | ~62 °C (Combustible Liquid) | |
| Hazards | Harmful (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Damage |
Note: Some physical properties are derived from supplier safety data sheets and may vary. Always consult the specific SDS provided with your material.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 2-Bromoethyl ethyl sulfide is not merely a suggestion but a regulatory mandate under the Resource Conservation and Recovery Act (RCRA).[4] As a generator of hazardous waste, your laboratory is the first and most critical link in the "cradle-to-grave" management system.
Diagram: Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of 2-Bromoethyl ethyl sulfide.
Experimental Protocol 1: Waste Segregation and Collection
-
Identify the Waste Stream: Collect all materials containing 2-Bromoethyl ethyl sulfide. This includes unused or expired reagent, reaction mixtures, solvent rinses, and contaminated solid materials (e.g., silica gel, filter paper, gloves, and glass vials).
-
Select Appropriate Waste Container: Use a designated, leak-proof, and chemically compatible container clearly labeled "Hazardous Waste: Halogenated Organic Liquid" (or "Solid," as appropriate). Ensure the container material is resistant to organobromine compounds.
-
Segregate from Incompatibles: This is a critical safety step. Do not mix 2-Bromoethyl ethyl sulfide waste with incompatible materials.
-
Strong Oxidizing Agents: (e.g., nitric acid, perchlorates). Mixing can cause vigorous, exothermic reactions.
-
Strong Bases: (e.g., sodium hydroxide). Can promote elimination reactions, potentially generating volatile and flammable byproducts.
-
Reactive Metals: (e.g., potassium, sodium).
-
-
Labeling: Affix a hazardous waste label to the container. Clearly list "2-Bromoethyl ethyl sulfide" and all other components of the waste mixture with their approximate percentages. Include the accumulation start date.
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage area. The location must be well-ventilated, away from heat or ignition sources, and within secondary containment to control potential leaks.
Scientific Principles of Decontamination and Spill Control
In the event of a spill or the need to decontaminate laboratory equipment, understanding the underlying chemistry is crucial for effective neutralization. Research on the closely related sulfur mustard simulant, 2-chloroethyl ethyl sulfide (CEES), provides valuable mechanistic insights. The primary pathways for rendering these compounds less harmful are hydrolysis and oxidation .
-
Hydrolysis: The molecule reacts with water, substituting the bromine atom with a hydroxyl group to form the less toxic 2-hydroxyethyl ethyl sulfide. This process can be slow but is a key environmental degradation pathway.
-
Oxidation: The sulfur atom is susceptible to oxidation. Oxidizing agents can convert the sulfide to a sulfoxide and then to a sulfone. These oxidized products are generally less toxic and less reactive than the parent sulfide.
Experimental Protocol 2: Spill Decontamination
This protocol is for small, manageable laboratory spills. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Ensure Safety: Alert personnel in the area. Ensure proper ventilation (work within a chemical fume hood if possible). Don appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, a lab coat, and closed-toe shoes. For larger spills, a respirator may be necessary.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Start from the outside of the spill and work inwards to prevent spreading.
-
Neutralize (if applicable and safe): For residual decontamination after absorption, a freshly prepared 10% solution of sodium bicarbonate or a suitable commercial decontamination solution can be carefully applied. Allow a contact time of at least one hour.
-
Collect Waste: Carefully scoop all contaminated absorbent material and any broken glassware into the designated halogenated solid hazardous waste container.
-
Final Cleaning: Wipe the spill area with soap and water.
-
Dispose of PPE: All contaminated PPE must be disposed of as hazardous solid waste.
Regulatory Compliance: RCRA Waste Classification
The EPA requires hazardous waste to be categorized with specific waste codes. For a discarded laboratory chemical like 2-Bromoethyl ethyl sulfide, it is most likely to be classified based on its characteristics:
-
Ignitability (D001): As a combustible liquid with a flash point of approximately 62°C (144°F), it is close to the 140°F threshold and must be evaluated as potentially ignitable waste.[4][5]
-
Toxicity (Characteristic Leaching Procedure - TCLP): While specific TCLP data is not available, its known harmful effects suggest it could be classified as toxic if it leaches specific constituents above regulatory limits.
-
F-Listed Waste (F002): If used as a solvent and mixed with other spent halogenated solvents (like methylene chloride or trichloroethylene), the entire mixture could be classified under the F002 code for spent halogenated solvents.[5][6][7]
It is the generator's legal responsibility to make the final waste determination. [4] Always consult with your institution's EHS department to ensure accurate waste code assignment based on the specific use and composition of your waste stream.
By adhering to these scientifically-backed procedures and regulatory requirements, researchers can ensure that the disposal of 2-Bromoethyl ethyl sulfide is conducted safely, responsibly, and in full compliance with the law, building a culture of safety that extends beyond the discovery and into the entire lifecycle of chemical research.
References
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-
U.S. Environmental Protection Agency. RCRAInfo Waste Codes. Available from: [Link]
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-
California Department of Toxic Substances Control. RCRA Listed Hazardous Waste. Available from: [Link]
- Fisher Scientific. Safety Data Sheet: 2-Chloroethyl ethyl sulfide. (2014).
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- U.S. Environmental Protection Agency. NATIONALLY-DEFINED VALUES - SOURCE CODE.
-
University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR. Available from: [Link]
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Wikipedia. Dibromodiethyl sulfide. (2024). Available from: [Link]
- Government of India, Ministry of Environment, Forest and Climate Change. List of Hazardous Wastes.
- De La Salle University. Hazardous Waste Codes.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromoethyl Ethyl Sulfide
Introduction: As a bifunctional molecule featuring both a reactive bromine atom and a sulfur atom, 2-Bromoethyl ethyl sulfide (CAS: 35420-95-2) serves as a versatile intermediate in complex organic synthesis, particularly in the construction of heterocyclic rings and other organosulfur compounds.[1] However, its structural similarity to sulfur mustards (vesicants) necessitates the highest level of caution and adherence to stringent safety protocols.[1][2] This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals, focusing on the correct selection and use of Personal Protective Equipment (PPE) to mitigate the significant risks associated with this compound.
Part 1: Hazard Assessment - The 'Why' Behind the Precautions
Understanding the inherent risks of 2-Bromoethyl ethyl sulfide is the first step in ensuring personal and environmental safety. Its hazardous properties dictate the rigorous controls required for its handling. The compound is classified as an acute toxin (oral, dermal, and inhalation), a skin irritant, and a cause of serious eye damage.[3]
Key Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 35420-95-2 | [3][4] |
| Molecular Formula | C4H9BrS | [3][4] |
| Molecular Weight | 169.08 g/mol | [3][4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 57 °C | [3] |
| Density | 1.389 g/cm³ | [3] |
| Flash Point | 62 °C |[3] |
Toxicological Profile: A Vesicant Analog The primary danger of 2-Bromoethyl ethyl sulfide lies in its classification as a vesicant, or blistering agent, similar to the chemical warfare agent mustard gas.[1][2] Its analog, 2-chloroethyl ethyl sulfide (CEES), is extensively studied as a mustard gas simulant.[5] These compounds are powerful alkylating agents, meaning they can chemically modify DNA, proteins, and other cellular components, leading to severe tissue damage. Exposure can cause:
-
Severe Skin Damage: Causes irritation and can lead to the formation of painful blisters upon contact.[3][5]
-
Serious Eye Damage: The vapors and liquid can cause extreme irritation, pain, and potentially irreversible damage to the eyes.[3][5]
-
Respiratory Tract Injury: Inhalation of vapors can cause burning and damage to the respiratory system.[3]
Due to these severe health hazards, a multi-layered approach to safety, beginning with the hierarchy of controls, is mandatory.
Part 2: The Hierarchy of Controls - A Systematic Approach to Safety
Before any personal protective equipment is selected, a systematic safety review must be conducted. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls" which prioritizes risk mitigation strategies from most to least effective.[6][7] PPE, while essential, is the final line of defense after other controls have been implemented.
Caption: The Hierarchy of Controls prioritizes safety measures for handling hazardous chemicals.
All work with 2-Bromoethyl ethyl sulfide must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][8] This engineering control is non-negotiable.
Part 3: Required Personal Protective Equipment (PPE) Ensemble
Given the severe vesicant properties of 2-Bromoethyl ethyl sulfide, a comprehensive PPE ensemble is required to create a complete barrier between the researcher and the chemical. Standard laboratory attire (e.g., cotton lab coats, single pair of latex gloves) is dangerously insufficient.
Summary of Mandatory PPE
| Body Area | Required PPE | Specification & Rationale |
|---|---|---|
| Hands | Double Gloving | Inner Glove: Nitrile. Outer Glove: Butyl rubber or heavy-duty nitrile. This provides robust chemical resistance and protection against tears. Butyl rubber is highly recommended for vesicant handling.[5] |
| Body | Chemical-Resistant Gown | Disposable, solid-front gown made of polyethylene-coated polypropylene or a similar laminate. Must have long sleeves with tight-fitting knit or elastic cuffs. Prevents skin contact from splashes.[9][10] |
| Eyes/Face | Goggles & Face Shield | Primary: Chemical splash goggles. Secondary: Full-face shield worn over goggles. This combination protects against splashes and vapor exposure to the entire face.[9][10] |
| Respiratory | Respirator (As Needed) | For routine handling in a fume hood: Not typically required. For spills or work outside a hood: A full-face air-purifying respirator (APR) with organic vapor/acid gas cartridges is essential.[7][11] |
Part 4: Operational Plan: Step-by-Step Protocols
Safe handling is a procedural discipline. Following a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Protocol 1: PPE Donning Sequence This sequence moves from the cleanest to most contaminated areas, ensuring a proper seal and fit.
Caption: The proper sequence for donning PPE before handling 2-Bromoethyl ethyl sulfide.
Protocol 2: Safe Handling Operations
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Prepare Work Area: Line the work surface of the fume hood with absorbent, plastic-backed pads to contain minor drips.
-
Assemble Materials: Place all necessary equipment (glassware, reagents, waste container) inside the hood before retrieving the 2-Bromoethyl ethyl sulfide.
-
Handle Chemical: Keep the sash of the fume hood at the lowest practical height. Always keep the container sealed when not actively dispensing.[12][13]
-
Immediate Cleanup: Clean any minor drips immediately with an absorbent pad.
Protocol 3: PPE Doffing Sequence This sequence is designed to remove the most contaminated items first, minimizing contact with the wearer's skin or clean clothing. It is the most critical step in preventing accidental exposure.
Caption: The critical sequence for safely removing PPE to avoid self-contamination.
Part 5: Emergency Protocols
Spill Response
-
Inside Fume Hood: Contain the spill on absorbent pads. Place contaminated pads in a designated hazardous waste bag inside the hood. Decontaminate the area.
-
Outside Fume Hood: Evacuate all personnel from the immediate area. Alert institutional safety personnel. Do not attempt to clean up a large spill without specialized training and equipment.[8][14]
Personnel Exposure Immediate and thorough action is critical to minimizing injury.
-
Skin Contact: Immediately remove all contaminated clothing, including footwear.[14] Flush the affected skin area with copious amounts of running water for at least 15 minutes.[3][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[14][15] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[3][8] Seek immediate medical attention.
Part 6: Disposal Plan
All materials that come into contact with 2-Bromoethyl ethyl sulfide are considered hazardous waste.
-
Decontamination: Non-disposable equipment (e.g., glassware) should be decontaminated. Hydrolysis is a primary degradation pathway.[16][17] Rinsing with a compatible solution (e.g., dilute sodium hypochlorite, followed by water and ethanol) may be effective, but procedures must be validated.
-
Waste Collection: All disposable PPE, absorbent pads, and empty containers must be collected in a clearly labeled, sealed hazardous waste container.[3][13]
-
Disposal: Waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[13][18][19]
References
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U.S. Chemical Safety and Hazard Investigation Board. (n.d.). What are the OSHA Requirements for Hazardous Chemical Storage? Retrieved from [Link]
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Centers for Disease Control and Prevention. (2022). OSHA Hazard Communication Standard and OSHA Guidelines. NIOSH. Retrieved from [Link]
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DuraLabel. (2023). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). NIOSH. Retrieved from [Link]
-
Teamsters Safety and Health Department. (n.d.). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
POGO Satellite Manual. (n.d.). Prevention and Management of Extravasations. Retrieved from [Link]
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Wikipedia. (2024). Dibromodiethyl sulfide. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromoethyl ethyl ether. PubChem. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
Annals of Military and Health Sciences Research. (2022). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Retrieved from [Link]
-
ResearchGate. (2005). Decontamination of 2-Chloroethyl Ethyl Sulfide using Titanate Nanoscrolls. Retrieved from [Link]
-
Wu, Y., et al. (2005). Decontamination of 2-chloroethyl ethylsulfide using titanate nanoscrolls. University of North Carolina. Retrieved from [Link]
-
Defense Technical Information Center. (2003). Fate of 2-Chloro Ethyl Ethyl Sulfide on 13X Molecular Sieve Adsorbent Implications for Regenerative Filtration. Retrieved from [Link]
-
Semantic Scholar. (1988). Identification of degradation products of 2-chloroethyl ethyl sulfide by gas chromatography-mass spectrometry. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
